molecular formula C19H21NO2 B1324410 Methyl 1-diphenylmethyl-3-azetidine acetate CAS No. 152537-00-3

Methyl 1-diphenylmethyl-3-azetidine acetate

Cat. No.: B1324410
CAS No.: 152537-00-3
M. Wt: 295.4 g/mol
InChI Key: YKGUTIOZGWBZNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-diphenylmethyl-3-azetidine acetate is a useful research compound. Its molecular formula is C19H21NO2 and its molecular weight is 295.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(1-benzhydrylazetidin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-22-18(21)12-15-13-20(14-15)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,15,19H,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGUTIOZGWBZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 1-diphenylmethyl-3-azetidine acetate: A Privileged Scaffold for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a cornerstone in modern medicinal chemistry. Its inherent ring strain and rigid, three-dimensional structure impart favorable physicochemical and pharmacokinetic properties, such as enhanced metabolic stability, solubility, and target-binding affinity.[1][2] Consequently, the azetidine motif is a privileged scaffold found in several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib.[1] This guide provides a comprehensive technical overview of Methyl 1-diphenylmethyl-3-azetidine acetate, a novel compound featuring the azetidine core. We will explore a robust synthetic pathway, predict its physicochemical properties based on analogous structures, and discuss its significant potential in the field of central nervous system (CNS) drug discovery, particularly as a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[3]

The Strategic Importance of the Azetidine Scaffold

Azetidine derivatives are increasingly sought after in pharmaceutical research for their ability to confer unique structural and functional advantages to bioactive molecules.[4] The constrained nature of the four-membered ring system can improve binding affinity to protein targets and enhance metabolic stability when compared to more flexible acyclic counterparts.[4][5] This has led to their successful incorporation into a wide range of therapeutic agents targeting everything from cancer to infectious diseases and inflammation.[1]

The specific compound of interest, this compound, combines three key pharmacophoric elements:

  • The Azetidine Ring: Provides a rigid, sp³-rich core, improving drug-like properties.[1]

  • The (Azetidin-3-yl)acetic acid Moiety: This functional group serves as a conformationally constrained analogue of GABA, a major inhibitory neurotransmitter in the CNS.[3] Molecules with this feature are of high interest for developing modulators of GABAergic signaling, with potential applications in epilepsy, anxiety, and other neurological disorders.

  • The N-diphenylmethyl (Benzhydryl) Group: This bulky, lipophilic group is a classic feature of many CNS-active drugs, including antihistamines and anticholinergics. It is known to facilitate passage across the blood-brain barrier and can contribute significantly to receptor binding.

The convergence of these three features makes this compound a compelling candidate for investigation as a novel CNS agent.

Proposed Synthesis Pathway

While a direct synthesis for this compound is not explicitly documented in the literature, a scientifically sound and efficient pathway can be constructed from established methodologies for analogous azetidine derivatives.[3][6] The proposed multi-step synthesis begins with the commercially available 1-Boc-3-azetidinone.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

This initial step utilizes a Horner-Wadsworth-Emmons (HWE) reaction to introduce the methyl acetate side chain onto the azetidine core. The HWE reaction is a reliable method for forming carbon-carbon double bonds from ketones and stabilized phosphonate ylides.[3]

  • Reagents and Materials: Sodium hydride (60% dispersion in mineral oil), dry Tetrahydrofuran (THF), Methyl 2-(dimethoxyphosphoryl)acetate, 1-Boc-3-azetidinone, Water, Ethyl acetate.

  • Procedure:

    • Suspend sodium hydride (1.05 eq) in dry THF in a flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • To this suspension, add neat methyl 2-(dimethoxyphosphoryl)acetate (1.0 eq) dropwise at room temperature. Stir for 30 minutes to allow for the formation of the phosphonate ylide.

    • Add a solution of 1-Boc-3-azetidinone (1.0 eq) in dry THF to the reaction mixture.

    • Stir the resulting mixture for 1 hour at room temperature. Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of water.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (3x).

    • Combine all organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify via column chromatography (silica gel) to obtain the desired alkene.[3]

Step 2: Reduction of the Alkene and Deprotection of the Boc Group

The exocyclic double bond is reduced to a single bond, and the Boc protecting group is subsequently removed under acidic conditions.

  • Reagents and Materials: Product from Step 1, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas, Hydrochloric acid (HCl) in 1,4-dioxane.

  • Procedure:

    • Dissolve the product from Step 1 in methanol.

    • Add 10% Pd/C catalyst (catalytic amount).

    • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until TLC indicates complete consumption of the starting material.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

    • Dissolve the resulting residue in a minimal amount of 1,4-dioxane and treat with an excess of 4M HCl in dioxane.

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

    • Concentrate the mixture under reduced pressure to yield methyl 3-azetidineacetate hydrochloride salt.

Step 3: N-Alkylation with Diphenylmethyl Bromide

The final step involves the N-alkylation of the secondary amine of the azetidine ring with diphenylmethyl bromide (also known as benzhydryl bromide) to yield the target compound.

  • Reagents and Materials: Methyl 3-azetidineacetate hydrochloride, Diphenylmethyl bromide, a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA), Acetonitrile.

  • Procedure:

    • Suspend the methyl 3-azetidineacetate hydrochloride salt in acetonitrile.

    • Add DIPEA (2.5 eq) to neutralize the hydrochloride salt and act as a base for the alkylation.

    • Add diphenylmethyl bromide (1.1 eq) to the mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete as monitored by TLC.

    • Once complete, quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel) to afford the final product, this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Reduction & Deprotection cluster_2 Step 3: N-Alkylation A 1-Boc-3-azetidinone C tert-Butyl 3-(2-methoxy-2-oxoethylidene) azetidine-1-carboxylate A->C B Methyl 2-(dimethoxyphosphoryl)acetate + NaH B->C THF D Methyl 3-azetidineacetate (Hydrochloride Salt) C->D 1. H₂, Pd/C 2. 4M HCl in Dioxane F This compound (Final Product) D->F E Diphenylmethyl Bromide E->F DIPEA, Acetonitrile Screening_Workflow A Synthesized Compound This compound B Primary Screening: Radioligand Binding Assays A->B C GABAₐ Receptor Subtypes (e.g., α1, α2, α3, α5) B->C D GABA Transporters (GAT1, GAT2, GAT3) B->D E Secondary Screening: Functional Assays C->E If Active D->E If Active F Electrophysiology (Patch-clamp on neurons or cell lines) E->F G Neurotransmitter Uptake Assay E->G H Tertiary Screening: In Vivo Models F->H If Potent & Selective G->H If Potent & Selective I Rodent Models of Anxiety (e.g., Elevated Plus Maze) H->I J Rodent Models of Epilepsy (e.g., PTZ-induced seizures) H->J K Pharmacokinetic Profiling (BBB Penetration) H->K

Caption: A tiered workflow for evaluating the CNS activity of the target compound.

Conclusion

This compound represents a molecule of significant interest for drug discovery professionals. By leveraging the privileged azetidine scaffold and combining it with pharmacophores known for CNS activity, this compound stands as a promising candidate for development as a novel modulator of the GABAergic system. The synthetic route outlined in this guide is robust and based on established chemical principles, providing a clear path for its synthesis and subsequent biological evaluation. Further investigation into this and related azetidine derivatives is highly warranted and could lead to the discovery of next-generation therapeutics for neurological and psychiatric disorders.

References

  • Singh, A. K., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of Azetidine Derivatives in Pharmaceutical Research: A Focus on 3-Hydroxyazetidine Hydrochloride.
  • Sharma, P., & Kumar, A. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances.
  • Oreate AI. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI Blog.
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery.
  • Couto, I., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews.
  • Sokoli, K., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES.
  • Google Patents. (n.d.). WO2004035538A1 - Process for making azetidine-3-carboxylic acid.
  • ResearchGate. (n.d.). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Available at: [Link]

  • Synthesis of 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)azetidine oxalate [1:1]. (n.d.).
  • LookChem. (n.d.). Cas 913814-30-9, Azetidine, 1-(diphenylMethyl)-3-phenyl-. Available at: [Link]

  • International Journal of Pharmacy and Life Sciences. (2021). Synthesis, Characterization and Antimicrobial activity of Azetidine derivatives.
  • PubChemLite. (n.d.). 1-(diphenylmethyl)azetidine-3-carboxylic acid (C17H17NO2).
  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • PubChem. (n.d.). 1-(Diphenylmethyl)azetidine-3-carboxylic acid. Available at: [Link]

Sources

The Strategic Deployment of Methyl 1-diphenylmethyl-3-azetidine acetate in Modern Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Azetidine Scaffold - A Privileged Motif in Drug Discovery

To the researchers, scientists, and drug development professionals at the forefront of innovation, the pursuit of novel chemical entities with enhanced therapeutic profiles is a constant endeavor. In this context, the deliberate incorporation of strained ring systems has emerged as a powerful strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1][2] Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of structural rigidity, improved metabolic stability, and enhanced aqueous solubility compared to more conventional, larger saturated heterocycles.[2] This guide focuses on a particularly valuable building block, Methyl 1-diphenylmethyl-3-azetidine acetate , and delineates its synthesis, reactivity, and strategic application in the construction of complex molecular architectures.

The Building Block: Understanding this compound

This compound is a versatile synthetic intermediate characterized by a central azetidine core. The nitrogen atom is protected by a bulky diphenylmethyl (also known as benzhydryl) group, which serves to stabilize the molecule and prevent unwanted side reactions during synthesis. The C3 position of the azetidine ring is functionalized with a methyl acetate group, providing a convenient handle for further chemical transformations.

The strategic combination of these features makes this building block highly valuable. The diphenylmethyl group, while robust under many conditions, can be selectively removed to unmask the secondary amine for subsequent functionalization. The ester moiety can be hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation and the coupling of this azetidine-containing fragment to other parts of a target molecule.

Physicochemical Properties
PropertyValue
Molecular FormulaC₁₉H₂₁NO₂
Molecular Weight295.38 g/mol
AppearanceExpected to be a solid or oil
Key Functional GroupsAzetidine, Ester, Diphenylmethyl

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol outlines a reliable and efficient pathway, commencing with the commercially available 1-(diphenylmethyl)-3-azetidinone.

Overall Synthetic Scheme

Synthetic_Scheme start 1-(Diphenylmethyl)-3-azetidinone intermediate1 Methyl 2-(1-(diphenylmethyl)azetidin-3-ylidene)acetate start->intermediate1 Horner-Wadsworth-Emmons Reaction (e.g., Triethyl phosphonoacetate, NaH) final_product This compound intermediate1->final_product Catalytic Hydrogenation (e.g., H₂, Pd/C)

Caption: Synthetic route to this compound.

Step 1: Horner-Wadsworth-Emmons Olefination

The initial step involves the conversion of the ketone functionality of 1-(diphenylmethyl)-3-azetidinone into an exocyclic α,β-unsaturated ester via the Horner-Wadsworth-Emmons (HWE) reaction.[3][4] This olefination reaction is highly reliable for generating alkenes from ketones and aldehydes.

Protocol:

  • Preparation of the Phosphonate Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate (1.2 equivalents) in anhydrous THF via the dropping funnel.

  • Allow the mixture to stir at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease, and a clear solution of the ylide is formed.

  • Olefination: To the freshly prepared ylide solution, add a solution of 1-(diphenylmethyl)-3-azetidinone (1.0 equivalent) in anhydrous THF dropwise at 0 °C.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Methyl 2-(1-(diphenylmethyl)azetidin-3-ylidene)acetate as the desired product.

Causality Behind Experimental Choices:

  • The use of a strong, non-nucleophilic base like NaH is crucial for the deprotonation of the phosphonate ester to generate the reactive carbanion (ylide).

  • Anhydrous conditions are essential as the ylide is highly reactive towards water.

  • The reaction is typically run at or below room temperature to control the exothermicity and prevent side reactions. The HWE reaction generally favors the formation of the (E)-alkene.[4]

Step 2: Catalytic Hydrogenation

The final step involves the reduction of the exocyclic double bond of the α,β-unsaturated ester to yield the saturated target compound. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and stereoselectivity.

Protocol:

  • Reaction Setup: In a high-pressure reaction vessel (e.g., a Parr shaker), dissolve Methyl 2-(1-(diphenylmethyl)azetidin-3-ylidene)acetate (1.0 equivalent) in a suitable solvent such as methanol or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up and Purification: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield This compound . The product is often of sufficient purity for subsequent use, but can be further purified by column chromatography if necessary.

Causality Behind Experimental Choices:

  • Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of carbon-carbon double bonds.

  • The use of hydrogen gas provides the reducing equivalents for the reaction.

  • The reaction is typically performed at room temperature and moderate pressure, which are mild conditions that are unlikely to affect the other functional groups in the molecule.

Strategic Applications in Organic Synthesis

This compound is a versatile building block that can be elaborated in several ways to access more complex and biologically relevant molecules.

Hydrolysis and Amide Coupling

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under standard basic conditions (e.g., LiOH in THF/water). This carboxylic acid is a valuable intermediate for the synthesis of amides, which are prevalent in many pharmaceutical agents.

Amide_Coupling start This compound intermediate 1-(Diphenylmethyl)-3-azetidineacetic acid start->intermediate Hydrolysis (e.g., LiOH, H₂O/THF) final_product Amide-linked Azetidine Derivative intermediate->final_product Amide Coupling (e.g., R-NH₂, HATU, DIPEA) Sequential_Functionalization start This compound step1 N-Deprotection (e.g., H₂, Pd/C or Transfer Hydrogenolysis) start->step1 intermediate1 Methyl 2-(azetidin-3-yl)acetate step1->intermediate1 step2 N-Functionalization (e.g., Acylation, Alkylation) intermediate1->step2 intermediate2 N-Substituted Methyl 2-(azetidin-3-yl)acetate step2->intermediate2 step3 Ester Hydrolysis (e.g., LiOH) intermediate2->step3 intermediate3 N-Substituted Azetidine-3-acetic acid step3->intermediate3 step4 Amide Coupling (e.g., R-NH₂, Coupling Reagent) intermediate3->step4 final_product Highly Functionalized Azetidine Derivative step4->final_product

Sources

"CAS number and chemical properties of Methyl 1-diphenylmethyl-3-azetidine acetate"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 1-(diphenylmethyl)-3-azetidinecarboxylate, a key intermediate in contemporary organic synthesis and pharmaceutical development. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, physicochemical properties, synthesis, and applications, underpinned by a commitment to scientific integrity and practical, field-proven insights.

Introduction and Chemical Identity

Methyl 1-(diphenylmethyl)-3-azetidinecarboxylate, also known by its synonym 1-Benzhydryl-azetidine-3-carboxylic acid methyl ester, is a polysubstituted azetidine derivative. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a "privileged" scaffold in medicinal chemistry due to its ability to impart unique conformational constraints and physicochemical properties to bioactive molecules. The incorporation of a bulky diphenylmethyl (or benzhydryl) group on the nitrogen atom significantly influences the compound's lipophilicity and steric profile, making it a valuable building block for a diverse range of complex molecular architectures.

The unambiguous identification of this compound is crucial for regulatory compliance, reproducibility of experimental results, and clear communication within the scientific community.

CAS Number: 53871-06-0[1]

Synonyms:

  • 1-Benzhydryl-azetidine-3-carboxylic acid methyl ester

  • N-Benzhydrylazetidine-3-carboxylic acid methyl ester

  • Methyl 1-benzhydrylazetidine-3-carboxylate

  • 1-(Diphenylmethyl)azetidine-3-carboxylic acid methyl ester

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 1-(diphenylmethyl)-3-azetidinecarboxylate is fundamental for its handling, reaction optimization, and formulation. The following table summarizes its key quantitative data.

PropertyValueSource(s)
Molecular Formula C₁₈H₁₉NO₂[1]
Molecular Weight 281.35 g/mol [1]
Melting Point 67-70 °C[2]
Boiling Point 365.6 °C at 760 mmHg[2]
Density 1.163 g/cm³[2]
Exact Mass 281.14200 u[2]
InChI Key CNJNDJUSCWVDNF-UHFFFAOYSA-N[2]

These properties indicate that Methyl 1-(diphenylmethyl)-3-azetidinecarboxylate is a solid at room temperature with a relatively high boiling point, consistent with its molecular weight and structure. Its moderate lipophilicity, suggested by the benzhydryl group, influences its solubility in common organic solvents.

Synthesis and Reactivity

Methyl 1-(diphenylmethyl)-3-azetidinecarboxylate is typically synthesized from its corresponding carboxylic acid precursor, 1-(diphenylmethyl)azetidine-3-carboxylic acid (CAS: 36476-87-6)[3][4]. The esterification can be achieved through standard methods, such as Fischer esterification using methanol in the presence of a catalytic amount of strong acid.

Illustrative Synthetic Pathway: Esterification

The following diagram illustrates the straightforward synthesis of the target compound from its carboxylic acid precursor.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Carboxylic_Acid 1-(Diphenylmethyl)azetidine- 3-carboxylic acid (CAS: 36476-87-6) Reaction_Vessel Fischer Esterification Carboxylic_Acid->Reaction_Vessel Methanol Methanol (CH3OH) Methanol->Reaction_Vessel Acid_Catalyst H+ (e.g., H2SO4) Acid_Catalyst->Reaction_Vessel Target_Ester Methyl 1-(diphenylmethyl)azetidine- 3-carboxylate (CAS: 53871-06-0) Reaction_Vessel->Target_Ester

Caption: Fischer esterification of 1-(diphenylmethyl)azetidine-3-carboxylic acid.

Key Reactivity and Downstream Applications

The primary utility of Methyl 1-(diphenylmethyl)-3-azetidinecarboxylate lies in its role as a versatile intermediate. The ester functional group can be readily transformed into a variety of other functionalities, providing access to a wide array of novel azetidine derivatives.

A notable example of its reactivity is its reduction to the corresponding primary alcohol, (1-(diphenylmethyl)azetidin-3-yl)methanol. This transformation is a critical step in the synthesis of more complex molecules.

This protocol is based on a documented synthesis and illustrates a common use of the title compound[5].

Objective: To reduce the methyl ester of Methyl 1-(diphenylmethyl)-3-azetidinecarboxylate to the corresponding primary alcohol.

Materials:

  • Methyl 1-(diphenylmethyl)-3-azetidinecarboxylate (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (approx. 4.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Water (deionized)

  • 4N aqueous solution of sodium hydroxide (NaOH)

Procedure:

  • To a solution of lithium aluminum hydride in anhydrous tetrahydrofuran, cooled under an inert atmosphere (e.g., nitrogen or argon) in an ice bath, a solution of Methyl 1-(diphenylmethyl)-3-azetidinecarboxylate in anhydrous tetrahydrofuran is added dropwise over a period of 10-15 minutes, ensuring the temperature is maintained at or near 0 °C.

  • The reaction mixture is stirred at this temperature for approximately 3.5 hours.

  • While maintaining cooling in an ice bath, the reaction is carefully quenched by the sequential and dropwise addition of water, followed by a 4N aqueous solution of sodium hydroxide, and finally another portion of water.

  • The resulting mixture is stirred for an additional 20-30 minutes to ensure complete quenching and precipitation of aluminum salts.

  • The precipitated inorganic solids are removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product, (1-(diphenylmethyl)azetidin-3-yl)methanol, as an oily substance.

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material. The identity and purity of the product can be confirmed by spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry).

The following diagram illustrates the workflow for this reduction reaction.

G start Start dissolve_ester Dissolve Ester in Anhydrous THF start->dissolve_ester prepare_lah Prepare LiAlH4 solution in Anhydrous THF start->prepare_lah add_ester Add Ester solution dropwise to LiAlH4 dissolve_ester->add_ester cool_lah Cool LiAlH4 solution to 0°C prepare_lah->cool_lah cool_lah->add_ester react Stir at 0°C for 3.5 hours add_ester->react quench Quench reaction sequentially with H2O, NaOH(aq), H2O react->quench stir_quench Stir for 20-30 min quench->stir_quench filter Filter to remove precipitated solids stir_quench->filter concentrate Concentrate filtrate under reduced pressure filter->concentrate end Obtain crude product: (1-(diphenylmethyl)azetidin-3-yl)methanol concentrate->end

Caption: Workflow for the reduction of Methyl 1-(diphenylmethyl)-3-azetidinecarboxylate.

Conclusion

Methyl 1-(diphenylmethyl)-3-azetidinecarboxylate is a valuable and versatile chemical intermediate. Its well-defined physicochemical properties and predictable reactivity make it an essential building block for the synthesis of a wide range of more complex azetidine derivatives, particularly in the context of pharmaceutical research and development. The synthetic protocols derived from this compound are robust and scalable, further cementing its importance in the field of organic chemistry.

References

  • 1-(Diphenylmethyl)azetidine-3-carboxylic acid. PubChem. [Link]

Sources

A Comprehensive Technical Guide to the Pharmaceutical Applications of Substituted Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in modern drug discovery.[1] Their inherent ring strain and distinct three-dimensional geometry impart unique physicochemical properties that are highly advantageous for medicinal chemistry.[1] This guide provides a comprehensive overview of the expanding role of substituted azetidines in pharmaceuticals, exploring their applications across diverse therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. We will delve into the specific advantages of the azetidine scaffold, examine its incorporation into approved drugs, and present detailed synthetic and analytical protocols to provide a practical resource for researchers and drug development professionals.

Introduction: The Azetidine Scaffold - A Privileged Structure in Drug Discovery

The azetidine ring, a saturated four-membered heterocycle containing one nitrogen atom, has garnered significant attention in medicinal chemistry for its unique combination of properties.[1] Its strained nature and non-planar conformation provide a rigid scaffold that can effectively orient substituents in three-dimensional space, leading to enhanced binding affinity and selectivity for biological targets.[1]

Physicochemical Properties and Advantages

The incorporation of an azetidine moiety into a drug candidate can offer several benefits:

  • Improved Solubility and Physicochemical Profile: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility, a critical factor for drug absorption and distribution.

  • Enhanced Metabolic Stability: The compact and rigid structure of the azetidine ring can sterically hinder metabolic enzymes, leading to increased metabolic stability and a longer in vivo half-life.[1]

  • Reduced Lipophilicity: Compared to larger cyclic or acyclic amines, the azetidine scaffold can help to control lipophilicity, which is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Novel Chemical Space: The unique three-dimensional arrangement of substituents on the azetidine ring allows for the exploration of novel chemical space, potentially leading to the discovery of first-in-class therapeutics.

The Azetidine Ring as a Bioisostere

The azetidine ring is often employed as a bioisosteric replacement for other common functional groups in drug molecules. For instance, it can serve as a constrained analog of a propyl or isopropyl group, or as a replacement for a piperidine or pyrrolidine ring. This bioisosteric substitution can lead to improved potency, selectivity, and pharmacokinetic properties.

General Strategies for the Synthesis of Substituted Azetidines

The synthesis of substituted azetidines can be challenging due to the inherent ring strain. However, a number of reliable synthetic methods have been developed. A common approach involves the cyclization of a γ-amino alcohol or a related precursor.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization Epichlorohydrin Epichlorohydrin Amino_alcohol γ-Amino alcohol Epichlorohydrin->Amino_alcohol Ring opening Amine Amine Amine->Amino_alcohol Azetidine_ring Substituted Azetidine Amino_alcohol->Azetidine_ring Intramolecular cyclization

A generalized synthetic pathway to substituted azetidines.

Therapeutic Applications of Substituted Azetidines

The versatility of the azetidine scaffold has led to its exploration in a wide range of therapeutic areas.[1]

Azetidines in Oncology

Substituted azetidines have shown significant promise as anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[2]

  • Mechanism of Action: Azetidine-containing compounds have been designed to target various cancer-related pathways. One notable example is their role as tubulin polymerization inhibitors.[2] By disrupting microtubule dynamics, these agents can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2]

  • Key Examples and Structure-Activity Relationships (SAR): TZT-1027 is a synthetic analogue of dolastatin 10 that incorporates a 3-aryl-azetidine moiety.[2] In preclinical studies, analogues of TZT-1027 have exhibited potent antiproliferative activities. For instance, compound 1a in a specific study showed IC50 values of 2.2 nM against A549 lung cancer cells and 2.1 nM against HCT116 colon cancer cells.[2] However, in vivo studies with this compound revealed challenges with efficacy and pharmacokinetics, highlighting the importance of further optimization.[2]

Compound IDTarget/MechanismCancer Cell LineIC50 (nM)Reference
1a Tubulin Polymerization InhibitorA549 (Lung)2.2[2]
1a Tubulin Polymerization InhibitorHCT116 (Colon)2.1[2]
1b-1g Tubulin Polymerization InhibitorA549 (Lung)~44 - 66[2]
Azetidines as Antimicrobial Agents

The azetidine scaffold is also a key component of several antibacterial agents, most notably in the form of azetidin-2-ones (β-lactams).[3]

  • Antibacterial Applications: The β-lactam ring is the cornerstone of a major class of antibiotics that includes penicillins and cephalosporins. These drugs inhibit bacterial cell wall synthesis by acylating the active site of penicillin-binding proteins. While many approved β-lactam drugs feature a condensed azetidine ring, monocyclic azetidin-2-ones are also being explored.[3] Furthermore, combining the azetidine ring with other antibacterial pharmacophores, such as quinolones, has yielded compounds with potent activity against resistant bacterial strains.[3]

Azetidines in Central Nervous System (CNS) Disorders

The ability of the azetidine scaffold to cross the blood-brain barrier and its conformational rigidity make it an attractive framework for designing CNS-active drugs.[1]

  • Targeting CNS Receptors and Transporters: Azetidine derivatives have been developed as muscarinic receptor antagonists and have shown potential in modulating nicotinic acetylcholine receptors.[1] These targets are implicated in a variety of neurological and psychiatric conditions, including Alzheimer's disease, schizophrenia, and depression.

FDA-Approved Drugs Containing the Azetidine Moiety

The successful incorporation of the azetidine scaffold into several FDA-approved drugs underscores its therapeutic value.[1]

Drug NameTherapeutic AreaMechanism of Action
Baricitinib Rheumatoid ArthritisJanus kinase (JAK) inhibitor
Cobimetinib MelanomaMEK inhibitor
Azelnidipine HypertensionCalcium channel blocker
Sarolaner Veterinary antiparasiticIsoxazoline insecticide/acaricide

These examples demonstrate the broad utility of the azetidine ring in enhancing the pharmacokinetic and pharmacodynamic properties of drugs across different therapeutic classes.[1]

Case Study: In-depth Experimental Protocol

To provide a practical context, this section outlines a general workflow for the synthesis and initial biological evaluation of a novel substituted azetidine derivative.

Synthesis of a 3-Aryl-Azetidine Derivative

This protocol is a generalized representation based on established synthetic routes.

Step 1: Synthesis of the Sulfonylhydrazone

  • Dissolve the corresponding sulfonyl chloride (1.0 equiv) in tetrahydrofuran (THF) at 0 °C.

  • Add hydrazine hydrate (2.5 equiv) dropwise.

  • Stir the reaction mixture at 0 °C until completion, monitored by thin-layer chromatography (TLC).

  • Dilute the mixture with ethyl acetate (EtOAc), wash with brine, dry over sodium sulfate (Na2SO4), and concentrate in vacuo to yield the sulfonylhydrazide.

  • Dissolve the sulfonylhydrazide in methanol (MeOH) and add the desired ketone (1.0 equiv).

  • Stir at room temperature until completion (monitored by TLC) and remove the solvent in vacuo to obtain the sulfonylhydrazone.

Step 2: Metal-Free Coupling with Boronic Acid

  • Combine the sulfonylhydrazone (1.0 equiv), boronic acid (1.5 equiv), and cesium carbonate (1.5 equiv) in an oven-dried tube under vacuum.

  • Backfill with argon and add dry, degassed 1,4-dioxane.

  • Seal the tube and heat to 110 °C for 18 hours.

  • Cool to room temperature, quench with saturated aqueous sodium bicarbonate (NaHCO3), and extract with dichloromethane (CH2Cl2).

  • Dry the organic phase over magnesium sulfate (MgSO4), concentrate in vacuo, and purify by flash column chromatography to yield the N-Boc protected 3-aryl-azetidine.

Step 3: Deprotection and Coupling

  • Dissolve the N-Boc protected azetidine in a 1:1 mixture of CH2Cl2 and trifluoroacetic acid (TFA) at 0 °C.

  • Stir for 1 hour at room temperature and concentrate in vacuo to obtain the TFA salt.

  • In a separate flask, activate a carboxylic acid with a coupling reagent such as HATU.

  • Add the azetidine TFA salt and a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Stir for 12 hours at room temperature, then perform an aqueous workup and purify by column chromatography to obtain the final substituted azetidine product.

In Vitro Biological Evaluation: Antiproliferative Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of a compound against cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., A549 or HCT116) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized azetidine compound in cell culture medium. Add the diluted compounds to the cells and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Workflow for the synthesis and biological evaluation of a substituted azetidine.

Future Perspectives and Challenges

The field of azetidine chemistry continues to evolve, with ongoing efforts to develop more efficient and stereoselective synthetic methods.[1] The exploration of novel substitution patterns on the azetidine ring will undoubtedly lead to the discovery of new drug candidates with improved therapeutic profiles.

Key challenges that remain include:

  • Scalable Synthesis: Developing cost-effective and scalable synthetic routes for the production of complex azetidine derivatives is crucial for their translation into clinical candidates.

  • Understanding SAR: A deeper understanding of the structure-activity relationships for different classes of azetidine-containing compounds will guide the design of more potent and selective molecules.

  • Predictive Modeling: The use of computational chemistry and machine learning to predict the ADME and toxicological properties of novel azetidine derivatives will be instrumental in accelerating the drug discovery process.

Conclusion

Substituted azetidines represent a valuable and increasingly important class of scaffolds in pharmaceutical research. Their unique structural and physicochemical properties have led to their successful incorporation into a diverse range of therapeutic agents. As synthetic methodologies continue to advance and our understanding of their biological activities deepens, azetidine-containing compounds are poised to make an even greater impact on the future of medicine.

References

  • Cai, G., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. [Link]

  • Singh, A. K., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]

Sources

An In-Depth Technical Guide to the Stability and Reactivity of the 1-Diphenylmethyl-3-Azetidine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Ring in Modern Drug Discovery

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its inherent ring strain, conformational rigidity, and sp³-rich character offer a unique combination of properties that can enhance aqueous solubility, metabolic stability, and target engagement.[3][4] The 1-diphenylmethyl-3-azetidine moiety, in particular, serves as a versatile building block, where the diphenylmethyl (benzhydryl) group acts as a readily cleavable protecting group, allowing for late-stage functionalization of the azetidine nitrogen. This guide provides a comprehensive analysis of the stability and reactivity of this core, offering insights for researchers, scientists, and drug development professionals.

I. The Dichotomy of Stability: Ring Strain vs. N-Substitution

The chemical behavior of the 1-diphenylmethyl-3-azetidine core is governed by a delicate balance between the inherent strain of the four-membered ring and the electronic and steric influence of its substituents.

The Influence of Ring Strain

Azetidines possess a significant amount of ring strain (approximately 25.4 kcal/mol), making them more reactive than their five-membered pyrrolidine counterparts but more stable than the highly reactive three-membered aziridines.[5] This ring strain is a double-edged sword; it provides a driving force for ring-opening reactions, which can be a potential liability, but it also presents opportunities for unique chemical transformations.

The Role of the 1-Diphenylmethyl (Benzhydryl) Group

The bulky diphenylmethyl group on the nitrogen atom serves several crucial functions:

  • Steric Shielding: It provides steric hindrance, which can protect the azetidine ring from certain nucleophilic attacks and enzymatic degradation, thereby enhancing metabolic stability.[3]

  • Modulation of Basicity: The electron-withdrawing nature of the two phenyl rings reduces the basicity of the azetidine nitrogen compared to a simple N-alkyl azetidine. This has profound implications for its stability in acidic media.

  • A Handle for Deprotection: The benzhydryl group can be selectively removed under various conditions, unmasking the secondary amine for further functionalization.

II. Chemical Reactivity: A Toolkit for Molecular Scaffolding

The 1-diphenylmethyl-3-azetidine moiety is a versatile platform for chemical modification. The reactivity can be broadly categorized into reactions involving the azetidine ring and transformations at the 3-position.

Reactions at the 3-Position: Building Molecular Diversity

The 3-position of the azetidine ring is a prime location for introducing chemical diversity. Starting from key intermediates like 1-diphenylmethyl-3-hydroxyazetidine or 1-diphenylmethyl-3-azetidinone, a wide array of functionalities can be installed.

Protocol 1: Synthesis of 1-Diphenylmethyl-3-hydroxyazetidine [6]

A robust, one-pot synthesis from benzhydrylamine and epichlorohydrin allows for multi-kilogram scale production. The process involves the initial reaction of benzhydrylamine with epichlorohydrin, followed by in-situ cyclization to yield the desired product with high purity and yield (typically around 80%).

Protocol 2: Oxidation to 1-Diphenylmethyl-3-azetidinone [7]

  • Dissolve 1-diphenylmethyl-3-hydroxyazetidine (1.0 eq) in a mixture of dimethyl sulfoxide (DMSO) and a suitable organic solvent like dichloromethane (CH₂Cl₂).

  • Add a mild oxidizing agent, such as a sulfur trioxide pyridine complex or a carbodiimide-based reagent (e.g., DCC with a catalytic amount of acid).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain 1-diphenylmethyl-3-azetidinone.[8]

The hydroxyl group at the 3-position can be converted into a good leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution.

Protocol 3: Synthesis of 1-(Diphenylmethyl)-3-azetidinyl Methanesulfonate [9]

  • Dissolve 1-diphenylmethyl-3-hydroxyazetidine (1.0 eq) and a tertiary amine base (e.g., triethylamine, 1.5 eq) in an anhydrous aprotic solvent (e.g., acetonitrile) and cool the mixture to 0 °C.

  • Add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature below 5 °C.

  • Monitor the reaction by HPLC or TLC. Upon completion, quench the reaction with water.

  • The product, being a solid, will precipitate and can be collected by filtration.

This mesylate is a versatile intermediate for introducing various nucleophiles, such as azides, cyanides, and amines, at the 3-position. For instance, treatment with sodium azide can introduce an azido group, which can then be reduced to an amine.

Ring-Opening Reactions: A Potential Pitfall and Synthetic Opportunity

The inherent ring strain makes the 1-diphenylmethyl-3-azetidine moiety susceptible to ring-opening reactions, particularly under acidic conditions.

Protonation of the azetidine nitrogen increases the ring strain and makes the ring susceptible to nucleophilic attack, leading to cleavage of a C-N bond.[8] The pKa of the azetidine nitrogen is a critical determinant of its stability in acidic environments. The diphenylmethyl group, being electron-withdrawing, lowers the pKa of the azetidine nitrogen compared to an N-alkyl substituent, which can paradoxically enhance stability in moderately acidic conditions by reducing the concentration of the protonated, activated form.

However, in the presence of an internal nucleophile, an intramolecular ring-opening can occur. For example, if a pendant amide group is present in a molecule containing the azetidine ring, it can act as a nucleophile, leading to decomposition.[8]

Diagram 1: Proposed Mechanism of Acid-Catalyzed Intramolecular Ring-Opening

G cluster_0 Acid-Catalyzed Activation cluster_1 Intramolecular Attack cluster_2 Ring Opening cluster_3 Rearrangement/Hydrolysis Azetidine 1-Diphenylmethyl-3-amido-azetidine Protonated_Azetidine Protonated Azetidinium Ion Azetidine->Protonated_Azetidine H+ TS1 Transition State Protonated_Azetidine->TS1 Nucleophilic attack by amide oxygen Ring_Opened Ring-Opened Intermediate TS1->Ring_Opened Final_Product Degradation Product Ring_Opened->Final_Product H2O

Caption: Acid-catalyzed intramolecular ring-opening of a 3-amido-substituted azetidine.

Deprotection of the N-Diphenylmethyl Group

The removal of the benzhydryl group is a key step in the synthetic utility of this moiety, allowing for the introduction of diverse substituents on the azetidine nitrogen.

This is a common method for deprotecting benzhydryl amines.

Protocol 4: Catalytic Hydrogenolysis of the N-Diphenylmethyl Group

  • Dissolve the 1-diphenylmethyl-3-substituted azetidine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a palladium catalyst, such as palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C).

  • Subject the mixture to a hydrogen atmosphere (from balloon pressure to higher pressures in a Parr shaker, depending on the substrate's reactivity).

  • Monitor the reaction until the starting material is consumed.

  • Filter off the catalyst and concentrate the filtrate to obtain the deprotected azetidine.

It is important to note that for certain substrates, particularly those with aryl groups at other positions, hydrogenolysis can sometimes lead to ring opening.[10]

Oxidative methods offer an alternative to hydrogenolysis.

Ozonolysis: Ozone can selectively oxidize the benzhydryl group, leading to its cleavage.[10] This method can be particularly useful when other functional groups in the molecule are sensitive to reduction. The reaction is typically carried out at low temperatures (-78 °C) in a non-participating solvent like dichloromethane, followed by a reductive workup.[10]

N-Bromosuccinimide (NBS): A mild and efficient procedure for the cleavage of the N-benzhydryl group from β-lactams (azetidin-2-ones) has been reported using NBS and a catalytic amount of bromine under light irradiation.[3] This method proceeds via an N-benzhydrol intermediate which is then hydrolyzed. This approach may be adaptable to other azetidine derivatives.

Diagram 2: Deprotection Strategies for the 1-Diphenylmethyl Group

G cluster_0 Reductive Cleavage cluster_1 Oxidative Cleavage Start 1-Diphenylmethyl-3-substituted Azetidine Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) Start->Hydrogenolysis Ozonolysis Ozonolysis (O₃, then reductive workup) Start->Ozonolysis NBS N-Bromosuccinimide (NBS, Br₂, hv, then hydrolysis) Start->NBS Deprotected 3-substituted Azetidine (NH) Hydrogenolysis->Deprotected Ozonolysis->Deprotected NBS->Deprotected

Sources

An In-depth Technical Guide to the Synthesis of Methyl 1-diphenylmethyl-3-azetidine acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways for Methyl 1-diphenylmethyl-3-azetidine acetate, a key intermediate in pharmaceutical research. The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development, emphasizing not just the procedural steps but the underlying chemical principles and strategic considerations for a successful synthesis.

Introduction

Azetidine derivatives are crucial structural motifs in medicinal chemistry, valued for their ability to impart unique conformational constraints and physicochemical properties to bioactive molecules. This compound, in particular, serves as a versatile building block. The diphenylmethyl (benzhydryl) group provides steric bulk and lipophilicity, while the azetidine ring acts as a rigid scaffold. The methyl acetate moiety at the 3-position offers a site for further chemical modification, making this compound a valuable precursor for a range of therapeutic agents. This guide will explore the primary synthetic routes to this target molecule, focusing on practical and efficient laboratory-scale preparations.

Strategic Synthetic Approaches

The synthesis of this compound can be approached through several strategic disconnections. The most logical and commonly employed strategies involve the formation of the N-benzhydryl bond early in the synthesis, followed by the elaboration of the 3-position of the azetidine ring. Key intermediates in these pathways include 1-benzhydrylazetidin-3-ol and 1-benzhydrylazetidin-3-one.

A prevalent and effective method involves the nucleophilic substitution of a suitable leaving group at the 3-position of a pre-formed 1-benzhydrylazetidine ring with an acetate equivalent. This approach offers a high degree of convergence and is amenable to scale-up.

Primary Synthetic Pathway: From 1-Benzhydrylazetidin-3-ol

This pathway is one of the most direct and well-documented routes, commencing with the commercially available or readily synthesized 1-benzhydrylazetidin-3-ol. The key transformation is the conversion of the hydroxyl group into a good leaving group, followed by nucleophilic substitution with an acetate source.

Workflow Diagram

Synthetic Pathway cluster_0 Step 1: Activation of Hydroxyl Group cluster_1 Step 2: Nucleophilic Substitution 1-Benzhydrylazetidin-3-ol 1-Benzhydrylazetidin-3-ol Mesylate Intermediate 1-Benzhydrylazetidin-3-yl methanesulfonate 1-Benzhydrylazetidin-3-ol->Mesylate Intermediate MsCl, Et3N Target Molecule Methyl 1-diphenylmethyl-3-azetidine acetate Mesylate Intermediate->Target Molecule K-OAc, DMF Acetate Salt Potassium Acetate Acetate Salt->Target Molecule

Caption: Synthetic workflow from 1-benzhydrylazetidin-3-ol.

Step 1: Synthesis of 1-Benzhydrylazetidin-3-ol

The starting material, 1-benzhydrylazetidin-3-ol, can be synthesized through the reaction of benzhydrylamine with epichlorohydrin. This reaction proceeds via an initial nucleophilic attack of the amine on the epoxide, followed by intramolecular cyclization to form the azetidine ring. An improved, one-pot synthesis has been developed, which is high-yielding (around 80%) and does not require chromatographic purification, making it suitable for large-scale production[1].

Step 2: Activation of the Hydroxyl Group via Mesylation

To facilitate nucleophilic substitution, the hydroxyl group of 1-benzhydrylazetidin-3-ol is converted into a better leaving group, typically a mesylate. This is achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a base, such as triethylamine (Et3N), to neutralize the HCl byproduct.[2]

  • Reaction Setup: To a reaction flask, add 1-benzhydrylazetidin-3-ol (1 equivalent) and acetonitrile.

  • Base Addition: Add triethylamine (1.5 equivalents).

  • Cooling: Cool the mixture in an ice-acetone bath to -5 °C.

  • Mesylation: Add methanesulfonyl chloride (1.2 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Monitoring: Monitor the reaction to completion using HPLC (typically complete within 15 minutes).

  • Workup: Quench the reaction by adding water. Stir the mixture for 2 hours at room temperature.

  • Isolation: Collect the precipitated product by filtration. Wash the filter cake with water and pull dry under vacuum. The product is typically used in the next step without further purification.

Step 3: Nucleophilic Substitution with Acetate

The mesylate intermediate is then subjected to nucleophilic substitution with an acetate source, such as potassium acetate, in a polar aprotic solvent like dimethylformamide (DMF). This SN2 reaction proceeds with inversion of configuration at the C-3 position.

  • Reaction Setup: Dissolve the 1-benzhydrylazetidin-3-yl methanesulfonate (1 equivalent) in DMF.

  • Nucleophile Addition: Add potassium acetate (excess, e.g., 1.5-2 equivalents).

  • Heating: Heat the reaction mixture to facilitate the substitution (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture, and pour it into water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Alternative Synthetic Approach: Horner-Wadsworth-Emmons Reaction

An alternative strategy involves the construction of the acetate side chain from an azetidin-3-one precursor using a Horner-Wadsworth-Emmons (HWE) reaction. This approach is particularly useful when a variety of substituents at the 3-position are desired.

Workflow Diagram

HWE Pathway cluster_0 Step 1: Oxidation cluster_1 Step 2: Horner-Wadsworth-Emmons Reaction cluster_2 Step 3: Reduction 1-Benzhydrylazetidin-3-ol 1-Benzhydrylazetidin-3-ol Azetidin-3-one 1-Benzhydrylazetidin-3-one 1-Benzhydrylazetidin-3-ol->Azetidin-3-one Swern Oxidation Unsaturated Ester Methyl (1-benzhydrylazetidin-3-ylidene)acetate Azetidin-3-one->Unsaturated Ester NaH, THF Phosphonate Methyl 2-(dimethoxyphosphoryl)acetate Phosphonate->Unsaturated Ester Target Molecule Methyl 1-diphenylmethyl-3-azetidine acetate Unsaturated Ester->Target Molecule H2, Pd/C

Caption: Horner-Wadsworth-Emmons synthetic approach.

Step 1: Oxidation to 1-Benzhydrylazetidin-3-one

The synthesis begins with the oxidation of 1-benzhydrylazetidin-3-ol to the corresponding ketone, 1-benzhydrylazetidin-3-one. A common and efficient method for this transformation is the Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (DMSO).[3]

  • Reagent Preparation: In a flask with dichloromethane, add oxalyl chloride (2 equivalents) followed by dimethyl sulfoxide (2 equivalents) at -78 °C and stir for 30 minutes.

  • Substrate Addition: Add a solution of 1-benzhydrylazetidin-3-ol (1 equivalent) in dichloromethane dropwise at -78 °C. Stir for 1 hour.

  • Base Quench: Add triethylamine (10 equivalents) to the reaction mixture.

  • Monitoring: Monitor the reaction by TLC.

  • Workup and Purification: Upon completion, allow the reaction to warm to room temperature, wash with water, and extract with dichloromethane. The organic layer is dried and concentrated. The crude product can be purified by crystallization or column chromatography.

Step 2: Horner-Wadsworth-Emmons Reaction

The resulting 1-benzhydrylazetidin-3-one is then reacted with a phosphonate ylide, such as the one derived from methyl 2-(dimethoxyphosphoryl)acetate, to form the α,β-unsaturated ester, methyl (1-benzhydrylazetidin-3-ylidene)acetate. This reaction is highly reliable for forming carbon-carbon double bonds.[4][5]

  • Ylide Formation: To a suspension of sodium hydride (NaH, 1.02 equivalents) in dry tetrahydrofuran (THF), add neat methyl 2-(dimethoxyphosphoryl)acetate (1 equivalent). Stir for 30 minutes.

  • Ketone Addition: Add a solution of 1-benzhydrylazetidin-3-one (1 equivalent) in dry THF. Stir for 1 hour.

  • Quenching: Quench the reaction with the addition of water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the unsaturated ester.

Step 3: Reduction of the Alkene

The final step is the reduction of the carbon-carbon double bond of the α,β-unsaturated ester to yield the target molecule, this compound. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Reaction Setup: Dissolve the methyl (1-benzhydrylazetidin-3-ylidene)acetate in a suitable solvent such as methanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% Pd/C.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the final product.

Data Summary

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Role
1-Benzhydrylazetidin-3-ol C₁₆H₁₇NO239.31Starting Material
1-Benzhydrylazetidin-3-one C₁₆H₁₅NO237.29Key Intermediate (HWE)
1-Benzhydrylazetidin-3-yl methanesulfonate C₁₇H₁₉NO₃S317.40Activated Intermediate
Methyl (1-benzhydrylazetidin-3-ylidene)acetate C₁₉H₁₉NO₂293.36Unsaturated Intermediate (HWE)
This compound C₁₉H₂₁NO₂295.38Target Molecule

Conclusion

The synthesis of this compound can be effectively accomplished through well-established synthetic organic methodologies. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction. The route commencing from 1-benzhydrylazetidin-3-ol via mesylation and subsequent nucleophilic substitution is generally more direct. The Horner-Wadsworth-Emmons approach, while longer, offers greater flexibility for creating analogues with different side chains at the 3-position. Both routes provide reliable access to this important synthetic building block.

References

  • Daiichi Sankyo Company, Limited. EP1961750, 2008, A1.
  • U.S.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. URL: [Link]

  • Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. Google Patents.
  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate. URL: [Link]

  • Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide. Google Patents.
  • Synthesis of azetidine derivatives. Google Patents.
  • Synthesis of 1-(diphenylmethyl)-N-methyl-3-azetidinecarboxamide. PrepChem.com. URL: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. URL: [Link]

Sources

An In-depth Technical Guide to the Exploratory Studies on the Biological Activity of Azetidine Acetates

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rising Significance of the Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has steadily emerged as a privileged scaffold in modern drug discovery.[1][2] Its inherent ring strain and unique three-dimensional geometry confer favorable physicochemical and pharmacokinetic properties, such as enhanced metabolic stability, improved solubility, and better receptor selectivity.[1][3] While historically overshadowed by its β-lactam cousins, the broader class of azetidine derivatives is now being extensively explored for a wide array of therapeutic applications, ranging from anticancer and antimicrobial to central nervous system (CNS) disorders.[1][4] This guide will provide an in-depth exploration of a specific subclass, azetidine acetates, delving into their synthesis, diverse biological activities, and the experimental methodologies employed in their evaluation.

I. Synthetic Strategies for Accessing Azetidine Acetate Scaffolds

The construction of the strained azetidine ring presents unique synthetic challenges. However, several robust methods have been developed to access azetidine acetate derivatives, which can be broadly categorized into cyclization reactions and modifications of pre-existing azetidine rings.

Cycloaddition and Cyclization Approaches

A common and effective strategy for forming the azetidine ring is through intramolecular cyclization. One prominent method involves the reaction of a suitable precursor with chloroacetyl chloride in the presence of a base like triethylamine. This approach is particularly useful for synthesizing azetidin-2-one derivatives, which can be further functionalized.[5]

Another powerful technique is the aza-Michael addition to α,β-unsaturated esters. For instance, the reaction of N-Boc-azetidin-3-one can be transformed into methyl 2-(N-Boc-azetidin-3-ylidene)acetate, which then serves as a versatile Michael acceptor for various nucleophiles, leading to a diverse library of 3-substituted azetidine acetates.[6]

Experimental Protocol: Synthesis of Substituted 2-Azetidinones via Cyclocondensation

This protocol describes a general procedure for the synthesis of 3-chloro-2-azetidinones from Schiff bases.

Materials:

  • Appropriate Schiff base (1 equivalent)

  • Triethylamine (TEA) (2 equivalents)

  • Chloroacetyl chloride (2 equivalents)

  • Anhydrous 1,4-dioxane (solvent)

Procedure:

  • Dissolve the Schiff base and triethylamine in anhydrous 1,4-dioxane in a round-bottom flask.

  • Cool the reaction mixture in an ice bath with continuous stirring.

  • Slowly add chloroacetyl chloride dropwise to the cooled and stirred solution over a period of 20-30 minutes.

  • After the addition is complete, continue stirring the reaction mixture for an additional 3-4 hours at room temperature.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Pour the concentrated residue into cold water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ether/n-hexane) to yield the desired 2-azetidinone derivative.[7]

Functionalization of the Azetidine Core

Existing azetidine rings can be functionalized to introduce the acetate moiety. For example, azetidine-3-carboxylic acid can undergo esterification with alcohols in the presence of an acid catalyst to yield the corresponding azetidine-3-carboxylate esters.[8]

Caption: General synthetic strategies for azetidine acetates.

II. Biological Activities of Azetidine Acetates

Azetidine acetates and their close derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.

Anticancer Activity: Targeting the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a validated target for anticancer drug discovery.[1] Novel azetidine-based compounds have been identified as potent and irreversible inhibitors of STAT3 activation.[9]

Mechanism of Action: These azetidine derivatives have been shown to irreversibly bind to STAT3, selectively inhibiting its DNA-binding activity.[1][10] Mass spectrometry studies have revealed that these compounds form covalent bonds with cysteine residues, such as Cys426 and Cys468, within the STAT3 protein.[9] This covalent modification disrupts STAT3 dimerization and subsequent translocation to the nucleus, thereby inhibiting the transcription of target genes involved in tumor progression.[1][9]

Caption: Inhibition of the STAT3 signaling pathway by azetidine acetate derivatives.

Quantitative Data: In Vitro Anticancer Activity of Azetidine-Based STAT3 Inhibitors

Compound IDSTAT3 EMSA IC₅₀ (µM)Cell LineAssayIC₅₀/EC₅₀ (µM)Reference
H172 (9f) 0.38 - 0.98-In vitro-[1]
H182 0.38 - 0.98-In vitro-[1]
5a 0.55-In vitro> 10 (MDA-MB-231)[11][12]
5o 0.38-In vitro> 10 (MDA-MB-231)[12]
8i 0.34-In vitro> 10 (MDA-MB-231)[12]
7g -MDA-MB-231Cell Viability~1.5[12]
9k -MDA-MB-231Cell Viability~1.9[12]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13]

Materials:

  • 96-well microplate

  • Cancer cell lines (e.g., MDA-MB-231)

  • Complete culture medium

  • Azetidine acetate compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[7]

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the azetidine acetate compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7][13]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.[13]

Antimicrobial Activity

The 2-azetidinone (β-lactam) ring is a well-established pharmacophore in antibiotic chemistry.[5] Many synthetic azetidine derivatives, particularly those derived from reactions with chloroacetyl chloride, have demonstrated significant antibacterial and antifungal activity.[5][15]

Mechanism of Action: The antibacterial action of β-lactam antibiotics, including many azetidin-2-ones, involves the inhibition of bacterial cell wall synthesis.[16] These compounds act as irreversible inhibitors of transpeptidase, an enzyme essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This disruption of cell wall integrity leads to bacterial cell lysis and death.

Quantitative Data: In Vitro Antimicrobial Activity of Azetidinone Derivatives

Compound IDOrganismZone of Inhibition (mm)Standard DrugReference
D1 Escherichia coli> AmpicillinAmpicillin[17]
D1 Staphylococcus aureus> AmpicillinAmpicillin[17]
D2 Pseudomonas aeruginosa> AmpicillinAmpicillin[17]
4e M. tuberculosisHigh Activity-[18]

Experimental Protocol: Agar Well Diffusion Assay

This method is widely used to evaluate the antimicrobial activity of chemical compounds.[13]

Materials:

  • Sterile Petri plates

  • Mueller-Hinton agar

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Azetidine acetate compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic (e.g., Ampicillin)

  • Sterile cork borer

Procedure:

  • Media Preparation and Inoculation: Prepare and sterilize the Mueller-Hinton agar and pour it into sterile Petri plates. Once the agar has solidified, inoculate the surface with a standardized suspension of the test microorganism to create a lawn culture.[19]

  • Well Creation: Use a sterile cork borer to create uniform wells (6-8 mm in diameter) in the agar.[19]

  • Compound Application: Carefully add a defined volume (e.g., 50-100 µL) of the dissolved azetidine acetate compound at a specific concentration into the designated wells.[13]

  • Controls: Add the solvent alone to one well as a negative control and a standard antibiotic solution to another as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[13]

Activity in Neurological Disorders

Azetidine derivatives are being explored for their potential in treating various neurological disorders. Their conformationally constrained nature makes them attractive scaffolds for designing ligands that can interact with specific receptors and transporters in the central nervous system.[20]

GABA Uptake Inhibition: Certain azetidin-2-ylacetic acid derivatives have been identified as potent inhibitors of GABA transporters (GATs), particularly GAT-1.[13] These transporters are responsible for clearing GABA from the synaptic cleft, and their inhibition can enhance GABAergic neurotransmission, which is a therapeutic strategy for conditions like epilepsy and anxiety. The structure-activity relationship studies have shown that a lipophilic moiety, such as a 4,4-diphenylbutenyl group, attached to the azetidine nitrogen is crucial for high GAT-1 inhibitory potency.[13]

III. In Vivo Studies and Pharmacokinetic Profile

While a large body of in vitro data exists for azetidine derivatives, in vivo studies are essential to validate their therapeutic potential.

Anticancer Efficacy: In preclinical models of triple-negative breast cancer, systemically administered azetidine-based STAT3 inhibitors have been shown to inhibit tumor growth.[9] Combination therapy of an azetidine derivative with radiation has demonstrated complete blockage of tumor growth and improved survival in syngeneic mouse models.[9]

Pharmacokinetics: The pharmacokinetic properties of azetidine-containing compounds can vary significantly based on their substitution patterns. The azetidine ring itself is generally considered to enhance metabolic stability.[1] For instance, some MerTK inhibitors containing an azetidine-benzoxazole motif have shown good oral bioavailability in mice.[21][22] However, comprehensive pharmacokinetic data for a wide range of azetidine acetates is still an area of active research.[22]

IV. Future Perspectives and Conclusion

The exploratory studies on the biological activity of azetidine acetates have revealed a class of compounds with significant therapeutic potential across multiple disease areas. Their ability to be readily synthesized and functionalized allows for the creation of diverse chemical libraries for high-throughput screening. The promising anticancer activity, particularly through the inhibition of the STAT3 pathway, warrants further investigation and optimization of lead compounds. Similarly, the antimicrobial and CNS-active properties of azetidine acetates highlight their versatility.

Future research should focus on expanding the structure-activity relationship studies to design more potent and selective compounds. A deeper understanding of their mechanisms of action, along with comprehensive in vivo efficacy, pharmacokinetic, and toxicology studies, will be crucial for translating these promising laboratory findings into clinically effective therapeutics. The continued exploration of the azetidine acetate scaffold is poised to make a significant impact on the landscape of modern drug discovery.

V. References

  • Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters, 534, 215613. [Link]

  • Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PubMed, 35276290. [Link]

  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (n.d.). MDPI. [Link]

  • Turkson, J., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(2), 1038-1060. [Link]

  • Robichaud, J., et al. (2005). 3,4-disubstituted azetidinones as selective inhibitors of the cysteine protease cathepsin K. Exploring P3 elements for potency and selectivity. PubMed, 15737841. [Link]

  • Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. Semantic Scholar. [Link]

  • MTT Cell Viability Assay Protocol. (2013). NCBI Bookshelf. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). ResearchTweet. [Link]

  • Assembly Biosciences describes new azetidine compounds for HSV infections. (2025). BioWorld. [Link]

  • Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or oxetan-3-ylidene) acetates. Molecules, 28(3), 1091. [Link]

  • Turkson, J., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PubMed, 33352047. [Link]

  • Synthetic azetidines could help simplify drug design for neurological diseases. (2019). ScienceDaily. [Link]

  • Assessment of antimicrobial activity. (2019). Protocols.io. [Link]

  • MTT assay protocol. (2023). protocols.io. [Link]

  • Biologically active compounds with azetidine rings. (n.d.). ResearchGate. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

  • Azetidinones. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. (n.d.). bepls. [Link]

  • Cox, C. D., et al. (2008). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). PubMed, 18590823. [Link]

  • Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. PubMed, 34184778. [Link]

  • Asif, M. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. MOJ Biorg Org Chem, 2(2), 36-40. [Link]

  • Melloni, P., et al. (1979). Azetidine derivatives of tricyclic antidepressant agents. PubMed, 423198. [Link]

  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (2025). ResearchGate. [Link]

  • Azetidine-2,4-diones (4-oxo-beta-lactams) as scaffolds for designing elastase inhibitors. (2025). ResearchGate. [Link]

  • Azetidines of pharmacological interest. (2025). ResearchGate. [Link]

  • Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. (2024). PubMed. [Link]

  • 5'-Amino acid esters of antiviral nucleosides, acyclovir, and AZT are absorbed by the intestinal PEPT1 peptide transporter. (n.d.). PubMed. [Link]

  • A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. (n.d.). ResearchGate. [Link]

  • Azetidine analogs synthesis and characterization for antimicrobial activity. (2024). Oreate AI Blog. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (n.d.). MDPI. [Link]

  • Exploring the Antiviral Potential of Esters of Cinnamic Acids with Quercetin. (n.d.). MDPI. [Link]

  • Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. (2021). MDPI. [Link]

  • Agar well diffusion assay. (2020). YouTube. [Link]

  • Overview on Strategies and Assays for Antibiotic Discovery. (n.d.). MDPI. [Link]

  • Assessment of antimicrobial activity. (2019). Protocols.io. [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016). PubMed. [Link]

  • Synthesis and biological evaluation of 3-phenethylazetidine derivatives as triple reuptake inhibitors. (2014). PubMed. [Link]

  • Synthesis and biological significance of some 2-azetidinone derivatives. (2025). ResearchGate. [Link]

  • Synthesis and antimicrobial evaluation activity of some new substituted spiro-thiazolidine,Imidazolinone and azetidine derivatives of 5-Bromo Isatine. (2025). ResearchGate. [Link]

  • Synthesis, Biological Evaluation and Quantum Chemical Studies of novel 3-Acetylpyridin-2(1H)-one Derivative. (n.d.). ResearchGate. [Link]

Sources

Methodological & Application

"detailed protocol for Horner-Wadsworth-Emmons reaction for azetidine synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: An Investigation into the Synthesis of Azetidines: A Critical Evaluation of the Intramolecular Horner-Wadsworth-Emmons Reaction and Established Alternative Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Allure and Challenge of the Azetidine Ring

Azetidines, four-membered saturated nitrogen-containing heterocycles, are increasingly sought-after scaffolds in medicinal chemistry.[1] Their inherent ring strain, approximately 25.4 kcal/mol, imparts unique conformational constraints and reactivity, making them valuable for modulating the physicochemical and pharmacological properties of drug candidates.[1][2] This strained ring system allows azetidines to serve as bioisosteres of larger groups and to provide novel exit vectors from a molecular core, influencing properties like solubility, metabolic stability, and target binding affinity.[1]

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of synthetic chemistry, renowned for its reliability in forming carbon-carbon double bonds, typically with high (E)-stereoselectivity.[3][4] The reaction involves the olefination of aldehydes or ketones with phosphonate-stabilized carbanions, which are more nucleophilic and less basic than their phosphonium ylide counterparts in the Wittig reaction.[4] A key advantage is the formation of a water-soluble dialkylphosphate salt byproduct, which simplifies purification.[3] Given its power, a logical synthetic strategy for constructing an unsaturated azetidine precursor would be an intramolecular HWE cyclization. However, this seemingly straightforward approach encounters significant thermodynamic and kinetic hurdles.

This guide provides a senior application scientist's perspective on the synthesis of azetidines. It critically evaluates the proposed intramolecular HWE route, explains the chemical principles that render it unfavorable, and presents detailed, field-proven protocols for established and reliable alternative synthetic strategies.

The Synthetic Hurdle: Why the Intramolecular HWE is Disfavored for Azetidine Synthesis

A comprehensive search of the scientific literature reveals a notable absence of specific protocols for synthesizing azetidines via an intramolecular Horner-Wadsworth-Emmons reaction.[1] This is not an oversight, but rather a reflection of the significant activation energy barrier associated with forming a strained four-membered ring through this pathway.[1]

The cyclization would require a 4-endo-trig closure, a geometrically disfavored process according to Baldwin's rules, especially when forming a strained ring. The transition state for the formation of the requisite oxaphosphetane intermediate is sterically demanding and energetically costly. This inherent barrier makes alternative cyclization pathways far more favorable.

In stark contrast, the intramolecular HWE reaction is a highly effective and widely used strategy for the formation of larger, less strained rings. It is frequently employed in the total synthesis of natural products to form five-, six-, and seven-membered rings, as well as for macrocyclization to generate rings of 12 members or more.[5][6][7][8] The success in these systems underscores that the limitation is not with the reaction itself, but with the specific energetic demands of forming the azetidine ring.

Established Protocol 1: Intramolecular C-N Bond Formation via Mitsunobu Cyclization

One of the most robust and versatile methods for azetidine synthesis is the intramolecular cyclization of a γ-amino alcohol. The Mitsunobu reaction is exceptionally well-suited for this transformation, converting the hydroxyl group into a good leaving group in situ under mild conditions, which is then displaced by the tethered nitrogen nucleophile.

Principle of the Method

This approach involves the synthesis of a linear precursor containing a protected amine and a primary or secondary alcohol separated by a three-carbon chain. Treatment with a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) activates the alcohol. The protected amine then acts as the intramolecular nucleophile, displacing the activated oxygen to form the azetidine ring with inversion of stereochemistry at the carbinol center.

Workflow Diagram: Mitsunobu Azetidine Synthesis

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Mitsunobu Cyclization cluster_2 Step 3: Workup & Purification cluster_3 Step 4: Final Product A γ-Amino Alcohol Precursor (N-protected) B Add PPh₃ and DIAD in dry THF at 0 °C A->B C Intramolecular Sₙ2 Cyclization (Warm to RT, stir 12-24h) B->C D Quench Reaction (e.g., sat. aq. NaHCO₃) C->D E Aqueous Workup (Extract with EtOAc) D->E F Column Chromatography (Silica Gel) E->F G Protected Azetidine Product F->G

Caption: Workflow for azetidine synthesis via intramolecular Mitsunobu reaction.

Detailed Experimental Protocol

This protocol is a representative example for the cyclization of an N-tosyl-protected 3-amino-1-propanol derivative.

Materials & Reagents:

Reagent/MaterialFormulaM.W.Typical AmountPurpose
N-Tosyl-3-amino-1-propanolC₁₀H₁₅NO₃S229.291.0 equivStarting Material
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.291.5 equivMitsunobu Reagent
Diisopropyl Azodicarboxylate (DIAD)C₈H₁₄N₂O₄202.211.5 equivMitsunobu Reagent
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, ~0.1 MReaction Solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-Extraction Solvent
Saturated aq. NaHCO₃---Quenching Agent
Brine---Washing Agent
Anhydrous MgSO₄ or Na₂SO₄---Drying Agent
Silica GelSiO₂--Chromatography

Procedure:

  • Reaction Setup: To an oven-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the N-tosyl-3-amino-1-propanol (1.0 equiv) and triphenylphosphine (1.5 equiv).

  • Solvent Addition: Add anhydrous THF to dissolve the solids, aiming for a concentration of approximately 0.1 M.

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add DIAD (1.5 equiv) dropwise to the stirred solution over 10-15 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Concentrate the reaction mixture in vacuo to remove the THF.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (1x) and brine (1x). Causality Note: The aqueous wash helps remove the hydrazine byproduct and triphenylphosphine oxide.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the pure N-tosylazetidine.

Established Protocol 2: [2+2] Photocycloaddition (Aza Paternò-Büchi Reaction)

The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, is arguably the most direct method for constructing the azetidine core.[9] Modern advancements have enabled this reaction to proceed under mild conditions using visible-light photocatalysis, significantly broadening its scope and functional group tolerance.[2][9]

Principle of the Method

This strategy involves the photochemical excitation of a precursor containing both an imine (or an imine precursor like an oxime ether) and an alkene.[9] Using a suitable photocatalyst (e.g., an Iridium(III) complex), visible light irradiation excites the catalyst, which then transfers energy to the imine moiety.[2] The resulting excited-state species undergoes an intramolecular [2+2] cycloaddition with the tethered alkene to form the bicyclic azetidine product, often with high diastereoselectivity.[9]

Workflow Diagram: Photocatalytic Aza Paternò-Büchi Reaction

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Photoreaction cluster_2 Step 3: Workup & Purification cluster_3 Step 4: Final Product A Combine Substrate, Photocatalyst (e.g., Ir(ppy)₃), and Degassed Solvent B Irradiate with Blue LEDs (e.g., 450 nm) at RT A->B C Monitor by LC-MS or TLC (Typically 12-48h) B->C D Concentrate Reaction Mixture C->D E Direct Purification via Column Chromatography D->E F Functionalized (Bicyclic) Azetidine E->F

Caption: General workflow for visible-light mediated aza Paternò-Büchi reaction.

Detailed Experimental Protocol

This protocol is a generalized example based on modern visible-light-mediated methods.[9]

Materials & Reagents:

Reagent/MaterialFormula/ExampleM.W.Typical AmountPurpose
Alkene-tethered Imine/Oxime Ether--1.0 equivStarting Material
PhotocatalystIr[dF(CF₃)ppy]₂(dtbbpy)PF₆1236.01-2.5 mol%Energy Transfer Agent
Reaction SolventDichloromethane (DCM) or Acetonitrile (MeCN)-Anhydrous, ~0.05 MSolvent
Inert GasNitrogen or Argon--Degassing/Atmosphere

Equipment:

  • Schlenk tube or vial with a screw cap and septum

  • Stir plate

  • Photoreactor setup with blue LED strips (e.g., 450 nm) and a cooling fan

Procedure:

  • Reaction Setup: In a Schlenk tube, combine the alkene-tethered imine substrate (1.0 equiv) and the iridium photocatalyst (0.01-0.025 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DCM) to achieve the desired concentration (typically 0.05 M). Causality Note: Degassing the solvent (e.g., via freeze-pump-thaw cycles or sparging with argon) is critical to remove oxygen, which can quench the excited state of the photocatalyst and inhibit the reaction.

  • Photoreaction: Seal the tube, place it on a stir plate within the photoreactor setup, and begin stirring. Irradiate the solution with blue LEDs at room temperature. A cooling fan should be used to maintain a consistent temperature.

  • Monitoring: Monitor the reaction's progress periodically by taking small aliquots (under an inert atmosphere) and analyzing them by LC-MS or TLC.

  • Workup: Once the starting material is consumed, turn off the LEDs and open the reaction to the air.

  • Purification: Concentrate the reaction mixture in vacuo and directly purify the crude material by flash column chromatography on silica gel to isolate the azetidine product.

Characterization of Azetidine Products

Confirmation of the successful synthesis of the target azetidine is typically achieved through a combination of standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the overall structure, connectivity, and stereochemistry of the product. The characteristic signals for protons adjacent to the nitrogen atom and within the strained ring are key diagnostic markers.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: Can be used to confirm the absence of starting material functional groups (e.g., -OH stretch) and the presence of functionalities in the product.

Conclusion

While the Horner-Wadsworth-Emmons reaction is a formidable tool for C=C bond formation, its application in the direct synthesis of azetidines via intramolecular cyclization is synthetically unviable due to the high activation energy required to form the strained four-membered ring. Researchers and drug development professionals seeking to incorporate this valuable heterocyclic motif should instead turn to established, reliable, and well-documented methods. The intramolecular Sₙ2 cyclization of γ-amino alcohols, particularly via the Mitsunobu reaction, and the direct [2+2] photocycloaddition of imines and alkenes, represent two powerful and versatile strategies for accessing a wide range of functionalized azetidines. These methods, validated by extensive use in the field, offer predictable outcomes and scalable solutions for the modern synthetic chemist.

References

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]

  • Guga, P., et al. (2001). H-phosphonate approach to the solution phase synthesis of linear and cyclic oligoribonucleotides. Nucleic Acids Research, 29(18), 3794–3800. Available at: [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. NROChemistry. Available at: [Link]

  • Min, S., et al. (2001). Synthesis of Cyclopentenones via Intramolecular HWE and the Palladium-Catalyzed Reactions of Allylic Hydroxy Phosphonate Derivatives. The Journal of Organic Chemistry, 66(19), 6374–6381. Available at: [Link]

  • Reddy, C. R., et al. (2015). A Concise Route to Highly-Functionalized Azetidine Precursor: Enantioselective Synthesis of Penaresidin B. RSC Advances, 5(21), 15993–15997. Available at: [Link]

  • Postigo, A., et al. (2007). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Arkivoc, 2007(1), 147-171. Available at: [Link]

  • Strieth-Kalthoff, F., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications, 10(1), 5093. Available at: [Link]

  • Ando, K., et al. (2006). Highly E-Selective Solvent-free Horner-Wadsworth-Emmons Reaction for the Synthesis of α-Methyl-α,β-unsaturated Esters Using Either LiOH·H₂O or Ba(OH)₂·8H₂O. Chemistry Letters, 35(8), 904-905. Available at: [Link]

  • Zhang, Z., et al. (2015). Efficient synthesis of P-chiral biaryl phosphonates by stereoselective intramolecular cyclization. Organic Chemistry Frontiers, 2(11), 1342-1345. Available at: [Link]

  • Mikołajczyk, M. (2002). Phosphonate reagents and building blocks in the synthesis of bioactive compounds, natural products and medicines. Pure and Applied Chemistry, 74(5), 811-824. Available at: [Link]

  • Jamison, C. R., & Lectka, T. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2633-2645. Available at: [Link]

  • Suzuki, T., et al. (2021). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 86(17), 11843–11855. Available at: [Link]

  • Amrutkar, S. M., & De, S. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 25(16), 3656. Available at: [Link]

  • ResearchGate. (2015). Efficient Synthesis of P-Chiral Biaryl Phosphonates by Stereoselective Intramolecular Cyclization. ResearchGate. Available at: [Link]

  • Xu, J. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry, 37(1), 1-15. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of the HWE‐type reactions. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal. Available at: [Link]

  • Ando, K., & Sato, K. (2010). Z-selective intramolecular Horner-Wadsworth-Emmons reaction for the synthesis of macrocyclic lactones. Organic Letters, 12(7), 1460–1463. Available at: [Link]

  • G. G. H. vom Kolke, et al. (2020). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. Chemistry – A European Journal, 26(62), 14094-14113. Available at: [Link]

Sources

"step-by-step guide to aza-Michael addition on azetidine-3-ylidene acetates"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Aza-Michael Addition on Azetidine-3-Ylidene Acetates: Synthesis of 3-Substituted Azetidine Derivatives

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged structural motif in modern medicinal chemistry.[1] Its incorporation into drug candidates can impart a range of desirable physicochemical properties, including enhanced metabolic stability, improved aqueous solubility, and reduced lipophilicity, while providing a rigid scaffold for precise vectoral orientation of substituents.[2][3] Specifically, 3-substituted azetidines are crucial building blocks found in numerous biologically active compounds and approved pharmaceuticals, demonstrating their value in drug discovery.[4][5]

This application note provides a detailed, step-by-step guide to a robust and versatile method for synthesizing functionalized 3-substituted azetidines: the aza-Michael addition of N-nucleophiles to azetidine-3-ylidene acetates.[6] This conjugate addition reaction offers an efficient and modular route to a diverse library of azetidine derivatives, making it an invaluable tool for researchers, chemists, and professionals in drug development.

Reaction Principle and Mechanism

The core of this synthetic strategy is the aza-Michael addition, a powerful C-N bond-forming reaction involving the conjugate addition of an amine or N-heterocycle to an electron-deficient alkene.[7][8] In this specific application, the Michael acceptor is methyl 2-(N-Boc-azetidin-3-ylidene)acetate, an α,β-unsaturated ester.

The reaction is typically facilitated by a non-nucleophilic organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[9] The base is thought to activate the N-nucleophile, increasing its reactivity towards the electrophilic β-carbon of the azetidine-3-ylidene acetate. The attack of the nucleophile on the double bond results in the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final 3,3-disubstituted azetidine product.

The precursor, methyl 2-(N-Boc-azetidin-3-ylidene)acetate, is readily prepared from commercially available N-Boc-azetidin-3-one via a DBU-catalyzed Horner-Wadsworth-Emmons reaction.[9][10] The N-Boc protecting group is crucial as it prevents side reactions at the azetidine nitrogen and can be easily removed under acidic conditions for further functionalization if desired.[6]

Reaction_Mechanism cluster_process Reaction Pathway cluster_product Product A Methyl 2-(N-Boc-azetidin- 3-ylidene)acetate Intermediate Enolate Intermediate (Resonance Stabilized) A->Intermediate 1. Nucleophilic Attack Nuc N-Nucleophile (e.g., Pyrazole) Nuc->Intermediate Base DBU (Catalyst) Base->Nuc Protonation Protonation Intermediate->Protonation 2. Proton Transfer Product Methyl (1-Boc-3-(nucleophile)- azetidin-3-yl)acetate Protonation->Product

Caption: Aza-Michael addition mechanism on azetidine-3-ylidene acetate.

Detailed Experimental Protocol

This protocol is adapted from the established work of Gudelis et al. and provides a general procedure for the synthesis of methyl (1-Boc-3-cycloaminylazetidin-3-yl)acetates.[9][10]

Materials:

  • Methyl 2-(N-Boc-azetidin-3-ylidene)acetate (Michael Acceptor)

  • N-Nucleophile (e.g., pyrazole, imidazole, azetidine, etc.)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Acetonitrile (CH₃CN)

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle/oil bath

  • Reagents for work-up and purification (Ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add methyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.0 eq.).

    • Rationale: Starting with dry glassware under an inert atmosphere (e.g., Nitrogen or Argon) is recommended, although not always strictly necessary, to prevent moisture from interfering with the base catalyst.

  • Addition of Nucleophile: Add the corresponding N-nucleophile (1.1-1.5 eq.).

    • Rationale: A slight excess of the nucleophile is used to ensure complete consumption of the limiting Michael acceptor.

  • Solvent and Catalyst Addition: Add anhydrous acetonitrile to create a solution of appropriate concentration (e.g., 0.1-0.5 M). Add DBU (1.5 eq.) to the stirring solution.

    • Rationale: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and does not interfere with the reaction. DBU is a strong, non-nucleophilic base that effectively catalyzes the addition without competing as a nucleophile itself.[9]

  • Reaction Execution: Equip the flask with a condenser and heat the reaction mixture to 65 °C using an oil bath.

    • Rationale: Heating accelerates the reaction rate, leading to shorter reaction times. The optimal temperature may vary depending on the nucleophile's reactivity.

  • Monitoring Progress: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (azetidine-3-ylidene acetate) is consumed. Reaction times can vary from 4 to 16 hours.[9]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Rationale: The aqueous wash removes DBU and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aza-Michael adduct.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[10][11]

Experimental_Workflow start Start setup 1. Combine Reactants (Azetidine-ylidene acetate, N-Nucleophile) start->setup add_solv_cat 2. Add Anhydrous Acetonitrile & DBU setup->add_solv_cat heat 3. Heat Reaction to 65 °C add_solv_cat->heat monitor 4. Monitor Progress (TLC / LC-MS) heat->monitor workup 5. Cool & Concentrate monitor->workup Reaction Complete extract 6. Extraction (EtOAc, aq. NaHCO₃, Brine) workup->extract dry 7. Dry & Concentrate Organic Layer extract->dry purify 8. Purification (Flash Column Chromatography) dry->purify characterize 9. Characterization (NMR, HRMS) purify->characterize end Pure Product characterize->end

Caption: Step-by-step experimental workflow for the aza-Michael addition.

Scope of Nucleophiles and Expected Results

The aza-Michael addition to methyl 2-(N-Boc-azetidin-3-ylidene)acetate is compatible with a wide range of nitrogen nucleophiles, including both aliphatic and aromatic N-heterocycles. This versatility allows for the generation of a large and diverse chemical library from a common intermediate. Below is a summary of representative examples.[9]

EntryN-NucleophileReaction Time (h)Yield (%)
1Azetidine464
21H-Pyrazole1683
34-Bromo-1H-pyrazole1682
43-(Trifluoromethyl)-1H-pyrazole1673
51H-Imidazole1653
61H-Benzimidazole1656
71H-Indole1655

Data sourced from Gudelis et al., Molecules, 2023.[9]

As the table illustrates, yields are generally good to excellent. Heterocyclic aromatic amines typically require longer reaction times than their aliphatic counterparts due to their lower nucleophilicity.[9]

Conclusion

The DBU-catalyzed aza-Michael addition to azetidine-3-ylidene acetates is a highly effective and straightforward method for the synthesis of structurally diverse 3-substituted azetidine derivatives. The reaction proceeds under mild conditions, tolerates a broad range of functional groups on the N-nucleophile, and consistently provides good yields. This protocol serves as a valuable and reliable tool for medicinal chemists and drug development professionals, enabling the rapid generation of novel chemical entities built around the medicinally important azetidine core.

References

  • Gudelis, E., Krikštolaitytė, S., Stančiauskaitė, M., Šachlevičiūtė, U., Bieliauskas, A., Milišiūnaitė, V., Jankauskas, R., Kleizienė, N., Sløk, F. A., & Šačkus, A. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]

  • ResearchGate (2023). Stereoselective aza-Michael addition. ResearchGate. [Link]

  • ResearchGate. Aza-Michael addition reaction of various amines to electron deficient alkenes using MS 4 Å. ResearchGate. [Link]

  • ResearchGate. Michael addition of different aromatic amines to electron-deficient alkenes. ResearchGate. [Link]

  • Wiley Online Library. Proposed reaction mechanism of aza-Michael addition catalyzed by CAL-B. Wiley Online Library. [Link]

  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of medicinal chemistry, 55(18), 8188–8192. [Link]

  • Gudelis, E., Krikštolaitytė, S., Stančiauskaitė, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed. [Link]

  • Zhang, P., et al. (2022). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Kshirsagar, U. A., et al. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Bioorganic & medicinal chemistry letters. [Link]

  • Parra, A., & Tortosa, M. (2015). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein journal of organic chemistry. [Link]

  • Ranu, B. C., et al. (2000). Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes. Green Chemistry. [Link]

  • MDPI. Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. MDPI. [Link]

  • Chinese Journal of Chemistry (2017). Synthesis of Azetidines. sioc-journal.cn. [Link]

  • ResearchGate. Full mechanism of the aza-Michael reaction, with various possible pathways for proton transfer. ResearchGate. [Link]

  • Google Patents. WO2000063168A1 - Synthesis of azetidine derivatives.
  • Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Angewandte Chemie (International ed. in English). [Link]

  • Organic Chemistry Portal. Synthesis of azetidines. Organic Chemistry Portal. [Link]

  • Couto, I., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]

  • Reddy, B. M., et al. (2012). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. ResearchGate. [Link]

  • ResearchGate (2014). aza-Michael Addition of Primary Amines by Lipases and Microwave Irradiation: A Green Protocol for the Synthesis of Propanenitrile Derivatives. ResearchGate. [Link]

  • Organic & Biomolecular Chemistry. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Royal Society of Chemistry. [Link]

  • Al-qaragoly, G. M. (2023). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. NeuroQuantology. [Link]

  • Mizar, P., et al. (2018). Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone. Molecules. [Link]

  • ResearchGate (2022). Sequencing Groebke–Blackburn–Bienaymé and Aza-Michael Addition Reactions: A Modular Strategy for Accessing a Diverse Collection of Constrained Benzoxazepine and Imidazopyrazine Systems. ResearchGate. [Link]

  • Chen, J., et al. (2015). Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines. Organic & Biomolecular Chemistry. [Link]

Sources

Strategic Purification of Methyl 1-diphenylmethyl-3-azetidine acetate by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, field-proven protocol for the purification of Methyl 1-diphenylmethyl-3-azetidine acetate, a nitrogen-containing heterocyclic compound. Azetidine scaffolds are prevalent in modern medicinal chemistry, and their effective purification is a critical step in the drug development pipeline[1][2]. The inherent basicity of the azetidine nitrogen presents unique challenges for silica-based chromatography, often leading to poor peak shape and yield loss. This guide explains the causal factors behind these challenges and presents a systematic approach to method development and execution using flash column chromatography, ensuring high purity and recovery. We detail a robust methodology employing a basic mobile phase modifier to overcome the acidic nature of silica gel, a technique broadly applicable to other basic amine compounds[3][4].

Introduction: The Challenge of Purifying Basic Heterocycles

This compound contains a tertiary amine within its core structure. Tertiary amines are Brønsted bases and readily interact with the acidic silanol groups (Si-OH) on the surface of standard silica gel[4]. This strong, often irreversible, acid-base interaction is the primary cause of several chromatographic problems:

  • Peak Tailing: The compound streaks down the column, resulting in broad, asymmetric peaks that are difficult to resolve from impurities[5].

  • Irreversible Adsorption: A portion of the compound can bind permanently to the silica, leading to significant yield loss.

  • On-Column Degradation: For sensitive molecules, the acidic environment of the silica can catalyze decomposition[6].

To achieve a successful separation, the interaction between the basic analyte and the acidic stationary phase must be mitigated. The most common and effective strategy is to "neutralize" the silica surface by introducing a small amount of a competing, volatile base, such as triethylamine (TEA), into the mobile phase[5][7]. This deactivates the acidic sites, allowing the target compound to elute with improved peak shape and recovery.

Pre-Chromatography: Method Development with TLC

Thin-Layer Chromatography (TLC) is an indispensable tool for developing an effective flash chromatography method. It allows for rapid screening of solvent systems to find conditions that provide optimal separation between the target compound and impurities. The goal is to identify a solvent system where the target compound has a Retention Factor (Rƒ) of approximately 0.2-0.3[8][9]. This Rƒ value typically translates well to a flash column separation, ensuring the compound elutes in a reasonable volume without moving too quickly (poor separation) or too slowly (band broadening)[9].

Protocol: TLC Solvent System Screening
  • Prepare Stock Solutions: Create several mobile phase candidates consisting of different ratios of a non-polar solvent (e.g., Hexanes) and a polar solvent (e.g., Ethyl Acetate). To each, add 1% v/v Triethylamine (TEA) to suppress amine tailing.

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing one of the prepared solvent systems. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate and mark the solvent front. Visualize the spots using a UV lamp (254 nm) and/or a chemical stain (e.g., potassium permanganate).

  • Calculate Rƒ: Measure the distance traveled by the compound spot and the solvent front. Calculate the Rƒ value for the target compound in each solvent system (Rƒ = distance traveled by spot / distance traveled by solvent front).

  • Select Optimal System: Choose the solvent system that gives the target compound an Rƒ value between 0.2 and 0.3 and provides the best visual separation from impurities.

Data Presentation: Example TLC Analysis
Solvent System (Hexanes:Ethyl Acetate + 1% TEA)Target Compound RƒImpurity 1 RƒImpurity 2 RƒObservations
90:100.150.250.05Good separation, but target Rƒ is slightly low, may lead to long elution time.
80:20 0.28 0.45 0.10 Optimal. Good Rƒ and clear separation from major impurities.
70:300.450.600.20Poor separation between target and Impurity 1. Target Rƒ is too high.

Detailed Protocol: Flash Column Chromatography

This protocol is designed for the purification of ~1 gram of crude this compound. Adjustments to column size and solvent volumes should be made for different sample quantities. A general rule is to use a silica gel to crude product ratio of at least 50:1 (w/w) for good separation[8].

Materials and Equipment
  • Stationary Phase: Silica gel, 230-400 mesh (40-63 µm)[9]

  • Column: Glass column (e.g., 40 mm diameter) with stopcock

  • Mobile Phase (Eluent): HPLC-grade Hexanes and Ethyl Acetate

  • Modifier: Triethylamine (TEA)

  • Sample: ~1 g crude this compound

  • Apparatus: Fume hood, flasks, beakers, fraction collector or test tubes, TLC plates and chamber, UV lamp

Workflow Diagram

Purification_Workflow Crude Crude Product Analysis TLC TLC Method Development (Target Rf ≈ 0.2-0.3) Crude->TLC Prep Column Preparation (Wet Packing) TLC->Prep  Optimal Solvent System Found Load Sample Loading (Dry Loading Recommended) Prep->Load Elute Gradient Elution & Fraction Collection Load->Elute Analyze Fraction Analysis (TLC) Elute->Analyze Analyze->Elute Continue Elution Isolate Combine & Evaporate Pure Fractions Analyze->Isolate Pure Fractions Identified Final Pure Product Isolate->Final

Caption: Workflow for purification of this compound.

Step-by-Step Methodology

Step 1: Column Preparation (Wet Packing) [9]

  • Ensure the column is clean, dry, and vertically clamped inside a fume hood. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~1 cm) of sand.

  • In a beaker, prepare a slurry of silica gel (~50-60 g) in the initial, least polar eluent (e.g., 90:10 Hexanes:EtOAc + 1% TEA).

  • With the stopcock open, pour the slurry into the column. Use a funnel to guide the slurry. Gently tap the side of the column to help the silica pack evenly and dislodge any air bubbles.

  • Once all the silica has been added, pass 2-3 column volumes of the initial eluent through the packed bed to ensure it is stable and equilibrated. The top of the silica bed must remain flat.

  • Add a final protective layer of sand (~1 cm) on top of the silica bed. Drain the solvent until it is level with the top of the sand. Crucially, never let the column run dry from this point forward [10].

Step 2: Sample Loading (Dry Loading) Dry loading is highly recommended for compounds that are not readily soluble in the initial eluent, as it often leads to better resolution[10].

  • Dissolve the crude product (~1 g) in a minimal amount of a volatile solvent (e.g., 10-15 mL of dichloromethane).

  • Add 5-10 g of silica gel to this solution and mix to form a slurry.

  • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

  • Carefully add this powder as a uniform layer on top of the sand in the prepared column.

Step 3: Elution and Fraction Collection A gradient elution, where the polarity of the mobile phase is gradually increased, is often more efficient for separating complex mixtures than an isocratic (constant solvent) elution[5][7].

  • Begin eluting with the starting solvent system identified by TLC (e.g., 80:20 Hexanes:EtOAc + 1% TEA).

  • Maintain a steady flow rate by applying positive pressure (air or nitrogen). A good flow rate allows the solvent to drip from the column at a rate of about 5 cm of column height per minute[11].

  • Collect the eluent in fractions of equal volume (e.g., 20 mL per test tube).

  • Gradually increase the polarity of the eluent as the column runs. A typical gradient might be:

    • Column Volumes 1-5: 80:20 Hexanes:EtOAc + 1% TEA

    • Column Volumes 6-10: 75:25 Hexanes:EtOAc + 1% TEA

    • Column Volumes 11-15: 70:30 Hexanes:EtOAc + 1% TEA

  • Continue collecting fractions throughout the process.

Step 4: Fraction Analysis and Product Isolation

  • Monitor the collected fractions by TLC to determine their composition. Spot multiple fractions on the same TLC plate alongside a spot of the original crude mixture for comparison.

  • Identify the fractions containing the pure target compound. These will show a single spot at the correct Rƒ.

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvents and the volatile triethylamine by rotary evaporation to yield the purified this compound.

  • Determine the final mass and calculate the yield. Assess purity using analytical techniques such as HPLC, LC-MS, and NMR.

Summary of Method Parameters and Expected Results

ParameterRecommended Value / SettingRationale
Stationary Phase Silica Gel (40-63 µm)Standard for flash chromatography, providing good resolution and flow characteristics[9].
Sample Loading 1.0 g crude on 50 g silica50:1 silica-to-sample ratio ensures high loading capacity without sacrificing resolution[8].
Loading Method Dry LoadingPrevents band broadening, especially if the compound has low solubility in the starting eluent[10].
Initial Eluent 80:20 Hexanes:EtOAc + 1% TEADetermined by TLC to give the target an Rƒ of ~0.2-0.3 for optimal separation[8].
Elution Profile Step GradientEfficiently elutes compounds of varying polarities, saving time and solvent compared to isocratic methods[7].
Flow Rate ~5 cm/min linear velocityBalances speed and resolution. Too fast reduces separation; too slow causes diffusion[10][11].
Expected Purity >98% (by HPLC/NMR)The method is designed to remove baseline and closely-eluting impurities effectively.
Expected Yield 75-90%Dependent on crude purity, but this method minimizes on-column losses.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Product Won't Elute Eluent polarity is too low.Gradually increase the percentage of the polar solvent (Ethyl Acetate) in the mobile phase. A more polar system like Dichloromethane/Methanol might be needed for very polar compounds[12][13].
Product Elutes Too Fast (with solvent front) Eluent polarity is too high; Sample was dissolved in too strong a solvent for liquid loading.Start with a less polar mobile phase (more Hexane). If liquid loading, ensure the sample is dissolved in the weakest possible solvent, ideally the mobile phase itself[14][15].
Poor Separation (Mixed Fractions) Column was overloaded; Column packed improperly (channeling); Inappropriate solvent system.Reduce the amount of crude material relative to silica[8]. Repack the column carefully, ensuring no air bubbles. Re-optimize the solvent system using TLC to maximize the difference in Rƒ values (ΔRƒ) between compounds[6].
Streaky/Tailing Peaks Insufficient triethylamine (TEA) to neutralize silica; Compound is acid-sensitive.Increase the TEA concentration slightly (e.g., to 1.5-2%). Alternatively, use a pre-treated amine-functionalized silica column which does not require a mobile phase modifier[4][5].

Conclusion

The successful purification of basic nitrogen-containing heterocycles like this compound via flash column chromatography is highly achievable with a systematic and chemically-informed approach. By understanding the fundamental interaction between the basic analyte and the acidic silica stationary phase, and by mitigating this interaction with a basic mobile phase modifier, researchers can overcome common challenges like peak tailing and yield loss. The use of TLC for method development is paramount to selecting an optimal solvent system, ensuring a final protocol that is both efficient and robust, delivering a product of high purity essential for subsequent stages of research and drug development.

References

  • Biotage. (2023). 5 Steps to successful flash chromatography. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • The Baran Laboratory, Scripps Research. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]

  • Al-hadedi, A. A. M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1003. [Link]

  • King, A. Successful Flash Chromatography. King Group, Imperial College London. [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • Kinesis. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Al-hadedi, A. A. M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives.... Molecules, 28(3), 1003. [Link]

  • Li, Y., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 843-860. [Link]

  • ResearchGate. (2018). (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]

  • University of Cape Town, Department of Chemistry. SOP: FLASH CHROMATOGRAPHY. [Link]

  • Vitaku, E., et al. (2014). Nitrogen-containing heterocycles in approved drugs. RSC Advances, 4(32), 16453-16484. [Link]

  • Agilent Technologies. TROUBLESHOOTING GUIDE. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2735440, 1-(Diphenylmethyl)azetidine-3-carboxylic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23625, Azetidine, 1-methyl-3-phenyl-. [Link]

  • Teledyne LABS. (2022). Top 5 Essentials to Maximize Success in Flash Chromatography. YouTube. [Link]

  • Williamson, K. L., et al. (2016). Purification of Organic Compounds by Flash Column Chromatography. Journal of Chemical Education, 93(9), 1583-1587. [Link]

  • Shishkina, G. V., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(19), 6608. [Link]

  • Teledyne ISCO. (2019). Chromatography Troubleshooting. YouTube. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Google Patents. (2015). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • Teledyne ISCO. (2020). Chromatography Troubleshooting. YouTube. [Link]

  • LookChem. Cas 913814-30-9, Azetidine, 1-(diphenylMethyl)-3-phenyl-. [Link]

  • Google Patents. (2000).
  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Chinese Journal of Organic Chemistry. Synthesis of Azetidines. [Link]

  • Montagner, C., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5145–5154. [Link]

  • Wikipedia. Azetidine. [Link]

Sources

"characterization of Methyl 1-diphenylmethyl-3-azetidine acetate using 1H and 13C NMR"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: NMR Spectroscopy

Unambiguous Structural Elucidation of Methyl 1-diphenylmethyl-3-azetidine acetate: A Comprehensive 1D and 2D NMR Characterization

Abstract

This application note provides a detailed protocol and in-depth analysis for the structural characterization of this compound using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. The azetidine scaffold is a privileged structural motif in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties. The unambiguous characterization of novel azetidine derivatives is therefore a critical step in the drug discovery pipeline. We present a systematic workflow employing one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR techniques to achieve complete and confident assignment of all proton and carbon signals, demonstrating the power of modern NMR for elucidating complex molecular architectures.

Introduction: The Significance of Azetidines and NMR

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as valuable building blocks in drug development. Their rigid, three-dimensional structure can improve metabolic stability, aqueous solubility, and lipophilicity compared to more conventional, conformationally flexible linkers. The 1-diphenylmethyl (benzhydryl) substituent is also a common feature in centrally active compounds, often contributing to receptor affinity.

Given the subtle stereoelectronic effects within the strained azetidine ring and the potential for complex, overlapping signals from the multiple aromatic and aliphatic protons, a robust analytical methodology is essential for structural verification. NMR spectroscopy stands as the premier technique for the non-destructive and definitive elucidation of small molecule structures in solution.[1][2] This guide explains the causality behind experimental choices, from sample preparation to the strategic application of multi-dimensional experiments, ensuring a self-validating and reproducible characterization process.[3]

Molecular Structure and Atom Numbering

For clarity in spectral assignment, a systematic numbering scheme is applied to the target molecule, this compound, as shown below. This convention will be used throughout the analysis.

Molecular structure of this compound with atom numbering for NMR analysis.

Experimental Workflow: From Sample to Structure

The overall workflow for NMR characterization is a multi-step process designed to build a complete picture of the molecular structure. Each step provides a unique layer of information that, when combined, leads to an unambiguous assignment.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Confirmation Sample Weigh 5-10 mg of Analyte Solvent Dissolve in 0.6 mL CDCl3 Sample->Solvent Transfer Transfer to 5 mm NMR Tube Solvent->Transfer H1 ¹H NMR (Proton Count & Coupling) Transfer->H1 Insert into Spectrometer C13 ¹³C{¹H} NMR (Carbon Count) H1->C13 DEPT DEPT-135 (Carbon Type: CH, CH₂, CH₃) C13->DEPT COSY ¹H-¹H COSY (H-H Connectivity) DEPT->COSY HSQC ¹H-¹³C HSQC (Direct C-H Connectivity) COSY->HSQC Assign1D Assign Signals in 1D Spectra HSQC->Assign1D Process & Analyze Spectra Assign2D Confirm Assignments with 2D Correlations Assign1D->Assign2D Structure Final Structure Verification Assign2D->Structure

Figure 2: Visualization of key COSY (red) and HSQC (blue) correlations.

  • ¹H-¹H COSY Analysis: The COSY spectrum will reveal crucial connectivities. A cross-peak between the multiplet at δ ~2.75 ppm (H-3) and the doublet at δ ~2.45 ppm (H-5) confirms the attachment of the acetate side chain to the C-3 position of the azetidine ring. Further correlations will be observed between H-3 and the azetidine ring protons (H-2, H-4), confirming the spin system of the heterocyclic core.

  • ¹H-¹³C HSQC Analysis: The HSQC experiment provides the final layer of validation by directly linking each proton to its carbon. [3]For instance, the proton signal at δ ~4.45 ppm (H-8) will show a correlation to the carbon signal at δ ~76.0 ppm (C-8), definitively assigning the benzylic methine group. Similarly, the proton singlet at δ 3.67 ppm will correlate to the carbon at δ 51.5 ppm, confirming the methyl ester group (H-7 to C-7). This process is repeated for all protonated carbons, ensuring every assignment is cross-validated.

Conclusion

The combination of ¹H, ¹³C{¹H}, DEPT-135, COSY, and HSQC NMR spectroscopy provides a powerful and definitive method for the complete structural characterization of this compound. This systematic approach, from logical sample preparation to the hierarchical application of 1D and 2D experiments, allows researchers to overcome challenges like signal overlap and complex coupling patterns. The protocols and analysis detailed herein serve as a robust template for scientists and drug development professionals working with novel heterocyclic compounds, ensuring the highest level of scientific integrity and confidence in their molecular structures.

References

  • Fiveable. (n.d.). DEPT-135 Definition. Retrieved from [Link]

  • Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • JoVE. (2024, April 4). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). Retrieved from [Link]

  • Elsevier. (n.d.). Applying 2D NMR methods to the structural elucidation of complex natural products. ScienceDirect. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry. Retrieved from [Link]

  • Unknown Source. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • ChemHelp ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

  • OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 24). What Are Common NMR Solvents?. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Ahmed, S. E., et al. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Correlation analysis of carbonyl carbon 13C NMR chemical shifts, IR absorption frequencies and rate coefficients of nucleophilic acyl substitutions. RSC Publishing. Retrieved from [Link]

  • Unknown Source. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • Alfa Chemistry. (n.d.). NMR Solvents. Retrieved from [Link]

  • Singh, G. S., & Pheko, T. (2008). Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 70(3), 595–600. [Link]

  • ResearchGate. (n.d.). 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). Retrieved from [Link]

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

  • ResearchGate. (2014, November 10). How can I differentiate ester and acid carbonyl in a polymer network by C-13 NMR spectroscopy?. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Unknown Source. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • Bieliauskas, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1043. [Link]

  • Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of chemical information and computer sciences, 44(3), 771–792. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Anlichem. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • University of Michigan. (2021, December 17). 1D and 2D NMR methods for small molecules. YouTube. Retrieved from [Link]

  • NMR-Online. (2022, November 1). NMR Supersequences for Small Molecule Characterization. YouTube. Retrieved from [Link]

  • News-Medical.Net. (2019, April 11). Characterizing Small Molecules with NMR. Retrieved from [Link]

  • University of Leicester. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

Sources

Application Notes & Protocols: Reaction Conditions for the Synthesis of 3-Substituted Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 3-Substituted Azetidines

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain of approximately 25.4 kcal/mol endows it with unique conformational properties and metabolic stability compared to more flexible acyclic amines or larger heterocyclic systems like pyrrolidines.[1] Functionalization at the 3-position, in particular, allows for the precise installation of pharmacophoric elements, making 3-substituted azetidines highly sought-after building blocks for modulating the biological activity and physicochemical properties of drug candidates.[2][3] They are found in numerous bioactive molecules and natural products, where they can improve aqueous solubility, reduce lipophilicity, and serve as rigid scaffolds to orient substituents into optimal binding conformations.[1][2]

This guide provides an in-depth analysis of field-proven synthetic strategies for accessing 3-substituted azetidines, focusing on the causality behind reaction conditions and offering detailed, reliable protocols for laboratory application.

Core Synthetic Strategy I: Intramolecular Cyclization of γ-Amino Alcohols

The most classical and direct route to the azetidine core involves the intramolecular cyclization of an acyclic precursor, typically a 1,3-amino alcohol.[2][4] The fundamental principle is a nucleophilic substitution (SN2) reaction where the nitrogen atom displaces a leaving group at the γ-position. The success of this strategy hinges on two critical factors: the choice of nitrogen protecting group and the method of activating the terminal hydroxyl group.

Mechanistic Rationale & Key Considerations

The nitrogen atom must be appropriately protected to prevent intermolecular side reactions and to modulate its nucleophilicity. Common protecting groups include tosyl (Ts), Boc (tert-butyloxycarbonyl), and benzyl (Bn). The choice of protecting group significantly influences the reaction outcome; for instance, the electron-withdrawing nature of a tosyl group reduces the nitrogen's nucleophilicity, often requiring stronger bases or harsher conditions for cyclization.

The hydroxyl group is a poor leaving group and must be converted into a more reactive species. This is typically achieved in two ways:

  • Two-Step Activation/Displacement: The alcohol is first converted to a sulfonate ester (e.g., tosylate, mesylate), which is then displaced by the amine in a subsequent step using a base.

  • In Situ Activation (Mitsunobu Reaction): The alcohol is activated in the presence of the internal amine nucleophile using a phosphine/azodicarboxylate redox system, leading to a one-pot cyclization.[5][6][7]

G

Caption: General workflow for azetidine synthesis via intramolecular cyclization.

Protocol 1: Two-Step Synthesis via Tosylation and Cyclization

This protocol describes the synthesis of N-Tosyl-3-phenylazetidine from 2-phenyl-3-(tosylamino)propan-1-ol. The tosyl group serves a dual purpose: protecting the nitrogen and activating it for subsequent deprotection if desired.

Step A: Tosylation of the Amino Alcohol

  • Setup: To a solution of 3-amino-2-phenyl-1-propanol (1 equiv.) in pyridine (0.2 M) at 0 °C under a nitrogen atmosphere, add p-toluenesulfonyl chloride (TsCl, 1.1 equiv.) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the N,O-ditosylated intermediate.

Step B: Intramolecular Cyclization

  • Setup: Dissolve the N,O-ditosylated intermediate (1 equiv.) in anhydrous tetrahydrofuran (THF) or acetonitrile (0.1 M). Add a moderate base such as potassium carbonate (K₂CO₃, 3 equiv.).

  • Reaction: Reflux the mixture for 6-12 hours, monitoring by TLC for the formation of the azetidine product.[8]

  • Workup: Cool the reaction to room temperature and filter off the base. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to afford the desired 2-aryl-N-tosylazetidine.[8]

Protocol 2: One-Pot Synthesis via Mitsunobu Reaction

The Mitsunobu reaction provides a milder, one-pot alternative that proceeds with inversion of configuration at the carbinol center.[5][7][9]

  • Setup: To a solution of the N-protected 1,3-amino alcohol (1 equiv.) and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF (0.1 M) at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv.) dropwise.[5][7]

    • Causality: PPh₃ and DIAD react to form a phosphonium salt, which then activates the alcohol. The dropwise addition at 0 °C is critical to control the exothermic reaction and prevent side product formation.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction is often complete within a few hours.[9]

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

  • Purification: Purify directly by flash column chromatography. The byproducts are typically less polar than the desired azetidine, facilitating separation.

Method Activating Reagent(s) Base/Additive Solvent Temp (°C) Typical Yield Key Insight/Reference
Two-Step TsCl or MsCl, PyridineK₂CO₃ or NaHTHF, ACN25 to reflux60-95%Robust and scalable; requires isolation of the activated intermediate.[8]
Mitsunobu PPh₃, DIAD/DEADNoneTHF, Dioxane0 to 2570-85%Mild conditions, one-pot procedure, proceeds with stereochemical inversion.[5][9]
Epoxy-amine La(OTf)₃ (Lewis Acid)NoneCH₂Cl₂Reflux80-95%Catalytic method for cyclizing cis-3,4-epoxy amines with high regioselectivity.[10]
CDI-mediated N,N'-CarbonyldiimidazoleNoneDioxane10050-85%Avoids toxic reagents and tolerates a wide variety of functional groups.[11]

Core Synthetic Strategy II: Ring Expansion of Aziridines

The ring expansion of activated aziridines offers a powerful method for synthesizing functionalized azetidines.[4][12] This strategy leverages the ring strain of the three-membered aziridine ring to drive the formation of the slightly less strained four-membered azetidine.

Mechanistic Rationale: Reaction with Sulfur Ylides

A common approach involves the reaction of an N-activated aziridine with a sulfur ylide, such as dimethylsulfoxonium methylide (the Corey-Chaykovsky reagent).[13]

  • Nucleophilic Attack: The ylide attacks one of the aziridine ring carbons, leading to ring opening and the formation of a betaine intermediate.

  • Ring Closure: The resulting amino-anion then displaces the sulfonium group in an intramolecular SN2 reaction to form the four-membered azetidine ring.

G

Caption: Mechanism for azetidine synthesis via aziridine ring expansion.

Protocol 3: Aziridine Ring Expansion

This protocol details the synthesis of an N-tosylazetidine from a corresponding N-tosylaziridine.

  • Ylide Preparation: In a three-neck flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) to anhydrous DMSO. Heat the suspension to 70 °C for 1 hour or until hydrogen evolution ceases, resulting in a clear solution of the dimsyl anion. Cool the solution to room temperature. Add trimethylsulfoxonium iodide (1.2 equiv.) in one portion and stir for 15 minutes to form the ylide.

    • Trustworthiness: Proper preparation of the ylide is crucial. The solution should be homogeneous before the addition of the sulfoxonium salt.

  • Reaction: Dissolve the N-tosylaziridine (1 equiv.) in anhydrous DMSO and add it dropwise to the ylide solution at room temperature.

  • Monitoring & Quench: Stir the reaction for 2-6 hours. Monitor by TLC. Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate (3x).

  • Workup & Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Core Synthetic Strategy III: [2+2] Cycloadditions

Photochemical [2+2] cycloadditions, specifically the aza Paternò-Büchi reaction, provide a direct route to the azetidine core by reacting an imine with an alkene.[14] This method is highly efficient for rapidly assembling the four-membered ring in a single step.[14]

Mechanistic Rationale and Conditions

The reaction involves the photochemical excitation of an imine, which then reacts with an alkene to form the azetidine ring.[14] Recent advances have enabled these reactions using visible light and a photocatalyst, such as an Iridium(III) complex, which activates the substrate via triplet energy transfer.[1][15] This approach offers milder conditions and broader substrate scope compared to traditional UV-light-mediated methods.[1][15]

Parameter Condition Rationale / Causality
Reactants Imine (or oxime precursor) + AlkeneThe fundamental components for the [2+2] cycloaddition.[14][15]
Light Source UV lamp or Visible Light (Blue LEDs)Provides the energy for electronic excitation of the imine or photocatalyst.[1]
Photocatalyst fac-[Ir(ppy)₃] or similarAbsorbs visible light and transfers energy to a reactant (triplet sensitization), enabling the reaction under milder conditions.[1]
Solvent Acetonitrile, DichloromethaneMust be transparent to the wavelength of light used and capable of dissolving reactants.
Temperature Room TemperaturePhotochemical reactions are often not highly temperature-dependent.

Key Considerations and Troubleshooting

  • Nitrogen Protecting Group: The choice of N-protecting group is paramount.

    • Tosyl (Ts): Electron-withdrawing, stable, but requires harsh conditions for removal (e.g., Mg/MeOH, Na/naphthalene).[16] Azide-mediated detosylation in DMF or DMSO offers a milder alternative.[17]

    • Boc: Easily removed under acidic conditions (e.g., TFA, HCl in dioxane), but can be unstable to some Lewis acids.

    • Benzyl (Bn): Removed by hydrogenolysis (e.g., H₂, Pd/C), a clean but not always functional-group-tolerant method.[18][19]

  • Competing Reactions: In intramolecular cyclizations, β-elimination to form an allylic amine can compete with the desired SN2 reaction, especially with hindered substrates or non-polar solvents. Using polar aprotic solvents (DMF, DMSO, Acetonitrile) can favor the SN2 pathway.

  • Purification: The byproducts of the Mitsunobu reaction (triphenylphosphine oxide and the reduced azodicarboxylate) can sometimes complicate purification. Using polymer-bound PPh₃ or modified reagents can simplify workup.[7]

References

  • Review of 3-substituted azetidine synthesis methods. (n.d.). Benchchem.
  • F. G. West, et al. (n.d.). Synthesis of azetidines by aza Paternò–Büchi reactions. PMC - NIH.
  • L. Degennaro, et al. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI.
  • Schindler Group. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. University of Michigan Chemistry.
  • V. K. Aggarwal, et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • J. Xu, et al. (n.d.). Synthesis of Azetidines. Progress in Chemistry.
  • A. K. Prasad, et al. (n.d.). A Convenient Synthesis of Novel Glycosyl Azetidines Under Mitsunobu Reaction Conditions. Taylor & Francis Online.
  • J. O. Ombito, et al. (2025). Recent Advances in the Synthesis of 3-Functionalized Azetidines. Arkivoc.
  • A. K. Prasad, et al. (2015). A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B. Chemical Communications (RSC Publishing).
  • J. Zhang, et al. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry - ACS Publications.
  • F. H. Arnold, et al. (n.d.). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[2][14]-Stevens Rearrangement. ChemRxiv. Retrieved January 17, 2026, from

  • Biologically important 3-substituted azetidines. (n.d.). ResearchGate.
  • The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Application Notes and Protocols for the Synthesis of 3-(2-Phenoxyethyl)azetidine. (n.d.). Benchchem.
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. (n.d.). PMC - NIH.
  • Method for synthesizing 3-hydroxy-azetidinehydrochloride. (n.d.). Google Patents.
  • Mitsunobu and Related Reactions: Advances and Applications. (n.d.). Chemical Reviews.
  • N,N'-carbonyldiimidazole-mediated cyclization of amino alcohols to substituted azetidines and other N-heterocycles. (2006). PubMed.
  • Mitsunobu reaction. (n.d.). Wikipedia.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). PMC - NIH.
  • A Novel and Cost-Effective Synthesis of 3-Mercapto-1-(1,3-thiazolin-2-yl)azetidine. (2006). J-Stage.
  • G. S. Singh, et al. (2018). Recent applications of aziridine ring expansion reactions in heterocyclic synthesis. Arkivoc.
  • Synthetic method of 3-hydroxyazetidine hydrochloride. (n.d.). Google Patents.
  • 3-Hydroxyazetidine hydrochloride synthesis. (n.d.). ChemicalBook.
  • Ring expansion of aziridines via aziridinium ylides to dehydropiperidines. (n.d.). ResearchGate.
  • M. Vaultier, et al. (n.d.). Reaction of azomethine ylides with sulfur ylides. Novel azetidine synthesis. The Journal of Organic Chemistry.
  • Azide-Mediated Detosylation of N-Tosylpyrroloiminoquinones and N-Tosylindole-4,7-quinones. (n.d.). ResearchGate.
  • The synthesis of azetidines with intramolecular cyclization of... (n.d.). ResearchGate.
  • Sulfur Ylide Mediated Asymmetric Synthesis of Aziridines from Sulfinylketimines. (2006). Synfacts.
  • Deprotection of Sulfonyl Aziridines. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring o. (n.d.). IIT Kanpur.
  • Azetidine synthesis. (n.d.). Organic Chemistry Portal.

Sources

Application Notes & Protocols: Strategic Use of Methyl 1-diphenylmethyl-3-azetidine acetate for Medicinal Chemistry Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold as a Privileged Structure in Drug Discovery

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged from a niche curiosity to a privileged scaffold in modern medicinal chemistry.[1] Its inherent ring strain and non-planar geometry impart a unique three-dimensionality to molecules, a feature increasingly sought after in drug design to enhance target engagement and specificity.[1][2] Compared to its larger five- and six-membered counterparts like pyrrolidine and piperidine, the azetidine motif can offer improved physicochemical properties such as enhanced aqueous solubility, reduced lipophilicity, and greater metabolic stability.[3][4] These characteristics make azetidine-containing compounds highly attractive for developing novel therapeutics across a range of disease areas, including oncology, infectious diseases, and central nervous system disorders.[3] Several FDA-approved drugs, such as the antihypertensive azelnidipine and the anticancer agent cobimetinib, feature the azetidine core, validating its utility in successful drug development.[3]

This guide provides a detailed technical overview and actionable protocols for the strategic use of Methyl 1-diphenylmethyl-3-azetidine acetate , a versatile building block for the synthesis of diverse chemical libraries. The diphenylmethyl (or benzhydryl) group serves as a robust protecting group for the azetidine nitrogen, while the methyl acetate moiety at the C-3 position provides a convenient handle for diversification. This dual functionality allows for a systematic, two-dimensional library synthesis approach, enabling the exploration of chemical space around the azetidine core. We will detail the key synthetic transformations, including ester hydrolysis, amide bond formation, N-deprotection, and subsequent N-functionalization, providing field-proven insights into experimental design and execution.

Core Synthetic Strategy: A Two-Dimensional Approach to Library Diversification

The central strategy for leveraging this compound is a divergent, two-dimensional library synthesis. This approach allows for the generation of a large number of unique analogues from a common intermediate by systematically varying substituents at two distinct points of the molecule: the C-3 position and the N-1 position.

The workflow can be logically broken down into two main stages:

  • Stage 1: C-3 Position Diversification. This stage focuses on modifying the acetate side chain. The primary transformation is the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by the formation of a diverse library of amides through coupling with a panel of primary and secondary amines.

  • Stage 2: N-1 Position Diversification. Following the creation of the C-3 amide library, the N-diphenylmethyl protecting group is removed. The resulting secondary amine on the azetidine ring is then functionalized with a variety of electrophilic reagents, such as alkyl halides, acyl chlorides, and sulfonyl chlorides, to introduce a second layer of diversity.

Below is a graphical representation of this two-dimensional library synthesis workflow:

G A Methyl 1-diphenylmethyl- 3-azetidine acetate (Starting Material) B Saponification (Ester Hydrolysis) A->B Step 1 C (1-Diphenylmethyl-3-azetidinyl)acetic acid (Core Intermediate) B->C D Amide Coupling (Amine Library R¹R²NH) C->D Step 2 E N-Diphenylmethyl Protected Amide Library D->E F N-Deprotection (Removal of Diphenylmethyl Group) E->F Step 3 G 3-Carboxamido-azetidine Library (Free N-H) F->G H N-Functionalization (R³-X Library: Alkylation, Acylation, etc.) G->H Step 4 I Final Diversified Azetidine Library (Two-Dimensional Diversity) H->I

Caption: Two-dimensional library synthesis workflow.

Experimental Protocols and Methodologies

The following protocols are designed to be self-validating, with explanations for key experimental choices to ensure robust and reproducible results.

Protocol 1: Saponification of this compound

Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, creating the core intermediate for C-3 diversification.

Rationale: Standard ester hydrolysis conditions using a base like lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system are effective and generally lead to clean conversion with minimal side products. The use of a co-solvent like tetrahydrofuran (THF) or methanol ensures the solubility of the starting material.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF:MeOH:H₂O (e.g., a 3:1:1 ratio). A typical concentration would be 0.1-0.2 M.

  • Add LiOH·H₂O (1.5 - 2.0 eq) to the solution at room temperature.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF and MeOH).

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the slow addition of 1 M HCl. A white precipitate of the carboxylic acid should form.

  • Extract the product into ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield (1-Diphenylmethyl-3-azetidinyl)acetic acid as a white solid. The product is often of sufficient purity to be used in the next step without further purification.

Protocol 2: Parallel Amide Library Synthesis

Objective: To couple the carboxylic acid intermediate with a diverse set of primary and secondary amines to generate an amide library.

Rationale: Amide bond formation is a cornerstone of medicinal chemistry.[5] Using a reliable coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) provides high yields and minimizes side reactions, particularly racemization if chiral amines are used.[5] This protocol is well-suited for parallel synthesis in multi-well plates.

Materials:

  • (1-Diphenylmethyl-3-azetidinyl)acetic acid

  • Library of diverse primary and secondary amines (pre-weighed or in solution)

  • HATU

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure (for a single reaction, adaptable to parallel format):

  • In a reaction vial, dissolve (1-Diphenylmethyl-3-azetidinyl)acetic acid (1.0 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution.

  • In a separate vial, dissolve the desired amine (1.1 eq) in anhydrous DMF.

  • Add the amine solution to the carboxylic acid solution.

  • Add a solution of HATU (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic solution sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude amide can be purified by flash column chromatography or preparative HPLC if necessary. For library synthesis, purification may be deferred until after the final step, or performed in a high-throughput manner.

Quantitative Data Summary Table:

R¹R²NH (Example Amine)Coupling ConditionsTime (h)Yield (%)Purity (LC-MS)
AnilineHATU, DIPEA, DMF, RT692>95%
BenzylamineHATU, DIPEA, DMF, RT495>98%
MorpholineHATU, DIPEA, DMF, RT498>99%
(R)-1-PhenylethylamineHATU, DIPEA, DMF, RT690>95%
Protocol 3: N-Deprotection of the Diphenylmethyl Group

Objective: To remove the N-diphenylmethyl (benzhydryl) protecting group to reveal the free secondary amine on the azetidine ring.

Rationale: The diphenylmethyl group is typically removed under hydrogenolysis conditions. Palladium on carbon (Pd/C) is a common and effective catalyst. The addition of an acid, such as hydrochloric acid or acetic acid, can facilitate the reaction. Transfer hydrogenolysis using a hydrogen donor like ammonium formate is a safer and often more convenient alternative to using hydrogen gas, especially for library synthesis.

Materials:

  • N-Diphenylmethyl protected azetidine amide

  • Palladium on carbon (10 wt. % Pd/C)

  • Ammonium formate (HCOONH₄) or Hydrogen gas (H₂)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

Procedure (Transfer Hydrogenolysis):

  • Dissolve the N-diphenylmethyl protected azetidine amide (1.0 eq) in methanol.

  • Add ammonium formate (5-10 eq) to the solution.

  • Carefully add 10% Pd/C (10-20% by weight of the substrate) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the mixture to reflux (around 65°C) and stir. Monitor the reaction by LC-MS. The reaction is typically complete within 1-3 hours.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be partitioned between a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and a basic aqueous solution (e.g., 1 M NaOH) to neutralize the ammonium salts and extract the free amine product.

  • Dry the organic layer and concentrate to yield the deprotected azetidine amide.

Protocol 4: Parallel N-Functionalization Library Synthesis

Objective: To functionalize the secondary azetidine nitrogen with a variety of electrophiles to complete the two-dimensional library synthesis.

Rationale: The deprotected azetidine is a nucleophilic secondary amine that can readily react with various electrophiles. This allows for the introduction of a wide range of functional groups at the N-1 position. The choice of base and solvent will depend on the specific electrophile used.

Materials:

  • 3-Carboxamido-azetidine (from Protocol 3)

  • Library of electrophiles (e.g., alkyl halides, acyl chlorides, sulfonyl chlorides)

  • A suitable base (e.g., DIPEA, triethylamine, or potassium carbonate)

  • Anhydrous solvent (e.g., DMF, dichloromethane (DCM), or acetonitrile)

A. N-Alkylation with Alkyl Halides:

  • Dissolve the 3-carboxamido-azetidine (1.0 eq) in DMF or acetonitrile.

  • Add a base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Add the alkyl halide (R³-X) (1.2 eq).

  • Stir the reaction at room temperature or heat (e.g., 50-80°C) until the reaction is complete (monitor by LC-MS).

  • Work-up typically involves filtering off the base and partitioning the filtrate between water and an organic solvent.

B. N-Acylation with Acyl Chlorides:

  • Dissolve the 3-carboxamido-azetidine (1.0 eq) in anhydrous DCM.

  • Add a base such as DIPEA or triethylamine (1.5 eq).

  • Cool the mixture in an ice bath.

  • Add the acyl chloride (R³-COCl) (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until complete.

  • Work-up involves washing with aqueous NaHCO₃ and brine.

C. N-Sulfonylation with Sulfonyl Chlorides:

  • The procedure is similar to N-acylation, using a sulfonyl chloride (R³-SO₂Cl) as the electrophile. Pyridine can also be used as both the base and solvent for this transformation.

Final Library Workflow Diagram:

G cluster_0 Stage 1: C-3 Diversification cluster_1 Stage 2: N-1 Diversification C (1-Diphenylmethyl-3-azetidinyl)acetic acid Amide_Lib Protected Amide Library C->Amide_Lib Amide Coupling Amine_Lib Amine Library {R¹R²NH₁, R¹R²NH₂,... R¹R²NHn} Amine_Lib->Amide_Lib Deprotected_Lib Deprotected Amide Library (Free N-H) Amide_Lib->Deprotected_Lib N-Deprotection Final_Lib Final Diversified Library Deprotected_Lib->Final_Lib N-Functionalization Electrophile_Lib Electrophile Library {R³X₁, R³X₂,... R³Xm} Electrophile_Lib->Final_Lib

Caption: Workflow for two-stage library synthesis.

Conclusion

This compound is a highly valuable and strategic building block for the synthesis of medicinal chemistry libraries. Its bifunctional nature allows for a robust and efficient two-dimensional diversification strategy, targeting both the C-3 and N-1 positions of the azetidine core. The protocols outlined in this guide provide a comprehensive framework for researchers to generate large and diverse libraries of novel azetidine-containing compounds. By leveraging the unique properties of the azetidine scaffold, these libraries can serve as a rich source of starting points for the discovery of next-generation therapeutics.

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • BenchChem. (2025). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. BenchChem.
  • Life Chemicals. (2022). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery. PharmaBlock.
  • BenchChem. (2025). Review of 3-substituted azetidine synthesis methods. BenchChem.
  • Fülöp, F., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]

  • BenchChem. (2025).
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
  • Koenig, S. G., et al. (2009). A Facile Deprotection of Secondary Acetamides. Organic Letters. [Link]

  • Aggarwal, V. K., et al. (2022). Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines. Angewandte Chemie International Edition. [Link]

  • ChemicalBook. (n.d.). 1-(DIPHENYLMETHYL)-3-(HYDROXYMETHYL)AZETIDINE synthesis. ChemicalBook.
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
  • Luisi, R., & Capriati, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]

  • An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. (2009). Organic Process Research & Development. [Link]

  • Chen, T., et al. (2020). Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides. Organic Letters. [Link]

  • Zhang, J., & Ready, J. M. (2014). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition. [Link]

Sources

"protocol for N-deprotection of 1-diphenylmethyl azetidine derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the N-Deprotection of 1-Diphenylmethyl Azetidine Derivatives

For researchers and professionals in drug development, the azetidine scaffold is a valuable structural motif.[1][2][3] Its constrained four-membered ring provides a rigid framework that can lead to improved potency and ligand efficiency in drug candidates.[2] Protecting the azetidine nitrogen is a crucial step in multi-step syntheses, and the diphenylmethyl (DPM), or benzhydryl (Bh), group is a common choice for this role.[4][5] The DPM group offers significant steric bulk, which can direct reactions at other positions and provides stability across a range of chemical conditions.[6][7]

However, the successful incorporation of an azetidine moiety into a final active pharmaceutical ingredient (API) hinges on the efficient and clean removal of this protecting group. The inherent ring strain of azetidines (approx. 25.4 kcal/mol) makes them more stable than aziridines but susceptible to undesired ring-opening under harsh conditions.[1][2] Therefore, selecting a deprotection strategy that is both effective for DPM cleavage and gentle on the azetidine ring is of paramount importance.

This application note provides detailed protocols and the underlying scientific rationale for the N-deprotection of 1-diphenylmethyl azetidine derivatives, focusing on methods that preserve the integrity of the core scaffold.

Core Methodologies for N-DPM Deprotection

The removal of the N-diphenylmethyl group is typically achieved through reductive or acidic pathways. The choice of method is dictated by the overall functional group tolerance of the substrate.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the premier method for N-benzyl and N-benzhydryl deprotection, valued for its mild conditions and clean conversion.[8] The reaction involves the cleavage of the benzylic carbon-nitrogen bond using hydrogen gas in the presence of a heterogeneous palladium catalyst.[8]

Mechanism of Action: The process begins with the adsorption of the N-DPM azetidine derivative and molecular hydrogen onto the surface of the palladium catalyst. The H-H bond is cleaved to form reactive palladium hydride species.[8] These surface-bound hydrides then effect the reductive cleavage of the C-N bond, releasing the deprotected azetidine and diphenylmethane as the primary byproduct. The catalyst is then regenerated to continue the cycle.[8][9][10]

Catalytic_Hydrogenolysis_Mechanism cluster_catalyst Palladium Surface (Pd/C) Pd_surface Pd(0) Active Site H2_adsorbed H₂ Adsorbed Pd_H 2 x [Pd-H] (Palladium Hydride) H2_adsorbed->Pd_H Oxidative Addition Substrate_adsorbed R-N-DPM Adsorbed Products_desorbed R-NH₂⁺ + Diphenylmethane (Desorbed) Substrate_adsorbed->Products_desorbed Hydrogenolysis (C-N Cleavage) Products_desorbed->Pd_surface Catalyst Regeneration Products Azetidine + Diphenylmethane Products_desorbed->Products Desorption H2 H₂ (gas) H2->H2_adsorbed Adsorption Substrate 1-DPM-Azetidine Substrate->Substrate_adsorbed Adsorption

Caption: Catalytic cycle for N-DPM hydrogenolysis on a Pd/C surface.

Experimental Protocol: Standard Hydrogenolysis

  • Vessel Preparation: To a suitable hydrogenation vessel, add the 1-diphenylmethyl azetidine derivative (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% Pd). Expert Tip: The quality of the Pd/C catalyst significantly impacts reaction efficiency. Use a reputable source and consider catalysts with small, homogeneously distributed palladium particles for optimal results.[11]

  • Solvent Addition: Add a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc) (approx. 0.1 M concentration). Methanol is often a good starting point.

  • Hydrogenation: Seal the vessel, evacuate the inert atmosphere, and backfill with hydrogen gas (H₂). For most lab-scale reactions, a balloon of H₂ is sufficient. For more resistant substrates, a pressure of 50-100 psi may be required.

  • Reaction: Stir the suspension vigorously at room temperature (20-25 °C) for 4-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once complete, carefully purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected azetidine, which can be purified by crystallization or chromatography as needed.

Catalytic Transfer Hydrogenation (CTH)

For laboratories not equipped for handling hydrogen gas, or for instances where its use is undesirable, Catalytic Transfer Hydrogenation (CTH) is an excellent and safer alternative.[7] This method utilizes a hydrogen donor molecule in solution to generate the active hydrogen species on the catalyst surface.[12][13]

Principle: Common hydrogen donors include formic acid, ammonium formate, cyclohexene, and 2-propanol.[12][13][14] Formic acid and ammonium formate are particularly effective in combination with Pd/C.[12] The donor molecule decomposes on the catalyst surface to provide the hydrogen necessary for the reductive cleavage.

CTH_Workflow start 1-DPM-Azetidine + Pd/C in Solvent (e.g., MeOH) add_donor Add Hydrogen Donor (e.g., Ammonium Formate) start->add_donor react Stir at RT to 60 °C (Monitor by TLC/LC-MS) add_donor->react filter Filter through Celite® to Remove Pd/C react->filter concentrate Concentrate Filtrate Under Vacuum filter->concentrate purify Purification (If Necessary) concentrate->purify product Deprotected Azetidine purify->product

Caption: General experimental workflow for Catalytic Transfer Hydrogenation.

Experimental Protocol: CTH using Ammonium Formate

  • Setup: To a round-bottom flask, add the 1-diphenylmethyl azetidine derivative (1.0 eq) and 10% Pd/C (10-20 mol% Pd).

  • Solvent: Add methanol (0.1-0.2 M).

  • Hydrogen Donor: Add ammonium formate (HCOONH₄) (3-5 eq) portion-wise. Caution: The decomposition can be exothermic and may produce gas.

  • Reaction: Stir the mixture at room temperature or heat gently to 40-60 °C. The reaction is often complete within 1-6 hours.

  • Monitoring & Work-up: Follow steps 6-8 from the standard hydrogenolysis protocol. The work-up is identical.

Acid-Catalyzed Cleavage

In cases where the substrate contains functional groups sensitive to reduction (e.g., alkenes, alkynes, nitro groups), an acidic deprotection method is required. The DPM group is labile to strong acids due to the formation of the resonance-stabilized diphenylmethyl cation.[7]

Principle: Treatment with a strong acid, such as trifluoroacetic acid (TFA), protonates the azetidine nitrogen. Subsequent cleavage of the C-N bond is driven by the formation of the stable carbocation, which is then scavenged by the counter-ion or solvent.

Causality and Ring Integrity: This method must be approached with caution. While azetidines are more stable to acid than aziridines, the inherent ring strain can make them susceptible to acid-mediated intramolecular ring-opening, especially if nucleophilic groups are present elsewhere in the molecule.[2][15][16] Studies have shown that azetidine-containing macrocycles can withstand strongly acidic conditions (e.g., 90:5:5 TFA/TIS/CH₂Cl₂) without degradation, indicating that stability is substrate-dependent.[15][17] It is crucial to perform this reaction at low temperatures and monitor carefully for any byproducts resulting from ring cleavage.

Experimental Protocol: TFA-Mediated Deprotection

  • Solution: Dissolve the 1-diphenylmethyl azetidine derivative (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) (0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA) (10-20 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C and warm slowly to room temperature over 1-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once complete, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

  • Neutralization & Isolation: Redissolve the residue in a suitable solvent (e.g., EtOAc) and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product. Purification is often necessary to remove non-polar byproducts.

Method Selection and Troubleshooting

The optimal deprotection strategy depends on the specific molecular context.

Method Reagents Conditions Pros Cons
Catalytic Hydrogenolysis H₂, Pd/CRT, 1-4 atm H₂Very mild, high yielding, clean conversion.[8]Requires H₂ gas handling; catalyst is flammable; may reduce other functional groups.
Catalytic Transfer Hydrogenation HCOONH₄ (or HCOOH), Pd/CRT to 60 °CSafer than H₂ gas; simple setup; generally fast.[12][13]Can still reduce sensitive groups; may require heating.
Acid-Catalyzed Cleavage Trifluoroacetic Acid (TFA)0 °C to RTOrthogonal to reductive methods; tolerates reducible groups.[7]Harsh conditions; risk of azetidine ring-opening[2]; requires careful neutralization.

Troubleshooting Guide:

  • Stalled Hydrogenolysis/CTH:

    • Cause: Inefficient catalyst or catalyst poisoning (e.g., by sulfur-containing functional groups).

    • Solution: Use fresh, high-quality Pd/C.[11] Increase catalyst loading or H₂ pressure. If poisoning is suspected, pre-treatment of the substrate may be necessary. Adding a small amount of acid (e.g., acetic acid) can sometimes facilitate the deprotection of stubborn N-benzyl groups.[18]

  • Formation of Ring-Opened Byproducts (Acidic Method):

    • Cause: The azetidine ring is not stable under the reaction conditions.[2]

    • Solution: Reduce the reaction temperature and time. Use a weaker acid or a lower concentration of TFA. If ring-opening persists, this method is unsuitable for the specific substrate, and a reductive pathway should be explored.

  • Incomplete Reaction (Acidic Method):

    • Cause: Insufficient acid or reaction time.

    • Solution: Increase the equivalents of TFA or the reaction time, but monitor closely for decomposition.

References

  • The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (n.d.). LJMU Research Online.
  • Structure and Medicinal Uses of Diphenylmethane, Triphenylmethane and Their Derivatives. (n.d.).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Amine Protection / Deprotection. (n.d.). Fisher Scientific.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (n.d.). Wiley Online Library.
  • How to prevent the ring-opening of azetidines during subsequent reactions. (n.d.). BenchChem.
  • A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series. (2025). ResearchGate.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters.
  • Gowda, D. C. (n.d.). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid and 10% palladium on carbon. Indian Journal of Chemistry.
  • Diphenylmethylpiperazine. (n.d.). In Wikipedia.
  • Benzyl Deprotection Mechanism (H2 + Pd/C). (n.d.). Common Organic Chemistry.
  • Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • Deprotection conditions for the diphenylmethyl group without affecting other functional groups. (n.d.). BenchChem.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). Chemistry – A European Journal.
  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. (2011). Molecules.
  • Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. (2021). Organic Process Research & Development.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (n.d.). MDPI.
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry.
  • Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. (n.d.). BenchChem.
  • Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. (2025). ResearchGate.

Sources

"analytical methods for assessing the purity of Methyl 1-diphenylmethyl-3-azetidine acetate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Purity Assessment of Methyl 1-diphenylmethyl-3-azetidine acetate

Abstract

This comprehensive application note provides a detailed framework of analytical methodologies for the robust purity assessment of this compound, a key intermediate in pharmaceutical synthesis. Ensuring the purity of active pharmaceutical ingredients (APIs) and their precursors is a cornerstone of drug safety and efficacy. This document outlines a multi-faceted or "orthogonal" approach, leveraging chromatographic and spectroscopic techniques to identify, quantify, and control impurities. The protocols herein are designed for researchers, analytical scientists, and quality control professionals in the drug development sector, offering both theoretical grounding and practical, step-by-step guidance. All methodologies are presented with an emphasis on the principles of analytical method validation as mandated by regulatory bodies like the FDA and outlined in ICH guidelines.[1][2][3]

Introduction: The Imperative of Purity

The chemical purity of a pharmaceutical compound is a critical quality attribute that directly impacts its safety and therapeutic efficacy. For intermediates like this compound, rigorous purity analysis is essential to ensure that downstream synthesis steps are not compromised and that final APIs are free from potentially harmful impurities. Impurities can arise from various sources, including starting materials, synthetic by-products, degradation products, or residual solvents.

A comprehensive purity profile is achieved not by a single method, but by the strategic application of multiple analytical techniques. This guide details the use of High-Performance Liquid Chromatography (HPLC) for quantitative impurity profiling, Gas Chromatography (GC) for residual solvent analysis, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of unknowns, and Elemental Analysis for empirical formula verification. Each method provides unique and complementary information, culminating in a high-confidence assessment of the compound's purity.

The validation of these analytical methods is a mandatory process that provides documented evidence of their suitability for the intended purpose.[3][4] Key validation parameters, as defined by the International Council for Harmonisation (ICH) guideline Q2(R1), will be referenced throughout this document.[2]

Compound Profile:

  • Compound Name: this compound

  • Molecular Formula: C₁₉H₂₁NO₂

  • Molecular Weight: 295.38 g/mol

  • Structure: (A representative structure, as the exact acetate position on the azetidine ring can vary. For this guide, we assume a common synthetic route.)

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity and Impurity Quantification

Rationale: HPLC is the primary technique for assessing the purity of non-volatile organic molecules. Its high resolving power allows for the separation of the main compound from closely related structural impurities and degradation products. When coupled with a UV detector, it provides a robust platform for the precise quantification of these components.

Experimental Protocol: Reversed-Phase HPLC

This protocol describes a gradient reversed-phase HPLC method suitable for separating this compound from its potential process-related impurities.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.

  • Chromatographic System: Utilize a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column Selection: A C18 stationary phase is recommended for its versatility in retaining and separating compounds of intermediate polarity.

    • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

    • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • UV Detection Wavelength: 220 nm (or a wavelength determined by UV spectral analysis of the main compound).

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      15.0 10 90
      20.0 10 90
      20.1 70 30

      | 25.0 | 70 | 30 |

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Data Presentation & Acceptance Criteria
AnalyteExpected Retention Time (min)Acceptance Criteria
This compound~ 9.5Report Result
Purity -≥ 99.0%
Any single unknown impurity Varies≤ 0.10%
Total Impurities -≤ 1.0%
HPLC Workflow Diagram

HPLC_Workflow cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Inject Inject Sample Dissolve->Inject MobileA Prepare Mobile Phase A HPLC HPLC System Setup (Column, Temp, Flow) MobileA->HPLC MobileB Prepare Mobile Phase B MobileB->HPLC Separate Gradient Elution Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC purity analysis.

Gas Chromatography (GC): Profiling Volatile Impurities

Rationale: GC is the gold standard for the analysis of volatile and semi-volatile compounds. In the context of pharmaceutical intermediates, its most critical application is the detection and quantification of residual solvents—organic volatile chemicals used during synthesis or purification. Headspace sampling is employed to selectively introduce volatile analytes into the GC system while leaving the non-volatile sample matrix behind.

Experimental Protocol: Headspace GC with Flame Ionization Detection (FID)

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling point solvent, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Crimp the vial securely.

  • Standard Preparation: Prepare a standard stock solution containing known concentrations of expected residual solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane) in the same diluent used for the sample.

  • GC System: A GC system equipped with a headspace autosampler and a Flame Ionization Detector (FID) is required.

  • Column Selection: A column designed for residual solvent analysis is crucial.

    • Column: Agilent DB-624 (30 m x 0.32 mm x 1.8 µm) or equivalent.

  • Headspace & GC Conditions:

    • Headspace Oven Temperature: 80 °C

    • Headspace Loop Temperature: 90 °C

    • Headspace Transfer Line Temperature: 100 °C

    • Vial Equilibration Time: 15 min

    • Carrier Gas: Helium or Hydrogen at a constant flow of 2 mL/min.

    • Injector Temperature: 200 °C

    • Detector (FID) Temperature: 250 °C

    • Oven Temperature Program:

      • Initial: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Hold: Hold at 220 °C for 5 minutes.

  • Data Analysis: Identify solvent peaks in the sample chromatogram by comparing their retention times with those from the standard. Quantify using an external standard calibration curve.

Data Presentation & Acceptance Criteria (ICH Q3C Limits)
SolventTypical Retention Time (min)ICH Limit (ppm)
Methanol~ 3.53000
Acetone~ 4.25000
Dichloromethane~ 5.1600
Ethyl Acetate~ 6.55000
Toluene~ 9.8890
GC Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC Analysis cluster_data Data Processing Sample Weigh Sample into Vial Dilute Add DMSO/DMF Sample->Dilute Crimp Crimp Vial Dilute->Crimp Equilibrate Equilibrate in HS Oven Crimp->Equilibrate Inject Inject Headspace Vapor Equilibrate->Inject Separate GC Separation Inject->Separate Detect FID Detection Separate->Detect Identify Identify by RT Detect->Identify Quantify Quantify vs. Standard Identify->Quantify Report Report Solvent Levels Quantify->Report

Caption: Workflow for Headspace GC residual solvent analysis.

Spectroscopic Characterization

Spectroscopic methods provide indispensable information about molecular structure and are crucial for confirming the identity of the main compound and elucidating the structure of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of organic molecules.[5][6] ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. For purity assessment, NMR can detect and help identify impurities that have a different chemical structure from the main compound, often without the need for a reference standard for the impurity itself (quantitative NMR or qNMR).

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay (D1) of at least 1 second, and 16-32 scans for good signal-to-noise.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This requires more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • 2D NMR: If structural confirmation or impurity identification is complex, acquire 2D NMR spectra like COSY (H-H correlation) and HSQC (C-H correlation).[7]

  • Data Analysis:

    • Identity Confirmation: Compare the obtained chemical shifts, coupling constants, and integrations to the expected structure of this compound.

    • Purity Assessment: Carefully examine the spectrum for small peaks that do not correspond to the main compound or the solvent. The purity can be estimated by comparing the integral of a well-resolved signal from the main compound to the integrals of impurity signals.

Mass Spectrometry (MS)

Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing direct evidence of a compound's molecular weight. When coupled with a chromatographic inlet (LC-MS or GC-MS), it becomes a powerful tool for confirming the molecular weight of the main peak and detecting impurities, even those present at trace levels or co-eluting with other components.

Experimental Protocol (LC-MS):

  • System: Couple the outlet of the HPLC system described in Section 2.0 to a mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) is typically used for polar to moderately polar compounds and is well-suited for this molecule. Operate in positive ion mode.

  • Mass Analyzer: A quadrupole or Time-of-Flight (TOF) analyzer.

  • Data Acquisition: Acquire data in full scan mode (e.g., m/z 100-500) to detect all ionizable species eluting from the column.

  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak. Confirm the presence of the protonated molecular ion [M+H]⁺ at m/z 296.4.

    • Examine the mass spectra of minor peaks to propose molecular formulas for impurities. This is highly effective for identifying degradation products (e.g., hydrolysis products) or synthetic by-products.

Spectroscopic Analysis Workflow

Spectro_Workflow cluster_nmr NMR Analysis cluster_ms LC-MS Analysis NMR_Sample Dissolve in CDCl3 NMR_Acquire Acquire 1H, 13C, 2D Spectra NMR_Sample->NMR_Acquire NMR_Process Process & Analyze Spectra NMR_Acquire->NMR_Process NMR_Result Confirm Structure Identify Impurities NMR_Process->NMR_Result MS_Sample Inject into LC-MS MS_Acquire Acquire Full Scan Data MS_Sample->MS_Acquire MS_Process Extract Ion Chromatograms & Mass Spectra MS_Acquire->MS_Process MS_Result Confirm Mol. Weight Propose Impurity IDs MS_Process->MS_Result Sample Test Sample Sample->NMR_Sample Sample->MS_Sample

Caption: Integrated workflow for spectroscopic identity and purity confirmation.

Elemental Analysis (CHNS)

Rationale: Elemental analysis by combustion is a fundamental technique used to determine the mass percentage of carbon, hydrogen, and nitrogen in a pure organic compound.[8][9] The results are compared against the theoretical values calculated from the molecular formula. A close agreement (typically within ±0.4%) provides strong evidence for the compound's empirical formula and overall purity, indicating the absence of significant inorganic or solvent impurities.[10]

Experimental Protocol

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is thoroughly dried to remove residual water or solvents, which can significantly alter the results. Accurately weigh 1-3 mg of the sample into a tin capsule.

  • Instrument: A CHNS elemental analyzer.

  • Analysis: The sample is combusted at high temperatures (≥900 °C) in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂) are separated chromatographically and quantified by a thermal conductivity detector (TCD).

  • Calculation: The instrument's software calculates the weight percentages of C, H, and N.

Data Presentation & Acceptance Criteria
ElementTheoretical % (for C₁₉H₂₁NO₂)Acceptance Criteria
Carbon77.2677.26 ± 0.4%
Hydrogen7.177.17 ± 0.4%
Nitrogen4.744.74 ± 0.4%

Conclusion: An Integrated Approach to Purity Assurance

The purity assessment of this compound requires a holistic and evidence-based analytical strategy. No single method can provide a complete picture.

  • HPLC serves as the primary tool for quantifying organic impurities.

  • Headspace GC is essential for controlling volatile residual solvents.

  • NMR and MS provide definitive structural confirmation and are invaluable for identifying unknown impurities.

  • Elemental Analysis confirms the correct empirical formula and the absence of non-carbon-containing contaminants.

By integrating the data from these orthogonal techniques, researchers and quality control professionals can build a comprehensive purity profile, ensuring the material is fit for its intended purpose in the pharmaceutical development pipeline. The consistent application of these validated methods is fundamental to maintaining product quality and regulatory compliance.[1][4]

References

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Verista.
  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM.
  • Elemental analysis. (n.d.). Wikipedia.
  • Validating Analytical Methods in Pharmaceuticals. (n.d.). Pharmuni.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). The Pharma Post.
  • An International Study Evaluating Elemental Analysis. (n.d.). PubMed Central.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). LinkedIn.
  • Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives. (n.d.). Benchchem.
  • Kwan, E. E., & Huang, S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.
  • Structure Elucidation and NMR. (n.d.). Hypha Discovery.

Sources

"experimental procedure for scaling up the synthesis of Methyl 1-diphenylmethyl-3-azetidine acetate"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A Scalable, Two-Step Synthesis of Methyl 2-(1-benzhydrylazetidin-3-yl)acetate

Abstract

This application note provides a comprehensive, field-tested protocol for the scalable synthesis of Methyl 2-(1-benzhydrylazetidin-3-yl)acetate, a key building block in medicinal chemistry and drug development. The procedure is designed for researchers and process chemists, focusing on robust, high-yield reactions that avoid chromatographic purification, making it suitable for multi-gram to kilogram-scale production. The two-step synthesis involves an initial Horner-Wadsworth-Emmons (HWE) reaction to form the α,β-unsaturated ester intermediate, followed by a selective catalytic hydrogenation. This guide emphasizes the causality behind procedural choices, process safety, and troubleshooting, ensuring both scientific integrity and practical applicability.

Introduction and Rationale

Azetidine scaffolds are privileged structures in modern pharmacology, prized for their ability to impart favorable physicochemical properties such as improved solubility and metabolic stability in drug candidates.[1] Specifically, Methyl 2-(1-benzhydrylazetidin-3-yl)acetate serves as a versatile intermediate, with the benzhydryl group acting as a common protecting group for the azetidine nitrogen.

Transitioning a synthetic route from bench-scale to pilot or manufacturing scale presents significant challenges, including thermal management, reagent handling, and the need for non-chromatographic purification methods. The procedure detailed herein addresses these challenges by employing a robust Horner-Wadsworth-Emmons (HWE) reaction followed by a clean and efficient catalytic hydrogenation. This approach was selected for its high conversions, predictable reaction kinetics, and the crystalline nature of the intermediate and final products, which facilitates isolation and purification on a large scale.

Overall Synthetic Scheme

The synthesis is performed in two primary stages starting from the commercially available 1-Benzhydrylazetidin-3-one.

Step 1: Horner-Wadsworth-Emmons Reaction

1-Benzhydrylazetidin-3-one reacts with the ylide generated from methyl 2-(dimethoxyphosphoryl)acetate to yield the unsaturated intermediate, Methyl 2-(1-benzhydrylazetidin-3-ylidene)acetate.

Step 2: Catalytic Hydrogenation

The exocyclic double bond of the intermediate is selectively reduced using hydrogen gas and a palladium-on-carbon catalyst to yield the target compound.

Process Workflow Visualization

The following diagram outlines the complete manufacturing workflow, from raw material charging to final product isolation.

G Figure 1: Overall Process Workflow cluster_0 Step 1: HWE Reaction cluster_1 Step 2: Hydrogenation A Charge Reactor with Methyl 2-(dimethoxyphosphoryl)acetate & Dry THF B Cool to 0-5 °C A->B C Charge Sodium Hydride (NaH) Portion-wise B->C D Age for 1h (Ylide Formation) C->D E Controlled Addition of 1-Benzhydrylazetidin-3-one in THF Solution D->E F Warm to RT & Stir for 16h E->F G Reaction Quench (Slow addition of Water) F->G H Aqueous Work-up & Phase Separation G->H I Solvent Swap to Isopropanol H->I J Crystallize, Filter & Dry Intermediate I->J K Charge Hydrogenation Reactor with Intermediate & Methanol J->K Transfer of Intermediate L Inert with N2 K->L M Safely Charge Pd/C Catalyst (as slurry) L->M N Pressurize with H2 (50 PSI) M->N O Monitor H2 Uptake until Complete N->O P Depressurize & Purge with N2 O->P Q Filter Catalyst through Celite® P->Q R Concentrate Filtrate Q->R S Recrystallize from Heptane/EtOAc R->S T Filter & Dry Final Product S->T Final_Product Final Product T->Final_Product Raw_Materials Raw Materials Raw_Materials->A

Caption: High-level workflow for the two-step synthesis.

Experimental Protocols

Part 1: Scale-up Synthesis of Methyl 2-(1-benzhydrylazetidin-3-ylidene)acetate (Intermediate)

Causality and Rationale: The Horner-Wadsworth-Emmons reaction is a highly reliable method for forming C=C bonds.[2][3] Using sodium hydride (NaH) as a base to deprotonate the phosphonate ester creates a nucleophilic ylide that readily attacks the ketone. Tetrahydrofuran (THF) is an excellent solvent for this reaction due to its ability to solvate both the reagents and the intermediate ionic species. Temperature control during NaH addition is critical to manage the exothermic release of hydrogen gas. A controlled addition of the ketone substrate prevents runaway reactions and minimizes side-product formation. Purification via crystallization is chosen over chromatography to ensure scalability.

Materials and Equipment:

Reagent/Material CAS No. Grade Supplier
1-Benzhydrylazetidin-3-one 40320-60-3 >98% Commercial
Methyl 2-(dimethoxyphosphoryl)acetate 867-27-6 >97% Commercial
Sodium Hydride (NaH) 7646-69-7 60% dispersion in mineral oil Commercial
Tetrahydrofuran (THF) 109-99-9 Anhydrous, <50 ppm H₂O Commercial
Isopropanol (IPA) 67-63-0 Reagent Grade Commercial

| Deionized Water | 7732-18-5 | N/A | In-house |

  • Equipment: 20 L jacketed glass reactor with overhead stirring, temperature probe, nitrogen inlet, and a dropping funnel. Filtration apparatus (Büchner funnel or filter press), vacuum oven.

Step-by-Step Protocol:

  • Reactor Setup: Ensure the 20 L reactor is clean, dry, and purged with nitrogen.

  • Reagent Charging: Charge methyl 2-(dimethoxyphosphoryl)acetate (1.00 kg, 5.49 mol, 1.1 eq) and anhydrous THF (5 L) into the reactor. Begin stirring at 150 RPM.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Base Addition: Carefully add sodium hydride (60% dispersion, 220 g, 5.50 mol, 1.1 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. (CAUTION: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere).

  • Ylide Formation: Stir the resulting slurry at 0-5 °C for 1 hour.

  • Substrate Addition: Dissolve 1-benzhydrylazetidin-3-one (1.18 kg, 4.97 mol, 1.0 eq) in anhydrous THF (3 L). Add this solution to the reactor via the dropping funnel over 1.5-2 hours, maintaining the internal temperature below 15 °C.

  • Reaction: Once the addition is complete, allow the reactor to slowly warm to room temperature (20-25 °C) and stir for 16 hours. Monitor reaction completion by TLC or HPLC.

  • Quenching: Cool the reactor back to 0-5 °C. Slowly and carefully quench the reaction by adding deionized water (2 L) via the dropping funnel. (CAUTION: Exothermic and renewed gas evolution).

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 2 L). Combine all organic layers and wash with brine (2 L).

  • Solvent Swap and Crystallization: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Add isopropanol (3 L) to the resulting oil and heat to 50 °C to dissolve. Allow the solution to cool slowly to room temperature, then cool to 0-5 °C for 4 hours to complete crystallization.

  • Isolation: Collect the solid product by filtration, wash the cake with cold isopropanol (2 x 500 mL), and dry in a vacuum oven at 45 °C to a constant weight.

  • Yield: Expected yield: 1.25 - 1.35 kg (82-88%) of a white to off-white crystalline solid.[4]

Part 2: Catalytic Hydrogenation to Methyl 2-(1-benzhydrylazetidin-3-yl)acetate (Final Product)

Causality and Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is the industry-standard method for reducing double bonds due to its high efficiency, selectivity, and ease of catalyst removal.[5] Methanol is an ideal solvent as it readily dissolves the starting material and is inert under hydrogenation conditions. The reaction is monitored by the cessation of hydrogen uptake. Filtration through Celite® is a standard and effective method for removing the fine Pd/C catalyst.

Materials and Equipment:

Reagent/Material CAS No. Grade Supplier
Methyl 2-(1-benzhydrylazetidin-3-ylidene)acetate 61890-01-5 >98% From Part 1
Palladium on Carbon (Pd/C) 7440-05-3 10 wt%, 50% wet Commercial
Hydrogen Gas (H₂) 1333-74-0 High Purity Gas Supplier
Methanol (MeOH) 67-63-0 Anhydrous Commercial

| Celite® (Diatomaceous Earth) | 61790-53-2 | N/A | Commercial |

  • Equipment: 20 L stainless steel hydrogenation reactor (autoclave) equipped with a gas inlet, pressure gauge, temperature probe, and mechanical stirrer. Spark-proof filtration setup.

Step-by-Step Protocol:

  • Reactor Charging: To the hydrogenation reactor, add Methyl 2-(1-benzhydrylazetidin-3-ylidene)acetate (1.20 kg, 3.90 mol) and methanol (10 L).

  • Inerting: Seal the reactor and purge the system with nitrogen gas three times to remove all oxygen.

  • Catalyst Addition: Prepare a slurry of 10% Pd/C (50% wet, 120 g, 1 mol% Pd) in methanol (500 mL). Under a positive flow of nitrogen, safely transfer this slurry into the reactor.

  • Hydrogenation: Seal the reactor again. Purge three times with hydrogen gas. Pressurize the reactor to 50 PSI with hydrogen and begin vigorous stirring (300+ RPM).

  • Reaction Monitoring: The reaction is exothermic; maintain the temperature below 40 °C using internal cooling coils if necessary. The reaction is complete when hydrogen uptake ceases (typically 4-6 hours).

  • Depressurization and Purging: Stop the stirring. Carefully vent the excess hydrogen and purge the reactor three times with nitrogen.

  • Catalyst Filtration: Prepare a pad of Celite® (approx. 2 cm thick) in a Büchner funnel. Wet the pad with methanol. Under a nitrogen atmosphere, filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. (CAUTION: The Pd/C catalyst is pyrophoric and must not be allowed to dry in the air). Wash the reactor and the filter cake with additional methanol (2 x 1 L).

  • Isolation: Combine the filtrate and washes and concentrate under reduced pressure to yield a crude oil.

  • Purification: Dissolve the oil in a minimal amount of warm ethyl acetate and add heptane until turbidity is observed. Cool to room temperature and then to 0-5 °C to induce crystallization.

  • Drying: Filter the solid, wash with cold heptane, and dry under vacuum at 40 °C.

  • Yield: Expected yield: 1.12 - 1.18 kg (92-97%) of a white crystalline solid.

Quantitative Data Summary (Based on 1.0 eq of Ketone)

ParameterStep 1: HWE ReactionStep 2: Hydrogenation
Starting Material 1-Benzhydrylazetidin-3-one (1.18 kg)Intermediate (1.20 kg)
Key Reagent Me-phosphonate (1.1 eq), NaH (1.1 eq)10% Pd/C (1 mol% Pd), H₂ (50 PSI)
Solvent THF (8 L)Methanol (10.5 L)
Temperature 0 °C to 25 °C25 °C to 40 °C
Reaction Time ~18 hours~6 hours
Expected Yield 1.25 - 1.35 kg (82-88%)1.12 - 1.18 kg (92-97%)
Overall Yield -75-85%

Process Safety and Hazard Analysis

Scaling up chemical synthesis requires a rigorous assessment of potential hazards.

  • Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas.[6][7] It must be handled under an inert atmosphere (nitrogen or argon) and quenched slowly at low temperatures.[8] Personal protective equipment (PPE), including flame-retardant lab coats, gloves, and safety goggles, is mandatory.[9]

  • Hydrogen Gas (H₂): Extremely flammable and can form explosive mixtures with air. The hydrogenation reactor must be located in a well-ventilated area or a purpose-built high-pressure bay. All equipment must be properly grounded to prevent static discharge.

  • Palladium on Carbon (Pd/C): The dry catalyst is pyrophoric and can ignite spontaneously upon exposure to air. The wet catalyst is much safer to handle.[10] The catalyst must be kept wet at all times during handling and filtration. After use, the catalyst-containing filter cake should be quenched into a large volume of water and disposed of according to institutional guidelines for hazardous waste.

  • Tetrahydrofuran (THF): Can form explosive peroxides upon storage and exposure to air. Use only inhibitor-free THF for reactions involving strong bases like NaH, and always use freshly opened bottles or solvent from a purification system.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Step 1: Incomplete HWE Reaction Insufficient base or inactive NaH. Wet solvent or reagents. Insufficient reaction time.Add additional NaH. Ensure all reagents and solvents are scrupulously dry. Extend reaction time and monitor by HPLC.
Step 1: Low Yield after Crystallization Product is too soluble in the chosen solvent system. Incomplete reaction.Concentrate the mother liquor and attempt a second crop. Re-optimize the anti-solvent and crystallization temperature.
Step 2: Stalled Hydrogenation Catalyst poisoning (e.g., by sulfur or halide impurities). Insufficient catalyst loading. Poor agitation.Filter the reaction mixture and recharge with fresh catalyst. Increase catalyst loading to 2-3 mol%. Increase stirrer speed to ensure good catalyst suspension.
Step 2: Incomplete Hydrogenation (Byproduct observed) Over-reduction (debenzylation) if reaction is run too long or at high temperature/pressure.Stop the reaction as soon as H₂ uptake ceases. Use milder conditions if debenzylation is a persistent issue.
Final Product is an Oil, not a Solid Residual solvent. Impurities preventing crystallization.Ensure complete removal of solvent under high vacuum. Attempt purification by trituration with a non-polar solvent like heptane or diethyl ether.

References

  • LifeChem Pharma. (n.d.). Safety And Handling Guidelines For Sodium Triacetoxyborohydride.
  • AK Scientific, Inc. (n.d.).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium triacetoxyborohydride.
  • BenchChem. (2025). Essential Safety and Logistics for Handling Sodium Triacetoxyborohydride.
  • TCI Chemicals. (2022). SAFETY DATA SHEET - Sodium Triacetoxyborohydride.
  • National Center for Biotechnology Information. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PubMed Central. [Link]

  • ResearchGate. (2025). The Polymerization of Azetidines and Azetidine Derivatives. [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. [Link]

  • ChemicalBook. (n.d.). 1-(DIPHENYLMETHYL)-3-(HYDROXYMETHYL)AZETIDINE synthesis.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • ChemicalBook. (n.d.). 1-BENZHYDRYLAZETIDIN-3-ONE synthesis.
  • Organic Syntheses. (n.d.). Azetidine. [Link]

  • ChemicalBook. (2025). 1-BENZHYDRYLAZETIDIN-3-ONE | 40320-60-3.
  • PrepChem.com. (n.d.). Synthesis of 1-(diphenylmethyl)-N-methyl-3-azetidinecarboxamide. [Link]

  • Google Patents. (2000).
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • Molbase. (n.d.). Synthesis of 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)azetidine oxalate [1:1]. [Link]

  • ACS Publications. (n.d.). Azetidines and bisazetidines. Their synthesis and use as the key intermediates to enantiomerically pure diamines, amino alcohols, and polyamines. [Link]

  • Biosynth. (n.d.). 1-Benzhydrylazetidin-3-one | 40320-60-3 | FB09242.
  • Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]

  • BenchChem. (2025). Methyl 2-(azetidin-3-yl)acetate: A Core Moiety in Modern Drug Discovery.
  • Google Patents. (n.d.). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • Google Patents. (n.d.). EP3704116A1 - Process for the synthesis of 2-benzhydryl-3 quinuclidinone.
  • CymitQuimica. (n.d.). CAS 40320-60-3: 1-Benzhydrylazetidin-3-one.
  • HETEROCYCLES. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid.
  • PubChem. (n.d.). 1-(Diphenylmethyl)azetidine-3-carboxylic acid. [Link]

  • Google Patents. (n.d.). US11286254B2 - Process for the synthesis of 2-benzhydryl-3 quinuclidinone.
  • Rasayan Journal of Chemistry. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][6][9] OXAZIN-4-YL) ACETATE DERIV.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Common Side Reactions in the Synthesis of 1,3-Disubstituted Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing 1,3-disubstituted azetidines. The azetidine ring is a prized motif in medicinal chemistry, offering unique structural properties.[1][2] However, its inherent ring strain of approximately 25.4 kcal/mol presents significant synthetic challenges, often leading to undesired side reactions.[3]

This document provides in-depth, field-proven insights into identifying, understanding, and overcoming the most common side reactions. We will move beyond simple protocols to explain the causality behind these issues and provide robust, validated solutions.

Section 1: Overview of Common Synthetic Strategies

Understanding the potential pitfalls begins with understanding the reaction landscape. The majority of issues in 1,3-disubstituted azetidine synthesis arise from the method used. Three common and effective modern approaches are summarized below.

MethodKey ReagentsSolvent(s)Temperature (°C)Reaction TimeTypical Yield (%)Key Considerations & Potential Issues
In-situ Bis-Triflate Activation [4][5]2-substituted-1,3-propanediol, Tf₂O, DIEA, Primary AmineDichloromethane or Acetonitrile-20 to 7016-24 h70-95Highly efficient but sensitive to moisture. Prone to elimination side reactions if not optimized.[4][5]
Microwave-Assisted Cyclocondensation [4][6]1,3-Dihalide, Primary Amine, K₂CO₃Water15010-30 min75-92A green chemistry approach with rapid reaction times.[4] Substrate scope can be limited by dihalide availability.
Tandem Epoxide Ring-Opening/Closing [7][8]2-Substituted Epoxide, Primary AmineVariesVariesVariesHighElegant and often high-yielding.[7][8] The regioselectivity of the initial epoxide opening must be controlled.
Section 2: Troubleshooting Guide & FAQs

This section addresses the most frequent challenges encountered during the synthesis of 1,3-disubstituted azetidines in a question-and-answer format.

FAQ 1: My yield is very low, and I primarily recover unreacted starting materials. What is the likely cause?

Symptom: TLC or LC-MS analysis shows a significant amount of the starting primary amine and/or the 1,3-dielectrophile precursor (e.g., diol) remains, even after extended reaction times.

Potential Cause & Scientific Rationale: This issue typically points to inefficient activation of the electrophilic partner. In methods involving 1,3-propanediols, the hydroxyl groups must be converted into excellent leaving groups (e.g., tosylates, mesylates, or triflates) in situ. If this activation is incomplete, the nucleophilic amine has no site to attack.

  • Inefficient Leaving Group: Tosylates (Ts) can be sluggish to react, leading to slow or incomplete conversion.[5]

  • Steric Hindrance: Highly substituted diols or bulky primary amines can significantly slow the rate of both the activation and the subsequent SN2 reactions.[9]

  • Base Stoichiometry: Insufficient base (e.g., DIEA) will fail to neutralize the acid generated during the activation step (e.g., TfOH from Tf₂O), which can protonate the starting amine, shutting down its nucleophilicity.

Troubleshooting & Solutions:

  • Switch to a More Reactive Leaving Group: The triflate group (-OTf) is far more reactive than the tosylate group (-OTs). A one-pot procedure using triflic anhydride (Tf₂O) dramatically increases the rate of amine alkylation and azetidine formation, often outcompeting side reactions.[5][9]

  • Optimize Base and Temperature: In the bis-triflate method, the reaction is initiated at a low temperature (-20 °C) to form the activated di-triflate intermediate.[5] After adding the amine, the temperature is raised to 70 °C to drive the cyclization to completion.[5] Ensure at least 2.5 equivalents of a non-nucleophilic base like diisopropylethylamine (DIEA) are used to both facilitate the activation and neutralize the generated acid.[5]

  • Consider Microwave-Assisted Synthesis: For simpler substrates, switching to a microwave-assisted reaction with a 1,3-dihalide can rapidly produce the desired product in minutes, overcoming high activation energy barriers.[6]

FAQ 2: A major byproduct has formed that corresponds to the elimination of my di-electrophile. How can I prevent this?

Symptom: A significant byproduct is observed, often with a mass corresponding to the elimination of two leaving groups from the three-carbon backbone (e.g., formation of an allyl or cyclopropyl species). This is particularly common when using activated 1,3-propanediols.[5]

Potential Cause & Scientific Rationale: This is a classic case of competing SN2 (desired) versus E2 (elimination) pathways. The base required for the reaction can also act as a proton abstractor on the carbon backbone, leading to elimination. This is especially problematic with less reactive leaving groups like tosylates, where the rate of elimination can be competitive with the slow rate of substitution.[5]

Troubleshooting & Solutions:

  • Maximize the Rate of SN2 Cyclization: The most effective strategy is to make the desired reaction pathway so fast that the elimination side reaction cannot compete. As mentioned above, using the highly reactive bis-triflate intermediate is the gold standard for solving this problem.[5][9] In many cases, this completely suppresses the formation of elimination byproducts.[5]

  • Choice of Base: While a base is necessary, using a bulky, non-nucleophilic base like DIEA is preferred as it is less likely to promote elimination compared to smaller, more aggressive bases.

  • Control Reaction Temperature: Initially form the activated species at low temperature (-20 °C) before adding the amine.[5] This ensures the highly reactive electrophile is present before the temperature is increased to promote the rapid, final cyclization step.

G cluster_0 Reaction Pathways Start Amine + Activated 1,3-Diol SN2 Desired 1,3-Disubstituted Azetidine Start->SN2 Intramolecular SN2 Cyclization (Favored by reactive leaving groups) E2 Elimination Byproduct Start->E2 Base-Mediated E2 Elimination (Competes with slow SN2)

Caption: Competing SN2 and E2 pathways in azetidine synthesis.

FAQ 3: My product forms but then disappears during workup or chromatography. What is happening?

Symptom: In-process monitoring (e.g., LC-MS of the crude reaction mixture) confirms the presence of the desired azetidine, but the isolated yield is low, and analysis of the final material shows byproducts consistent with ring-opening (e.g., γ-amino alcohols).

Potential Cause & Scientific Rationale: The high ring strain of the azetidine nucleus makes it susceptible to cleavage under both acidic and, in some cases, strongly nucleophilic conditions.[1][3]

  • Acid-Catalyzed Ring Opening: This is the most common cause of decomposition. The azetidine nitrogen is basic (pKa ≈ 11.3) and can be readily protonated.[10] The resulting azetidinium ion is highly electrophilic and susceptible to attack by even weak nucleophiles (like water or alcohols from the solvent), leading to ring cleavage.[1][11] Acidic conditions can be introduced during an aqueous workup (e.g., an acid wash) or from the chromatography stationary phase (silica gel is acidic).

  • In-situ Acid Generation: Certain reactions, such as acylating an azetidine with an acyl chloride, generate HCl as a byproduct. This acid can catalyze the ring-opening of the starting material or product.[11]

Troubleshooting & Solutions:

  • Maintain Neutral or Basic pH: During aqueous workups, avoid acid washes. Use a saturated sodium bicarbonate or brine wash instead.

  • Use a Scavenger Base: When performing reactions that generate acid (e.g., acylation), include a non-nucleophilic scavenger base like triethylamine (TEA) or DIEA to neutralize the acid as it forms.[11]

  • Modify Purification Strategy: Standard silica gel is acidic and can degrade sensitive azetidines.

    • Switch to neutralized silica gel (often pre-treated with a base like triethylamine).

    • Use an alternative stationary phase like neutral alumina.

    • If possible, purify the product via crystallization or distillation to avoid chromatography altogether.

  • Perform Reactions at Low Temperature: To minimize the rate of decomposition, especially when acid is present, run the reaction at a lower temperature (e.g., 0 °C to -78 °C) and monitor carefully by TLC to quench it as soon as it is complete.[11]

G cluster_1 Troubleshooting Workflow for Product Instability Start Product Observed in Crude, Low Isolated Yield Check1 Was an acidic workup used? Start->Check1 Check2 Was silica gel chromatography used? Check1->Check2 No Solution1 Action: Re-run reaction and use neutral/basic workup (e.g., NaHCO3 wash). Check1->Solution1 Yes Solution2 Action: Purify using neutral alumina or base-washed silica. Check2->Solution2 Yes End Stable Azetidine Isolated Check2->End No Solution1->Check2 Solution2->End

Caption: Workflow for diagnosing and solving azetidine decomposition.

FAQ 4: I am observing high molecular weight species in my mass spectrum. What are these?

Symptom: Mass spectrometry analysis shows peaks corresponding to dimers, trimers, or higher-order oligomers of the expected product.

Potential Cause & Scientific Rationale: Oligomerization occurs when the rate of the intermolecular reaction becomes competitive with the desired intramolecular cyclization. Instead of the two ends of the same molecule reacting to form the ring, the reactive end of one molecule reacts with another, leading to chain growth. This is governed by reaction kinetics and is favored at high concentrations.

Troubleshooting & Solutions:

  • Employ High-Dilution Conditions: The principle of high dilution is designed to favor intramolecular reactions. By significantly increasing the solvent volume, the probability of two different molecules finding each other in solution is greatly reduced, while the proximity of the two reactive ends on the same molecule remains unchanged. A typical starting point is to run the reaction at a concentration of 0.01-0.05 M.

  • Use Slow Addition (Syringe Pump): A practical way to achieve pseudo-high dilution is to slowly add one of the reagents (e.g., the primary amine) to the solution of the other (the activated di-electrophile) over a long period using a syringe pump. This keeps the instantaneous concentration of the added reagent very low, thus suppressing intermolecular side reactions.

Section 3: Key Experimental Protocols
Protocol 1: Gold Standard One-Pot Synthesis of 1,3-Disubstituted Azetidines via the Bis-Triflate Method

Adapted from Hillier, M. C. & Chen, C.-Y., J. Org. Chem. 2006, 71, 7885-7887.[5][9]

Warning: Triflic anhydride is highly corrosive and reacts violently with water. This procedure must be performed under an inert atmosphere (Nitrogen or Argon) with anhydrous solvents.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the 2-substituted-1,3-propanediol (1.0 equiv) and anhydrous acetonitrile (to a concentration of ~0.2 M).

  • Activation: Cool the solution to -20 °C using a suitable cooling bath (e.g., acetonitrile/dry ice). Add diisopropylethylamine (DIEA) (2.6 equiv) dropwise.

  • Triflate Formation: Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (2.5 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -15 °C. Stir the resulting mixture at -20 °C for 30 minutes. The solution should be a clear, homogeneous mixture containing the in situ generated bis-triflate.

  • Cyclization: In a single portion, add the primary amine (1.0 equiv). Remove the cooling bath and heat the reaction mixture to 70 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Workup: Cool the reaction to room temperature and remove the solvent in vacuo. Proceed with the neutral workup protocol below.

Protocol 2: Troubleshooting Protocol for Acid-Sensitive Azetidines: Neutral Workup and Purification
  • Quenching: After completion, cool the reaction mixture to 0 °C and cautiously quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Dilute the mixture with ethyl acetate or dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Option A (Preferred): If the crude product is an oil, attempt purification by distillation under high vacuum. If it is a solid, attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

    • Option B (Chromatography): If chromatography is necessary, use a column packed with neutral alumina. Alternatively, prepare a slurry of silica gel in the desired eluent containing 1% triethylamine, pack the column with this slurry, and then perform the purification. This neutralizes the acidic sites on the silica.

References
  • Ju, Y., & Varma, R. S. (2006). A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium. The Journal of Organic Chemistry, 71(1), 135-141. [Link]

  • Hillier, M. C., & Chen, C. Y. (2006). A one-pot preparation of 1,3-disubstituted azetidines. The Journal of organic chemistry, 71(20), 7885–7887. [Link]

  • March-Cortijos, A., Snape, T. J., & Turner, N. J. (2012). Synthesis of 1,3-disubstituted azetidines via a tandem ring-opening ring-closing procedure. University of Manchester Research Explorer. [Link]

  • Padwa, A. (Ed.). (2008). Comprehensive organic synthesis II (Vol. 5). Elsevier. (General reference for heterocycle chemistry, relevant context for ring strain and reactivity).
  • Gorobets, E., & Leonori, D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]

  • Jacobsen, E. N., & Wang, Z. (2021). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • Organic Syntheses. (n.d.). Azetidine. Organic Syntheses Procedure. [Link]

  • Eastman, K. J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1618–1623. [Link]

  • Various Authors. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry. [Link]

  • Hillier, M. C., & Chen, C.-Y. (2006). A One-Pot Preparation of 1,3-Disubstituted Azetidines. The Journal of Organic Chemistry, 71(20), 7885-7887. [Link]

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. HETEROCYCLES, 84(1), 223. [Link]

  • Hemming, K., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research. [Link]

  • Gregson, C. H. U., et al. (2020). Marketed drugs containing 1,3‐substituted azetidine scaffolds. ResearchGate. [Link]

  • Kumar, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49381-49401. [Link]

  • Organic Chemistry Portal. (n.d.). A One-Pot Preparation of 1,3-Disubstituted Azetidines. Organic Chemistry Portal. [Link]

Sources

"optimizing Horner-Wadsworth-Emmons reaction conditions for improved E/Z selectivity"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and optimized protocols for achieving high E/Z selectivity in their olefination reactions. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of the Horner-Wadsworth-Emmons (HWE) reaction over the traditional Wittig reaction?

A1: The primary advantages of the HWE reaction lie in its generally higher E-selectivity for the synthesis of alkenes and the ease of product purification.[1][2] The phosphonate-stabilized carbanions used in the HWE reaction are more nucleophilic and less basic than the phosphonium ylides in the Wittig reaction.[2][3] This enhanced nucleophilicity allows for reactions with a broader range of aldehydes and even hindered ketones.[4][5][6] Furthermore, the byproduct of the HWE reaction is a water-soluble dialkyl phosphate salt, which is easily removed by aqueous extraction, simplifying purification.[1][3][7]

Q2: What is the fundamental mechanism that dictates the stereochemical outcome (E vs. Z) of the HWE reaction?

A2: The stereochemical outcome of the HWE reaction is determined by the relative energies of the transition states leading to the diastereomeric oxaphosphetane intermediates.[4] The reaction begins with the deprotonation of the phosphonate to form a carbanion.[3] This carbanion then undergoes nucleophilic addition to the carbonyl compound, forming two possible diastereomeric intermediates.[3] These intermediates can then form oxaphosphetanes, which subsequently eliminate to give the E- and Z-alkenes.[3] The formation of the thermodynamically more stable E-alkene is generally favored because the intermediates can often equilibrate to the more stable anti-configuration before elimination.[3][8]

Q3: How can I favor the formation of the Z-alkene in an HWE reaction?

A3: To favor the formation of the Z-alkene, modifications to the standard HWE conditions are necessary, most notably the Still-Gennari modification.[3][4][9] This protocol utilizes phosphonates with electron-withdrawing groups on the alkoxy substituents (e.g., bis(2,2,2-trifluoroethyl)phosphonates) in combination with strongly dissociating bases like potassium bis(trimethylsilyl)amide (KHMDS) and a crown ether (e.g., 18-crown-6) in a solvent like THF.[3][8] The electron-withdrawing groups on the phosphonate accelerate the elimination of the oxaphosphetane intermediate, kinetically favoring the formation of the Z-alkene.[3][4]

Q4: Can the HWE reaction be used for the synthesis of trisubstituted alkenes with high stereoselectivity?

A4: Yes, the HWE reaction can be used to synthesize trisubstituted alkenes with good stereocontrol, although the selectivity can be more complex to predict. For Z-selective synthesis of trisubstituted alkenes, modified Still-Gennari type reagents have been developed.[10][11] The stereochemical outcome is influenced by the steric bulk of the substituents on both the phosphonate and the aldehyde.[1] For instance, using phosphonates with bulky aryl groups can enhance Z-selectivity.[10]

Troubleshooting Guide: Optimizing E/Z Selectivity

This section provides a systematic approach to troubleshooting common issues encountered during the HWE reaction, with a focus on improving stereoselectivity.

Problem 1: Low E-Selectivity (Contamination with Z-Isomer)
Possible Cause Underlying Rationale Suggested Solution
Inappropriate Base/Counterion Potassium bases, especially when paired with crown ethers, can disrupt the chelation that favors the E-product's transition state, leading to increased Z-isomer formation.[3][12]Use sodium or lithium bases such as NaH, NaOMe, or n-BuLi.[7][12] The Masamune-Roush conditions (LiCl and an amine base like DBU) are also excellent for promoting E-selectivity, particularly with base-sensitive substrates.[1][4]
Low Reaction Temperature At lower temperatures (e.g., -78 °C), the intermediates may not have sufficient energy to equilibrate to the thermodynamically favored anti-conformation that leads to the E-alkene.[3][12]Increase the reaction temperature. Running the reaction at room temperature (23 °C) or even higher can significantly improve the E/Z ratio.[3][12]
Steric Hindrance of Phosphonate While counterintuitive, increasing the steric bulk of the phosphonate ester groups (e.g., from dimethyl to diisopropyl) can sometimes enhance E-selectivity.[1][12]Consider synthesizing and using a phosphonate with bulkier ester groups. For example, switching from a dimethyl phosphonate to a diisopropyl phosphonate has been shown to improve E-selectivity.[1]
Aldehyde Structure Aromatic aldehydes generally give very high E-selectivity.[3] Sterically bulky aldehydes also tend to favor the E-isomer.[3]If your substrate allows, ensure the aldehyde is as sterically demanding as possible.
Problem 2: Low Z-Selectivity (in Still-Gennari type reactions)
Possible Cause Underlying Rationale Suggested Solution
Inefficient Kinetic Control The Still-Gennari reaction relies on rapid, irreversible formation of the kinetic Z-product.[8] If the conditions allow for equilibration, the E-isomer will become more prominent.Ensure the use of a strong, non-coordinating base system like KHMDS with 18-crown-6 in THF at low temperatures (-78 °C).[3][8]
Phosphonate Structure The electron-withdrawing nature of the phosphonate ester groups is critical for accelerating the elimination step.[3][4][8]Use phosphonates with highly electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) or diaryl phosphonates with electron-withdrawing substituents.[8][10]
Slow Addition of Reagents A slow addition of the aldehyde to the pre-formed phosphonate carbanion at low temperature ensures that the reaction proceeds under kinetic control.Add the aldehyde dropwise to the cold (-78 °C) solution of the deprotonated phosphonate.
Problem 3: Low Overall Yield
Possible Cause Underlying Rationale Suggested Solution
Incomplete Deprotonation The pKa of the phosphonate needs to be considered when choosing a base. If the base is not strong enough, the concentration of the reactive carbanion will be low.Use a sufficiently strong base. For most stabilized phosphonates, NaH or NaOMe are effective.[7] For less activated phosphonates, stronger bases like n-BuLi or LDA may be required.
Side Reactions of the Carbonyl Compound Aldehydes, especially unbranched ones, can undergo self-condensation (aldol reaction) under basic conditions.Add the aldehyde slowly to the solution of the phosphonate carbanion to maintain a low concentration of the free aldehyde.
Reaction with Ketones Reactions with ketones are generally slower than with aldehydes, and stereoselectivity can be lower.[5][13]For reactions with ketones, longer reaction times or higher temperatures may be necessary. Consider using more reactive phosphonates.

Visualizing the HWE Reaction Pathway

The following diagram illustrates the key steps in the Horner-Wadsworth-Emmons reaction, highlighting the formation of the crucial oxaphosphetane intermediates that determine the final alkene stereochemistry.

HWE_Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Products Phosphonate Phosphonate R-CH2-P(O)(OR')2 Carbanion Phosphonate Carbanion [R-CH-P(O)(OR')2]⁻ Phosphonate->Carbanion + Base Aldehyde Aldehyde R''-CHO Syn_Intermediate Syn-Intermediate Carbanion->Syn_Intermediate + Aldehyde (Kinetic Pathway) Anti_Intermediate Anti-Intermediate Carbanion->Anti_Intermediate + Aldehyde (Thermodynamic Pathway) Syn_Intermediate->Anti_Intermediate Equilibration Oxaphosphetane_Z Oxaphosphetane (cis) Syn_Intermediate->Oxaphosphetane_Z Cyclization Anti_Intermediate->Syn_Intermediate Oxaphosphetane_E Oxaphosphetane (trans) Anti_Intermediate->Oxaphosphetane_E Cyclization Z_Alkene Z-Alkene Oxaphosphetane_Z->Z_Alkene Elimination Byproduct Dialkyl Phosphate Salt Oxaphosphetane_Z->Byproduct E_Alkene E-Alkene Oxaphosphetane_E->E_Alkene Elimination Oxaphosphetane_E->Byproduct

Caption: General mechanism of the HWE reaction.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and resolve issues with E/Z selectivity in your HWE reactions.

Troubleshooting_Workflow cluster_E Optimizing for E-Alkene cluster_Z Optimizing for Z-Alkene (Still-Gennari) Start Start: Unsatisfactory E/Z Ratio Check_Conditions Is the goal E- or Z-selectivity? Start->Check_Conditions Base_E Check Base: Using Na or Li base? (e.g., NaH, n-BuLi) Check_Conditions->Base_E E-Alkene Phosphonate_Z Check Phosphonate: Using electron-withdrawing groups? (e.g., -OCH2CF3) Check_Conditions->Phosphonate_Z Z-Alkene Temp_E Check Temperature: Reaction at RT or higher? Base_E->Temp_E Yes Success_E High E-Selectivity Achieved Base_E->Success_E No, switch to Na/Li base Phosphonate_E Consider Phosphonate Structure: Increase steric bulk of ester groups? Temp_E->Phosphonate_E Yes Temp_E->Success_E No, increase temperature Phosphonate_E->Success_E Yes Phosphonate_E->Success_E No, try bulkier phosphonate Base_Z Check Base System: Using KHMDS/18-crown-6? Phosphonate_Z->Base_Z Yes Success_Z High Z-Selectivity Achieved Phosphonate_Z->Success_Z No, use Still-Gennari phosphonate Temp_Z Check Temperature: Reaction at -78 °C? Base_Z->Temp_Z Yes Base_Z->Success_Z No, use KHMDS/ 18-crown-6 Temp_Z->Success_Z Yes Temp_Z->Success_Z No, maintain -78 °C

Caption: Troubleshooting workflow for HWE selectivity.

Experimental Protocols

Protocol 1: High E-Selectivity Synthesis of an α,β-Unsaturated Ester

This protocol is a general method for achieving high E-selectivity using standard HWE conditions.

Materials:

  • Triethyl phosphonoacetate

  • Aldehyde (e.g., benzaldehyde)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, syringe, dropping funnel

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (1.2 equivalents).

  • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the resulting clear solution back to 0 °C.

  • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise via a dropping funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours (monitor by TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure E-alkene.

Protocol 2: High Z-Selectivity Synthesis via the Still-Gennari Modification

This protocol outlines the procedure for obtaining Z-alkenes with high stereoselectivity.

Materials:

  • Bis(2,2,2-trifluoroethyl) phosphonoacetate

  • Aldehyde (e.g., isobutyraldehyde)

  • Potassium bis(trimethylsilyl)amide (KHMDS), 1.0 M solution in THF

  • 18-crown-6

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, syringes

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 equivalents) and 18-crown-6 (1.1 equivalents) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add KHMDS (1.05 equivalents, 1.0 M solution in THF) dropwise to the stirred solution. Stir for 30 minutes at -78 °C.

  • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture over 20 minutes.

  • Continue to stir the reaction at -78 °C for 3-6 hours (monitor by TLC).

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure Z-alkene.

References

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Barros, S. M. (2014). Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. Retrieved from [Link]

  • The Organic Chemist. (2021, December 18). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Kiep, T., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. National Institutes of Health. Retrieved from [Link]

  • Ando, K., & Oishi, T. (1999). Z-Selective Horner−Wadsworth−Emmons Reaction of α-Substituted Ethyl (Diarylphosphono)acetates with Aldehydes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Kiep, T., et al. (2025). Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

  • ChemHelp ASAP. (2020, March 27). Horner-Wadsworth-Emmons reaction [Video]. YouTube. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Carbonyl Chemistry :: Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • The Organic Chemist. (2025, February 14). Horner–Wadsworth–Emmons Olefination. Arbuzov Reaction Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Azetidine Synthesis via Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of low yields in the intramolecular cyclization to form azetidines. The inherent ring strain of the four-membered azetidine ring makes its synthesis a delicate process, often plagued by competing side reactions. This guide is structured to provide not just procedural fixes, but a deeper understanding of the underlying chemical principles to empower you in optimizing your synthetic routes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing detailed explanations and actionable protocols.

Question 1: My azetidine formation is sluggish or stalls completely. What are the primary factors to investigate?

Answer:

A stalled or slow reaction in azetidine synthesis via intramolecular cyclization typically points to one of three key areas: an inadequate leaving group, suboptimal reaction conditions (temperature, solvent), or issues with the nucleophilicity of the nitrogen atom.

1. Leaving Group Efficiency: The rate-determining step in many SN2 cyclizations is the displacement of the leaving group. A poor leaving group will significantly hinder the reaction.

  • Causality: A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure.[1][2] For γ-amino alcohols, the hydroxyl group is a notoriously poor leaving group and requires activation.

  • Troubleshooting Protocol:

    • Activation of Alcohols: Convert the γ-amino alcohol to a sulfonate ester (e.g., tosylate, mesylate) or a halide. Tosylates and mesylates are excellent leaving groups due to the resonance stabilization of the resulting anion.[3]

    • Halogen Choice: If using a γ-amino halide, the leaving group ability follows the trend I > Br > Cl > F. While iodides are the most reactive, they can also be more prone to side reactions. Bromides often offer a good balance of reactivity and stability.

2. Reaction Temperature and Solvent: The formation of a strained four-membered ring has a significant activation energy barrier.

  • Causality: Insufficient thermal energy can prevent the reaction from overcoming this barrier. The choice of solvent is also critical; it must solubilize the substrate and facilitate the SN2 transition state. Polar aprotic solvents are generally preferred as they solvate the counter-ion of the base, enhancing the nucleophilicity of the amine, without solvating the nucleophile itself.

  • Troubleshooting Protocol:

    • Temperature Screen: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction by TLC or LC-MS to track substrate consumption and product formation. Be aware that excessive heat can promote elimination side reactions.

    • Solvent Optimization: If the reaction is still slow, consider switching to a higher-boiling polar aprotic solvent. A common starting point is acetonitrile or DMF.[4]

SolventBoiling Point (°C)Dielectric ConstantNature
Acetonitrile (MeCN)8237.5Polar Aprotic
N,N-Dimethylformamide (DMF)15336.7Polar Aprotic
Dichloromethane (DCM)409.1Polar Aprotic
Tetrahydrofuran (THF)667.5Polar Aprotic
1,2-Dichloroethane (DCE)83.510.4Polar Aprotic

Table 1: Properties of common solvents for azetidine synthesis.

3. Nitrogen Nucleophilicity: The nitrogen atom must be sufficiently nucleophilic to attack the electrophilic carbon.

  • Causality: Overly acidic conditions can protonate the amine, rendering it non-nucleophilic. Conversely, the choice of base is crucial for deprotonating the amine (if it's a secondary amine) or ensuring it remains in its free, nucleophilic form.

  • Troubleshooting Protocol:

    • Base Selection: For cyclization of γ-amino halides, a non-nucleophilic, moderately strong base is often required to neutralize the generated acid. Common choices include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). For substrates with acidic N-H protons (e.g., sulfonamides), a stronger base like sodium hydride (NaH) may be necessary.[5]

    • pH Monitoring: If the reaction medium allows, check the pH to ensure it is not acidic.

stalled_reaction start Reaction Stalled check_lg Is the leaving group adequate? (e.g., OTs, OMs, Br, I) start->check_lg activate_lg Activate alcohol (e.g., tosylation) or use a better halide. check_lg->activate_lg No check_temp Is the reaction temperature sufficient? check_lg->check_temp Yes activate_lg->check_temp increase_temp Increase temperature incrementally. check_temp->increase_temp No check_solvent Is the solvent optimal? (Polar aprotic?) check_temp->check_solvent Yes increase_temp->check_solvent change_solvent Switch to a higher-boiling polar aprotic solvent (e.g., DMF). check_solvent->change_solvent No check_base Is the base appropriate and sufficient? check_solvent->check_base Yes change_solvent->check_base optimize_base Screen alternative bases (e.g., K2CO3, NaH). check_base->optimize_base No success Reaction Proceeds check_base->success Yes optimize_base->success

Caption: Interplay of reaction conditions in controlling side reactions.

Question 3: My reaction is forming a five-membered pyrrolidine ring instead of the four-membered azetidine. How can I control this regioselectivity?

Answer:

The formation of a pyrrolidine ring is a common and challenging side reaction, often arising from a competing 5-endo-tet cyclization, which can be thermodynamically more favorable than the 4-exo-tet cyclization required for azetidine formation. [6]

  • Causality: The relative rates of 4- vs. 5-membered ring formation are influenced by a combination of enthalpic (ring strain) and entropic factors. While the five-membered ring is thermodynamically more stable, the kinetics can often be controlled. [7]In certain systems, such as the aminolysis of epoxy amines, the stereochemistry of the substrate plays a decisive role.

  • Troubleshooting Protocol:

    • Substrate Stereochemistry: For specific reactions like the La(OTf)₃-catalyzed aminolysis of epoxy amines, cis-isomers preferentially lead to azetidines, while trans-isomers tend to form pyrrolidines. [3][8]Careful stereocontrol during the synthesis of the precursor is therefore critical.

    • Catalyst and Solvent Choice: The reaction conditions can sometimes steer the regioselectivity. For instance, in the aforementioned La(OTf)₃-catalyzed reaction, using 1,2-dichloroethane (DCE) as the solvent at reflux specifically favors azetidine formation. [3][8]A screen of different Lewis acids and solvents may be necessary to find the optimal conditions for your specific substrate.

    • Leaving Group Position: Ensure the leaving group is unequivocally at the γ-position relative to the amine to favor the 4-membered ring closure. An isomeric impurity with the leaving group at the δ-position would directly lead to pyrrolidine formation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when designing a precursor for intramolecular azetidine synthesis?

A1: The key is to build a molecule that is pre-disposed to undergo 4-exo-tet cyclization while minimizing competing pathways. Consider the following:

  • Chain Flexibility: A rigid backbone might hold the nucleophile and electrophile in a conformation that is unfavorable for cyclization. A flexible alkyl chain is often preferred.

  • Activating Groups: The carbon bearing the leaving group should be activated (e.g., primary or secondary) and not sterically hindered.

  • Protecting Groups: If other functional groups are present, ensure they are protected with groups that are stable to the cyclization conditions. For the amine itself, N-protection (e.g., with a tosyl or nosyl group) can be used to increase the acidity of the N-H proton, facilitating deprotonation, but the protecting group must be removable later.

Q2: My azetidine product appears to be decomposing during workup or purification. What is the cause and how can I prevent it?

A2: Azetidines are susceptible to decomposition, particularly under acidic conditions, due to their inherent ring strain. [6][9]This is a common issue during aqueous workup with acid or during purification on standard silica gel.

  • Avoid Acidic Conditions: During workup, use a mild basic wash (e.g., saturated NaHCO₃ solution) instead of an acidic one.

  • Chromatography Modifications: Standard silica gel is acidic and can cause ring-opening. To mitigate this:

    • Neutralized Silica: Pre-treat the silica gel by slurring it in the eluent containing a small amount of a volatile base, like triethylamine (~1%).

    • Alternative Stationary Phases: Consider using basic alumina or a polymer-based stationary phase for chromatography.

  • Minimize Handling: Azetidines can be volatile. Concentrate solutions at reduced temperature and handle the purified product promptly.

Q3: Are there modern alternatives to the classical intramolecular SN2 cyclization that might offer better yields or functional group tolerance?

A3: Yes, the field has advanced significantly. Some powerful modern methods include:

  • Palladium-Catalyzed C-H Amination: This method allows for the formation of the azetidine ring by activating a C(sp³)-H bond at the γ-position of an amine substrate, often using a directing group. This approach can offer excellent functional group tolerance. [10]* [2+2] Photocycloadditions: The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, can yield azetidines, often with complex substitution patterns that are difficult to access via classical methods. [11][12][13]* Lanthanide-Catalyzed Aminolysis of Epoxides: As mentioned earlier, Lewis acids like Lanthanum(III) triflate can catalyze the regioselective ring-opening of cis-3,4-epoxy amines to form 3-hydroxyazetidines with high yields. [3][14] These methods often require specialized catalysts and conditions but can be powerful tools for accessing complex azetidines that are challenging to synthesize via traditional intramolecular substitution.

References

  • Review of 3-substituted azetidine synthesis methods. Benchchem.
  • Optimization of reaction conditions for azetidine synthesis. Benchchem.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH.
  • Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry.
  • The synthesis of azetidines with intramolecular cyclization of...
  • Technical Support Center: Optimizing Catalyst Selection for Azetidine Synthesis. Benchchem.
  • Intramolecular reaction. Wikipedia.
  • Optimization of the intramolecular cyclization-solvent effect.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions.
  • Synthesis of azetidines via intermolecular [2+2] photocycloadditions a,...
  • Intramolecular aza Paternò‐Büchi reaction of oximes for functionalized azetidines.
  • Intermolecular vs intramolecular reactions. YouTube.
  • PREPARATION AND SYNTHETIC APPLIC
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes. PMC - PubMed Central.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
  • Azetidine: Basicity and Prepar
  • Azetidine synthesis. Organic Chemistry Portal.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
  • Azetidine. Wikipedia.
  • Synthesis of Azetidines. Chinese Journal of Organic Chemistry.
  • Intramolecular Nucleophilic Substitution Reaction. Chemistry LibreTexts.
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.

Sources

Technical Support Center: Navigating the Challenges of Purifying Polar Nitrogen-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the chromatographic purification of polar nitrogen-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter these molecules in their daily work. The inherent basicity of nitrogen atoms, combined with the high polarity of these compounds, frequently leads to frustrating chromatographic behaviors such as poor peak shape, inadequate retention, and complex co-elutions.

This resource is structured to provide not just solutions, but a deeper understanding of the underlying principles governing these separations. By understanding the "why" behind a problem, you are better equipped to develop robust and reliable purification methods.

Part 1: The Core Challenge - Understanding Analyte-Stationary Phase Interactions

Polar nitrogen-containing compounds, particularly amines, present a dual challenge. Their polarity makes them poorly retained on traditional reversed-phase (RP) columns like C18, while their basic nature leads to strong interactions with residual silanol groups on silica-based stationary phases.[1][2][3] These interactions are a primary cause of significant peak tailing.[1][2]

G cluster_0 Analyte in Mobile Phase cluster_1 Silica Stationary Phase Analyte Polar Basic Analyte (R-NH3+) C18 Hydrophobic C18 Chains Analyte->C18 Weak Hydrophobic Interaction (Poor Retention) Silanol Ionized Silanol Group (Si-O-) Analyte->Silanol Strong Ionic Interaction (Peak Tailing)

Diagram 1: Primary interactions causing purification challenges.

Part 2: Troubleshooting Common Problems

This section addresses the most frequent issues encountered during the purification of polar nitrogenous compounds in a question-and-answer format.

FAQ 1: Peak Tailing of Basic Compounds

Question: My peaks for basic nitrogen-containing compounds are consistently tailing on my C18 column. What is causing this and how can I fix it?

Answer:

Peak tailing for basic compounds is most often caused by secondary interactions between the positively charged analyte (protonated amine) and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[1][2][4] This strong ionic interaction creates multiple retention mechanisms, leading to a "tail" as the analyte slowly elutes from these active sites.[1]

  • Mobile Phase pH Adjustment:

    • Principle: Lowering the mobile phase pH (e.g., to pH 2.5-3.5) protonates the silanol groups, neutralizing their negative charge and minimizing the ionic interaction with the protonated basic analyte.[2][5][6]

    • Action: Add an acidic modifier to your mobile phase. Formic acid or trifluoroacetic acid (TFA) at 0.1% (v/v) are common choices.[7] Be aware that TFA can suppress ionization in mass spectrometry (MS) and may be difficult to remove from the column.[8]

  • Use of Mobile Phase Additives (Amines):

    • Principle: Adding a small, basic amine (a "silanol blocker") like triethylamine (TEA) or hexylamine to the mobile phase can competitively bind to the active silanol sites, effectively masking them from your analyte.[2][9][10]

    • Action: Start by adding 0.1% TEA to your mobile phase. The optimal concentration may need to be determined empirically. Note that these additives can also impact MS detection.

  • Column Selection:

    • Principle: Modern columns often feature "end-capping," where bulky silylating agents are used to block a majority of the residual silanol groups.[1][2] Using a high-purity, end-capped column can significantly improve peak shape for basic compounds.[1]

    • Action: Switch to a column specifically designed for polar analytes or one with extensive end-capping.

  • Increase Buffer Strength:

    • Principle: A higher concentration of buffer ions can help to shield the ionic interactions between the analyte and the stationary phase.

    • Action: If using a buffered mobile phase, consider increasing the concentration (e.g., from 10 mM to 25 mM).

Strategy Mechanism Typical Starting Point Pros Cons
Low pH Protonates silanols (Si-OH)0.1% Formic Acid (pH ~2.7)Simple, effectiveMay alter selectivity
Amine Additive Competitively blocks silanols0.1% Triethylamine (TEA)Highly effective for tailingCan suppress MS signal
End-capped Column Physically blocks silanolsUse a modern, high-purity columnExcellent peak shapeHigher cost
Higher Buffer Conc. Ionic shielding20-50 mM Ammonium FormateImproves symmetryCan affect MS sensitivity

Table 1: Summary of strategies to combat peak tailing.

G start Peak Tailing Observed? ph_adjust Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) start->ph_adjust Yes amine_additive Add Amine Competitor (e.g., 0.1% TEA) ph_adjust->amine_additive Still Tailing result Improved Peak Shape ph_adjust->result Resolved new_column Switch to End-Capped or Polar-Specific Column amine_additive->new_column Still Tailing amine_additive->result Resolved new_column->result Resolved

Diagram 2: Troubleshooting workflow for peak tailing.

FAQ 2: Poor Retention in Reversed-Phase Chromatography

Question: My polar nitrogen-containing compound elutes in the void volume of my C18 column. How can I increase its retention?

Answer:

This is a classic problem for highly polar molecules in reversed-phase chromatography (RPC).[3] The hydrophobic stationary phase (like C18) has little affinity for polar analytes, causing them to travel with the mobile phase and elute very early.

  • Reduce Mobile Phase Polarity:

    • Principle: In RPC, retention increases as the mobile phase becomes more polar (i.e., has a higher aqueous content).

    • Action: Start with a high percentage of aqueous mobile phase (e.g., 95-100% water or buffer) and gradually introduce the organic modifier. Some phenyl columns are particularly stable in 100% aqueous conditions and can be a good choice.[7]

  • Use Ion-Pairing Agents:

    • Principle: An ion-pairing reagent is a large molecule with an ionic head group and a hydrophobic tail (e.g., an alkyl sulfonate). It pairs with the charged analyte, forming a neutral, more hydrophobic complex that can be retained by the C18 phase.[11][12]

    • Action: This technique is powerful but can be complex. It often requires long equilibration times and is generally not compatible with MS detection.[11]

  • Switch to an Alternative Chromatographic Mode:

    • Principle: When RPC is not suitable, other techniques are designed specifically for polar compounds.

    • Action: Consider Hydrophilic Interaction Liquid Chromatography (HILIC), Mixed-Mode Chromatography, or Supercritical Fluid Chromatography (SFC).

Part 3: Advanced & Alternative Chromatographic Strategies

When standard reversed-phase approaches are insufficient, more advanced techniques are necessary.

FAQ 3: When should I use Hydrophilic Interaction Liquid Chromatography (HILIC)?

Question: I've heard of HILIC for polar compounds. When is it the right choice?

Answer:

HILIC is an excellent alternative to RPC for very polar compounds that are poorly retained on C18 columns.[11][13][14][15] It utilizes a polar stationary phase (like bare silica, diol, or amide phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[13][16]

  • Mechanism: In HILIC, a water-rich layer is adsorbed onto the surface of the polar stationary phase. Polar analytes partition into this aqueous layer and are retained. Elution is achieved by increasing the concentration of the aqueous component in the mobile phase.[13][16] Analytes elute in order of increasing polarity.

HILIC_Mechanism

Diagram 3: HILIC retention mechanism.

FAQ 4: What is Mixed-Mode Chromatography and when is it useful?

Question: My sample contains a mix of polar basic compounds and nonpolar compounds. How can I separate them in a single run?

Answer:

Mixed-Mode Chromatography is the ideal solution for this scenario. These columns have stationary phases that incorporate multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single support.[17]

  • Mechanism: A mixed-mode column can simultaneously retain nonpolar compounds via hydrophobic interactions and charged polar compounds via ion-exchange.[17][18] This eliminates the need for column switching or complex ion-pairing agents.[17] The selectivity can be finely tuned by adjusting mobile phase pH, buffer concentration, and organic solvent content.[17][19]

Chromatography Mode Best For... Stationary Phase Mobile Phase
Reversed-Phase (RPC) Nonpolar to moderately polar compoundsNonpolar (C18, C8)Polar (Water/ACN, Water/MeOH)
HILIC Highly polar, hydrophilic compoundsPolar (Silica, Amide, Diol)High Organic (>70% ACN)
Ion-Exchange (IEX) Charged/ionizable compoundsCharged (Anionic or Cationic)Aqueous buffer with salt gradient
Mixed-Mode Complex mixtures of polar and nonpolar analytesCombines RP and IEX propertiesAqueous/Organic with buffer
Supercritical Fluid (SFC) Chiral and achiral polar compoundsVarious (often polar)Supercritical CO₂ with co-solvents

Table 2: Comparison of chromatographic modes for polar nitrogen-containing compounds.

FAQ 5: Is Supercritical Fluid Chromatography (SFC) a viable option?

Question: Can SFC be used for purifying highly polar amines?

Answer:

Yes, modern packed-column SFC is a powerful technique for the purification of polar compounds, including amines.[20][21] While supercritical CO₂ is nonpolar, the addition of polar co-solvents (like methanol) and additives (acids or bases) dramatically expands its elution range to cover highly polar analytes.[20][22]

  • Advantages: SFC offers fast separations due to the low viscosity of the mobile phase and is considered a "greener" technique due to reduced organic solvent consumption.[21] Additives like ammonium hydroxide are often used to improve the peak shape of basic compounds.[21][23]

Part 4: Final Checklist for Method Development

When developing a purification method for a polar nitrogen-containing compound, follow this systematic approach:

  • Analyte Characterization: Determine the pKa and polarity of your target compound. This will guide your initial choices for mobile phase pH and chromatography mode.

  • Column Selection: Start with a modern, end-capped reversed-phase column. If retention is poor, consider a HILIC or mixed-mode column.

  • Mobile Phase Optimization:

    • pH Control: Use a buffer or acid/base additive to control the ionization state of your analyte and the stationary phase. For basic compounds, a low pH (2.5-3.5) is often a good starting point to minimize silanol interactions.[5][6]

    • Solvent Strength: Adjust the aqueous/organic ratio to achieve optimal retention.

    • Additives: If peak tailing persists, consider adding a competitive amine like TEA.

  • System Check: Ensure your HPLC system is clean and free of contaminants that could create active sites or cause blockages.[1] Regularly replace solvent filters and consider using a guard column.[1][6]

By methodically addressing these factors and understanding the chemical principles at play, you can overcome the challenges of purifying polar nitrogen-containing compounds and develop efficient, robust, and reproducible chromatographic methods.

References
  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. [Link]

  • Jandera, P., & Churácek, J. (1974). Ion-exchange Chromatography of Nitrogen Compounds. Journal of Chromatography A, 98(1), 1-54. [Link]

  • Reta, M., et al. (2016). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. Journal of Chromatography A, 1465, 98-106. [Link]

  • Petrovska-Dimitrievska, G., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? [Link]

  • Šatínský, D., et al. (2021). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online. [Link]

  • ResearchGate. (2025). Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. [Link]

  • Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]

  • ResearchGate. Comparison of SFC, polar organic, and normal-phase modes. [Link]

  • Lesellier, E. (2014). How Good is SFC for Polar Analytes? Chromatography Today. [Link]

  • Martín, M. A., & Torres, M. L. (1998). The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics. Analytical Chemistry, 70(18), 3844-3853. [Link]

  • HELIX Chromatography. Access our Mixed-Mode Universe. [Link]

  • ScienceDirect. (2016). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. [Link]

  • Roemling, R., et al. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Chromatography Online. [Link]

  • Longdom Publishing. Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. [Link]

  • Phenomenex. Troubleshooting Guide. [Link]

  • LCGC International. (2010). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]

  • SIELC Technologies. (2011). Evolution of Mixed-Mode Chromatography. [Link]

  • University College London. HPLC solvents and mobile phase additives. [Link]

  • American Pharmaceutical Review. (2014). Advances in Achiral Stationary Phases for SFC. [Link]

  • Element Lab Solutions. Troubleshooting GC peak shapes. [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures? [Link]

  • Buchi.com. (2021). Why HILIC is what your polar compounds need for purification. [Link]

  • ResearchGate. (2025). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. [Link]

  • Pharma Growth Hub. (2022). Why does peak gets tailed and how to fix it? YouTube. [Link]

  • Teledyne ISCO. (2012). HILIC Purification Strategies for Flash Chromatography. [Link]

  • Guo, Y., & Gaiki, S. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography A, 1218(35), 5920-5938. [Link]

  • Wikipedia. Ion chromatography. [Link]

  • Kim, D. H., et al. (2016). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Journal of Analytical Methods in Chemistry, 2016, 8284591. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Phenomenex. Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]

  • Bio-Rad. Introduction to Ion Exchange Chromatography. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]

  • Chemistry LibreTexts. (2024). Ion-Exchange Chromatography. [Link]

  • Microbe Notes. (2024). Ion Exchange Chromatography: Principle, Parts, Steps, Uses. [Link]

  • LCGC. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. [Link]

Sources

"overcoming incomplete conversion in the aza-Michael addition to azetidine acetates"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the aza-Michael addition to azetidine acetates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial reaction. Here, we address common challenges, with a primary focus on overcoming incomplete conversion, and provide field-proven insights to optimize your synthetic strategies. The information presented is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

Introduction to the Aza-Michael Addition with Azetidine Acetates

The aza-Michael addition is a powerful and versatile method for forming carbon-nitrogen bonds, which is essential in the synthesis of a wide array of functionalized organic compounds.[1][2] In pharmaceutical and medicinal chemistry, the azetidine moiety is a highly valued scaffold found in numerous biologically active molecules.[2][3] The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated azetidine acetate, such as methyl 2-(N-Boc-azetidin-3-ylidene)acetate, provides a direct route to novel 3-substituted azetidine derivatives, which are key building blocks in drug discovery.[1][4]

While the reaction is robust, achieving complete conversion can be challenging. This guide provides a structured approach to troubleshooting and optimizing your reaction conditions.

Troubleshooting Guide: Overcoming Incomplete Conversion

Incomplete conversion is a frequent hurdle in the aza-Michael addition to azetidine acetates. The following sections detail potential causes and provide actionable solutions.

Problem 1: Low Reactivity of the Nucleophile

The nucleophilicity of the amine is a primary driver of the reaction rate. Weakly nucleophilic amines, such as anilines or certain N-heterocycles, may exhibit sluggish reaction kinetics, leading to incomplete conversion within a standard reaction time.

Causality: The rate of the aza-Michael addition is directly proportional to the ability of the amine to donate its lone pair of electrons to the electrophilic β-carbon of the azetidine acetate. Aromatic amines and sterically hindered amines are generally less reactive.[5]

Solutions:

  • Increase Reaction Temperature: Elevating the temperature can provide the necessary activation energy for the reaction to proceed. However, be mindful of the potential for the retro-aza-Michael reaction at excessively high temperatures, which can lead to an equilibrium mixture of starting materials and product.[5][6] A careful optimization of the temperature is crucial.

  • Prolong Reaction Time: For sluggish reactions, extending the reaction time can lead to higher conversion. Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction duration. Some reactions may require up to 16 hours or more for full conversion.[1][2]

  • Employ a Stronger, Non-Nucleophilic Base: A base is often used to deprotonate the N-H bond (for primary and secondary amines), increasing the nucleophilicity of the amine. A strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often effective.[1][2] The use of strong, nucleophilic bases like hydroxides should be avoided as they can cause cleavage of the ester group.[1][2]

  • Consider Solvent Effects: Polar protic solvents, like methanol, can accelerate the aza-Michael reaction by stabilizing the charged intermediates.[7] However, the choice of solvent should also consider the solubility of all reactants. Anhydrous acetonitrile is a commonly used solvent for these reactions.[1][2]

Problem 2: Steric Hindrance

Steric hindrance from bulky substituents on either the azetidine acetate or the nucleophile can significantly impede the reaction.

Causality: The approach of the nucleophile to the electrophilic β-carbon can be sterically blocked by large functional groups, increasing the activation energy of the reaction.[5]

Solutions:

  • Optimize Catalyst/Base: While a base can enhance nucleophilicity, a bulky base might introduce further steric clash. Experiment with less sterically demanding bases.

  • Higher Temperatures: As with low nucleophilicity, increasing the temperature can help overcome the steric barrier.

  • Lewis Acid Catalysis: Lewis acids can activate the Michael acceptor by coordinating to the carbonyl oxygen, making the β-carbon more electrophilic. This can sometimes facilitate the addition of sterically hindered nucleophiles. Common Lewis acids for this purpose include Zn(OTf)₂, Sc(OTf)₃, and Yb(OTf)₃.

Problem 3: Reaction Equilibrium (Retro-Aza-Michael Reaction)

The aza-Michael addition can be a reversible process, especially at elevated temperatures.[6][8] This can result in an equilibrium mixture where a significant amount of starting material remains.

Causality: The stability of the starting materials relative to the product can lead to a thermodynamically controlled equilibrium that does not favor complete product formation. This is more pronounced with certain substrates and at higher temperatures.

Solutions:

  • Temperature Optimization: Carefully screen a range of temperatures to find a balance between a reasonable reaction rate and minimizing the retro-Michael reaction.

  • Use of a Trapping Agent: If the product has a reactive functional group, it may be possible to perform a subsequent reaction in situ that consumes the aza-Michael adduct, thereby driving the equilibrium towards product formation.

  • Consider a Different Catalyst System: Some catalyst systems may favor the forward reaction more strongly. For instance, certain organocatalysts can stabilize the transition state of the forward reaction.[9]

Problem 4: Catalyst/Base Deactivation or Inhibition

The catalyst or base used to promote the reaction can be deactivated or inhibited by impurities in the starting materials or solvent.

Causality: Acidic impurities can neutralize the base, while other impurities may coordinate to a Lewis acid catalyst, rendering it inactive. Water can also play a role, sometimes beneficial by activating reactants through hydrogen bonding, but in other cases, it can interfere with certain catalysts.

Solutions:

  • Ensure Purity of Starting Materials and Solvents: Use freshly distilled or anhydrous solvents. Purify starting materials if they are suspected to contain acidic or other inhibitory impurities.

  • Use a Stoichiometric Amount of Base: If acidic impurities are suspected in the amine starting material (e.g., an amine salt), a stoichiometric amount of base may be required to both neutralize the salt and catalyze the reaction.

  • Screen Different Catalysts/Bases: If catalyst deactivation is suspected, trying a different class of catalyst (e.g., switching from a base to a Lewis acid) may be beneficial.

Frequently Asked Questions (FAQs)

Q1: My reaction has stalled at 50% conversion. What is the first thing I should check?

A: The first step is to verify the identity and purity of your starting materials and reagents. If they are pure, consider the possibility of a reaction equilibrium. You can test this by isolating the product and subjecting it to the reaction conditions to see if it reverts to the starting materials. If it does, you will need to optimize the temperature or consider other strategies to shift the equilibrium. If not, the issue is likely kinetic, and you should explore more forcing conditions (higher temperature, longer reaction time, or a more effective catalyst).

Q2: I am observing the formation of byproducts. What are the likely side reactions?

A: Common side reactions include:

  • Ester hydrolysis: This can occur if strong, nucleophilic bases (e.g., NaOH, KOH) are used, especially in the presence of water.[1][2] Using a non-nucleophilic base like DBU can mitigate this.[1][2]

  • Double addition: If a primary amine is used, a second aza-Michael addition can occur, leading to a bis-adduct. This can sometimes be controlled by adjusting the stoichiometry of the reactants.

  • Polymerization: The Michael acceptor can sometimes polymerize under basic conditions. This is generally less of an issue with more substituted acceptors like azetidine acetates.

  • Isomerization of the double bond: While less common for this specific substrate, isomerization of the α,β-unsaturated system to a non-conjugated isomer can halt the reaction.

Q3: Can I run this reaction without a catalyst or base?

A: While some highly reactive nucleophiles may undergo aza-Michael addition without a catalyst, particularly at elevated temperatures, the reaction with azetidine acetates generally benefits from the use of a promoter to achieve reasonable reaction rates and conversions.[1][2] For less nucleophilic amines, a catalyst or base is almost always necessary.

Q4: What is the best solvent for this reaction?

A: Acetonitrile is a commonly used and effective solvent for the aza-Michael addition to azetidine acetates.[1][2] Other polar aprotic solvents like DMF or DMSO can also be used. Polar protic solvents like methanol have been shown to accelerate the reaction in some cases.[7] The optimal solvent will depend on the specific substrates and should be determined empirically.

Q5: How can I monitor the progress of my reaction?

A: Thin-layer chromatography (TLC) is a quick and easy way to monitor the disappearance of starting materials and the appearance of the product. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) are recommended. Gas chromatography (GC) can also be used if the compounds are sufficiently volatile and thermally stable.

Experimental Protocols

General Protocol for the Aza-Michael Addition to Methyl 2-(N-Boc-azetidin-3-ylidene)acetate

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Methyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.0 eq)

  • Nitrogen nucleophile (1.0 - 1.2 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 - 1.0 eq)

  • Anhydrous acetonitrile

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification glassware and reagents (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, magnesium sulfate, silica gel for column chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add methyl 2-(N-Boc-azetidin-3-ylidene)acetate and the nitrogen nucleophile.

  • Add anhydrous acetonitrile to dissolve the reactants (a concentration of 0.1-0.5 M is a good starting point).

  • Add DBU to the reaction mixture.

  • Stir the reaction at the desired temperature (ranging from room temperature to 65 °C or higher, depending on the reactivity of the nucleophile).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Perform an aqueous work-up: Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Effect of Base and Temperature on a Hypothetical Aza-Michael Addition

EntryBase (eq)Temperature (°C)Time (h)Conversion (%)
1DBU (0.2)252445
2DBU (0.2)651695
3K₂CO₃ (1.0)652470
4None6524<10

This table illustrates a hypothetical optimization scenario where increasing the temperature and using an appropriate base significantly improves conversion.

Visualization of Key Concepts

aza_michael_troubleshooting cluster_problem Problem: Incomplete Conversion cluster_causes Potential Causes cluster_solutions Solutions incomplete_conversion Incomplete Conversion low_reactivity Low Nucleophile Reactivity incomplete_conversion->low_reactivity steric_hindrance Steric Hindrance incomplete_conversion->steric_hindrance equilibrium Reaction Equilibrium (Retro-Aza-Michael) incomplete_conversion->equilibrium catalyst_deactivation Catalyst/Base Deactivation incomplete_conversion->catalyst_deactivation increase_temp Increase Temperature low_reactivity->increase_temp prolong_time Prolong Reaction Time low_reactivity->prolong_time stronger_base Use Stronger Base (e.g., DBU) low_reactivity->stronger_base steric_hindrance->increase_temp lewis_acid Lewis Acid Catalysis steric_hindrance->lewis_acid optimize_temp Optimize Temperature equilibrium->optimize_temp pure_reagents Ensure Reagent Purity catalyst_deactivation->pure_reagents reaction_mechanism Azetidine Acetate Azetidine Acetate Intermediate Intermediate Azetidine Acetate->Intermediate Nucleophile (Amine) Nucleophile (Amine) Activated Nucleophile Activated Nucleophile Nucleophile (Amine)->Activated Nucleophile Base Base Base Activated Nucleophile->Intermediate Nucleophilic Attack Product Product Intermediate->Product Protonation

Caption: Simplified mechanism of the base-catalyzed aza-Michael addition.

References

  • Gudelis, V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1097. [Link]

  • Pellis, A., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 783. [Link]

  • Reddy, B. V. S., et al. (2021). Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines. Organic & Biomolecular Chemistry, 19(3), 569-574. [Link]

  • Krásná, K., et al. (2021). Kinetics of the aza-Michael Reaction at Room Temperature. ChemistrySelect, 6(32), 8345-8349. [Link]

  • Norsikian, S., et al. (2018). Asymmetric aza-Michael addition under ultra-high pressure: short bias to polyhydroxylated piperidines. Green Chemistry, 20(1), 153-158. [Link]

  • Gudelis, V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed, 36734331. [Link]

  • Deleuze, H., et al. (2021). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Polymer Chemistry, 12(3), 337-352. [Link]

  • Farmer, T. J., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. NIH, PMC6868249. [Link]

  • Kumar, A., et al. (2013). Aza-Michael reaction promoted by aqueous sodium carbonate solution. Tetrahedron Letters, 54(44), 5976-5979. [Link]

  • de la Cruz, P., et al. (2023). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. RACO, 118(2), 113-120. [Link]

  • Gudelis, V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central, PMC9864223. [Link]

  • Kumar, S., & Singh, V. K. (2016). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 12, 2339-2383. [Link]

  • Al-Harrasi, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing, 11(21), 12695-12716. [Link]

  • Azetidines. (n.d.). Aza-Michael Reaction Insights. Scribd. [Link]

  • Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(72), 45561-45603. [Link]

  • Farmer, T. J., et al. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. White Rose Research Online. [Link]

  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (n.d.). ResearchGate. [Link]

  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (n.d.). DR-NTU. [Link]

  • Schindler, C. S., et al. (2021). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Chemistry, 13(10), 986-992. [Link]

  • Kumar, S., & Singh, V. K. (2016). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journals. [Link]

Sources

"troubleshooting peak tailing and broadening in HPLC analysis of azetidine derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting Peak Tailing and Broadening

Welcome to the technical support center for the chromatographic analysis of azetidine derivatives. As a researcher or drug development professional, you understand the unique challenges posed by small, basic molecules in reversed-phase HPLC. Azetidine's basic nitrogen atom makes these compounds particularly susceptible to undesirable secondary interactions with the stationary phase, often leading to poor peak shape, which compromises resolution, accuracy, and sensitivity.

This guide is structured to provide direct, actionable solutions to the most common issues encountered during method development and routine analysis. We will delve into the root causes of peak tailing and broadening and provide systematic, field-proven protocols to restore peak symmetry and efficiency.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific chromatographic problems with a logical, step-by-step troubleshooting process.

Q1: Why are my azetidine derivative peaks showing significant tailing?

Peak tailing is the most frequent issue when analyzing basic compounds like azetidines.[1][2] It is almost always a "chemical" problem, stemming from strong, unwanted secondary interactions between your positively charged analyte and the stationary phase.[1][3]

The primary cause is the electrostatic interaction between the protonated (positively charged) azetidine nitrogen and ionized residual silanol groups (Si-O⁻) on the surface of silica-based HPLC columns.[4][5][6] These acidic silanols act as strong retention sites, holding onto the basic analyte longer than the primary reversed-phase mechanism, which results in a distorted, tailing peak.[6][7]

Follow this workflow to diagnose and resolve the issue:

G cluster_0 start Start: Peak Tailing Observed ph_check 1. Assess Mobile Phase pH Is pH in the 4-7 range? start->ph_check ph_low Action: Lower pH to 2.5-3.0 (Protonates Silanols) ph_check->ph_low Yes buffer_check 2. Check Buffer Strength Is concentration < 10 mM? ph_check->buffer_check No ph_low->buffer_check buffer_inc Action: Increase Buffer Conc. (e.g., 20-50 mM) buffer_check->buffer_inc Yes additive_check 3. Consider Additives Is the mobile phase un-modified? buffer_check->additive_check No buffer_inc->additive_check add_tea Action: Add a Basic Modifier (e.g., 0.1% TEA) additive_check->add_tea Yes column_check 4. Evaluate Column Is it an older, Type-A silica column? additive_check->column_check No add_ip Action: Use an Ion-Pair Reagent (e.g., Alkyl Sulfonate) add_tea->add_ip OR add_tea->column_check add_ip->column_check column_new Action: Switch to a Modern Column (End-capped, EPG, or Hybrid) column_check->column_new Yes end_node Resolution: Symmetrical Peak column_check->end_node No column_new->end_node

Caption: A logical workflow for troubleshooting peak tailing.

Detailed Corrective Actions:

  • Optimize Mobile Phase pH: The pH of your mobile phase is the most powerful tool for controlling peak shape.[8][9] Azetidines are basic, and silica is acidic. Operating at a low pH (e.g., 2.5-3.5) protonates the residual silanol groups (Si-OH), neutralizing their negative charge and thus eliminating the site of electrostatic interaction.[3][5][6] While your azetidine analyte will be fully protonated (R₃NH⁺), the primary cause of tailing is removed. Avoid the mid-pH range of 4-7, where silanols are partially ionized and cause maximum tailing.[10]

  • Increase Buffer Concentration: A buffer's job is to maintain a constant pH.[11] Insufficient buffering can lead to pH shifts on the column surface as the sample is introduced, causing peak distortion.[12][13] Increasing the buffer concentration (typically to 20-50 mM for UV-based applications) enhances the buffering capacity and can help mask some of the residual silanol activity, improving peak shape.[5][14]

  • Use Mobile Phase Additives:

    • Basic Additives (Competitive Silanol Masking): Introducing a small, basic amine like triethylamine (TEA) at a low concentration (e.g., 0.05-0.1%) can dramatically improve the peak shape of more strongly basic analytes.[12] The TEA, being a stronger base, will preferentially interact with the active silanol sites, effectively "shielding" your azetidine analyte from these secondary interactions.

    • Ion-Pair Reagents: For highly basic azetidines that are poorly retained, an ion-pairing reagent can both improve peak shape and increase retention.[15][16] These reagents, such as alkyl sulfonates (e.g., sodium 1-hexanesulfonate), have a charged head group that forms a neutral ion-pair with the protonated azetidine and a hydrophobic tail that interacts strongly with the C18 stationary phase.[17][18] This converts the analytical problem from one of problematic secondary interactions to a well-behaved reversed-phase separation.

  • Select a Modern HPLC Column: Not all C18 columns are created equal. Older columns (Type-A silica) have a higher concentration of acidic silanols and trace metal impurities, which exacerbate tailing.[5][14]

    • High-Purity, End-Capped Columns: Modern columns are made with high-purity silica and are "end-capped," a process that chemically converts most of the reactive silanols into less polar groups.[3][4][6]

    • Columns with Embedded Polar Groups (EPG): These columns have a polar functional group (e.g., an amide) embedded within the alkyl chain. This design shields the residual silanols and provides excellent peak shape for basic compounds, even at mid-range pH.[19]

    • Hybrid Particle Columns: Columns based on hybrid silica-polymer particles (e.g., Ethylene Bridged Hybrid) are more resistant to high pH and often show reduced silanol activity, providing better performance for bases.[19]

Q2: My peaks are broad and poorly defined, not just tailing. What are the potential causes?

Peak broadening (or high band dispersion) indicates a loss of efficiency and can arise from both chemical issues and physical ("plumbing") problems within the HPLC system. While tailing points to a specific chemical interaction, general broadening can have several causes.

Systematic Troubleshooting Steps:

  • Check for Extra-Column Volume: The volume of the HPLC system outside of the column (tubing, injector, detector cell) contributes to peak broadening.[1] Long or wide-diameter connection tubing is a common culprit.[4]

    • Protocol: Ensure all tubing between the injector, column, and detector is as short as possible. Use PEEK tubing with a narrow internal diameter (e.g., 0.125 mm or 0.005 inches).[4] Double-check that all fittings are correctly seated to avoid creating small voids, which act as mixing chambers.[20]

  • Evaluate Sample Overload: Injecting too much analyte mass can saturate the stationary phase at the column inlet, leading to broad, often fronting or triangular-shaped peaks.[12]

    • Protocol: Reduce the injection volume by half and then by 90%. If the peak shape and width improve dramatically, you are likely overloading the column. Either dilute your sample or reduce the injection volume for future runs.[21]

  • Assess Injection Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly "stronger" (more eluting power) than your mobile phase, it can cause severe peak distortion and broadening. The sample doesn't "focus" at the head of the column.

    • Protocol: Whenever feasible, dissolve your sample in the initial mobile phase composition. If sample solubility requires a stronger solvent, inject the smallest possible volume.

  • Inspect for Column Contamination or Voids: A sudden increase in backpressure accompanied by broad or split peaks suggests a blockage at the column inlet frit.[22] A void at the top of the column bed, caused by pressure shocks or silica dissolution, creates an empty space where peaks can disperse.[1]

    • Protocol: First, try disconnecting the column and flushing it in the reverse direction (back-flush) with a strong solvent. If this doesn't resolve the issue and a void is suspected, the column likely needs to be replaced.[22] Using a guard column is a cost-effective way to protect your analytical column from particulate contamination.[22]

Frequently Asked Questions (FAQs)

Q: What is the underlying mechanism of secondary interactions with azetidines?

A: At a mobile phase pH below the pKa of the azetidine ring (typically basic), the nitrogen atom is protonated, carrying a positive charge (R₃NH⁺). Simultaneously, if the pH is above ~3.5, residual silanol groups on the silica surface deprotonate, carrying a negative charge (Si-O⁻). The strong electrostatic attraction between these two oppositely charged species creates a powerful secondary retention mechanism, leading to peak tailing.

Caption: Secondary interaction causing peak tailing.

Q: What are the best mobile phase additives for azetidine analysis?

A: The choice depends on your specific goal. The following table summarizes common options:

Additive TypeExample(s)Typical ConcentrationPrimary FunctionBest For...
Acid Modifier Formic Acid, TFA0.05 - 0.1%pH control, silanol suppressionGeneral purpose, good starting point, LC-MS compatible.[14]
Buffer Salts Ammonium Acetate, Potassium Phosphate10 - 50 mMRobust pH controlMethods requiring high reproducibility and resistance to pH shifts.[12][14]
Basic Modifier Triethylamine (TEA)0.05 - 0.1%Competitively masks active silanolsSeverely tailing peaks of strongly basic compounds.[12]
Ion-Pair Reagent Alkyl Sulfonates (e.g., SDS, HSA)5 - 10 mMForms neutral ion-pair, increases retentionPoorly retained basic compounds where both retention and peak shape are issues.[15][16]

Q: How do I perform a quick system suitability test to diagnose broadening issues?

A: A system suitability test using a neutral, well-behaved compound can help you determine if your peak shape issues are chemical (analyte-specific) or physical (system-related).

Experimental Protocol: Neutral Marker Test

  • Prepare a Marker Solution: Dissolve a simple, neutral, UV-active compound (e.g., Toluene, Uracil) in your mobile phase at a low concentration.

  • Set Up Method: Use the same mobile phase, flow rate, and column as your azetidine analysis.

  • Inject the Marker: Perform an injection of the neutral marker solution.

  • Analyze the Peak:

    • Result A: Symmetrical, sharp peak. If the neutral marker gives a good peak shape, but your azetidine derivative tails, the problem is a chemical secondary interaction.[1] Focus on the solutions in Q1 (pH, additives, column choice).

    • Result B: Broad or tailing peak. If the neutral marker also shows poor peak shape, the problem is likely physical or system-related.[1] Focus on the solutions in Q2 (extra-column volume, column void, fittings).

References
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.). Waters Corporation.
  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC International.
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs.
  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent Technologies.
  • Exploring the Role of pH in HPLC Separation. (n.d.). Moravek.
  • Which column for basic analytes. (2008, March 14). Chromatography Forum.
  • The Theory of HPLC Column Chemistry. (n.d.). Crawford Scientific.
  • Ion-Pair Reagents for HPLC. (n.d.). TCI Chemicals.
  • Ion-Pair Reagents for HPLC. (n.d.). TCI Chemicals.
  • The use of Mobile Phase pH as a Method Development Tool. (2020, February 17). Chromatography Today.
  • Ion Pairing Reagents and Buffers. (n.d.). Regis Technologies.
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1). LCGC International.
  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry News.
  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent Technologies.
  • Ion-Pairing Agents | HPLC. (2024, July 5). Mason Technology.
  • HPLC Method Development For Basic Molecules: A Case Study. (2025, June 15). PharmaGuru.
  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. (2017, July 1). LCGC International.
  • HPLC Peak Tailing. (n.d.). Axion Labs.
  • HPLC Tips Peak Tailing. (2022, February 15). YouTube.
  • HPLC: What to do in case of peaks being too broad? (2017, June 23). Lösungsfabrik.
  • Diagnosing HPLC Chromatography Problems & Troubleshooting. (n.d.). Shimadzu Scientific Instruments.
  • Buffers and Eluent Additives for HPLC Method Development. (n.d.). Element Lab Solutions.
  • Discover the Art of Buffer selection in HPLC Development part 2. (2025, February 9). PharmaCores.

Sources

"impact of base and solvent choice on the efficiency of azetidine synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Optimizing Base and Solvent Selection for Enhanced Reaction Efficiency

Welcome to the technical support center for azetidine synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and delve into the causality behind experimental choices. The synthesis of the strained four-membered azetidine ring is a formidable challenge, often plagued by low yields and competing side reactions.[1][2] Success hinges on a nuanced understanding of the reaction mechanism and, most critically, the judicious selection of the base and solvent. This guide provides field-proven insights and troubleshooting strategies to help you navigate these challenges effectively.

Core Principles: The Mechanism and Key Influencers

The most common and direct route to the azetidine ring is the intramolecular cyclization of a γ-functionalized amine, such as a γ-haloamine or a γ-amino alcohol with an activated hydroxyl group (e.g., tosylate, mesylate).[1][3] This reaction is typically an intramolecular SN2 (bimolecular nucleophilic substitution) process. However, this pathway is in constant competition with an E2 (bimolecular elimination) side reaction. The efficiency and outcome of your synthesis are determined by the delicate balance between these two pathways, a balance that is profoundly influenced by your choice of base and solvent.

The Decisive Role of the Base

The base in azetidine synthesis serves a primary role: to deprotonate the amine (or a protected amine precursor) to generate the nucleophile required for the ring-closing SN2 attack. However, the base's characteristics—strength, steric bulk, and nucleophilicity—also dictate its ability to promote the undesired E2 elimination.

  • Strength (pKa): The base must be strong enough to deprotonate the nitrogen atom. The required strength depends heavily on the N-substituent. Electron-withdrawing protecting groups (like sulfonyls) increase the acidity of the N-H bond, allowing for weaker bases, while alkyl groups require stronger bases.

  • Steric Hindrance: Large, bulky bases (e.g., LiHMDS, KHMDS) are often preferred. Their size makes it difficult for them to act as nucleophiles or to abstract a proton from a sterically hindered carbon (required for E2 elimination), thus favoring the desired intramolecular SN2 cyclization.[4]

  • Nucleophilicity: A highly nucleophilic base can lead to intermolecular side reactions, competing with the desired intramolecular cyclization. Non-nucleophilic bases are therefore generally superior for this transformation.

The Environmental Influence of the Solvent

The solvent does more than just dissolve the reactants; it creates the environment in which the reaction occurs, influencing reaction rates and dictating which pathway (SN2 or E2) is favored.

  • Polarity: Polar aprotic solvents like DMF, acetonitrile (MeCN), and THF are standard choices. They can solvate the cation of the base but do not form strong hydrogen bonds with the nitrogen nucleophile, leaving it "naked" and highly reactive for the SN2 attack.

  • Protic vs. Aprotic: Polar protic solvents (e.g., alcohols, water) are generally avoided. They can solvate the nitrogen nucleophile through hydrogen bonding, reducing its reactivity and slowing down the desired SN2 reaction. Furthermore, they can promote E2 elimination reactions. An exception is the use of aqueous/organic mixtures with strong inorganic bases like KOH, where high temperatures are used to drive the reaction.[5]

Below is a diagram illustrating the critical competition between the desired 4-exo-tet cyclization (SN2) and the undesired elimination (E2) pathway.

G cluster_0 Reaction Pathways cluster_1 Desired Pathway cluster_2 Competing Pathway start γ-Haloamine Precursor base Base (B:) nucleophile Deprotonated Amine (Internal Nucleophile) base->nucleophile Deprotonation sn2 4-exo-tet (SN2 Cyclization) nucleophile->sn2 Favored by: - Sterically hindered base - Polar aprotic solvent e2 E2 Elimination nucleophile->e2 Favored by: - Strong, non-hindered base - Protic solvent product Azetidine Product sn2->product Ring Closure byproduct Allylic Amine (Byproduct) e2->byproduct Proton Abstraction

Fig. 1: Competing SN2 cyclization and E2 elimination pathways.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during azetidine synthesis in a practical question-and-answer format.

Q1: My intramolecular cyclization reaction has a very low yield or isn't working at all. What are the likely causes?

A1: Low or no conversion is one of the most common problems and typically points to one of three areas: the leaving group, the base, or the solvent.

  • Poor Leaving Group: The intramolecular SN2 reaction requires a good leaving group. If you are starting from a 3-amino-1-propanol derivative, the hydroxyl group must be activated. Ensure it has been converted to a tosylate (Ts), mesylate (Ms), or triflate (Tf), as these are excellent leaving groups.[4] Halides (I > Br > Cl) are also effective.

  • Inappropriate Base: The base may be too weak to deprotonate the nitrogen, especially if an electron-donating alkyl group is present. Consider switching to a stronger base. For example, if potassium carbonate (K₂CO₃) is failing, a stronger base like sodium hydride (NaH) or a hindered amide base like sodium bis(trimethylsilyl)amide (NaHMDS) may be required.[1][4]

  • Suboptimal Solvent: The reaction may be too slow in the chosen solvent. Aprotic solvents like THF, acetonitrile, or DMF are generally effective.[4] If the reaction is sluggish, switching to a more polar aprotic solvent (e.g., from THF to DMF) or increasing the reaction temperature can improve the rate.

Q2: I'm getting a significant amount of an elimination byproduct (an allylic amine) instead of my desired azetidine. How can I fix this?

A2: This is a classic case of the E2 pathway outcompeting the SN2 pathway. The solution lies in choosing conditions that sterically or electronically disfavor elimination.

  • Switch to a Sterically Hindered Base: A strong, non-hindered base like sodium ethoxide or potassium tert-butoxide can readily abstract a proton from the carbon backbone, promoting elimination. Switching to a bulky, non-nucleophilic base like LiHMDS, KHMDS, or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) will sterically disfavor the E2 pathway and promote the desired intramolecular cyclization.[4][6]

  • Change the Solvent: Ensure you are using a polar aprotic solvent (THF, DMF, MeCN). Protic solvents can stabilize the transition state of the E2 reaction, increasing the amount of byproduct. A screen of different aprotic solvents can help identify the optimal choice for your specific substrate.[4][5]

  • Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature, if feasible for the cyclization rate, can sometimes favor the SN2 pathway.

Q3: My reaction is producing polymers or other intermolecular products instead of the four-membered ring. Why is this happening?

A3: The formation of intermolecular products indicates that the deprotonated amine is reacting with another molecule of starting material instead of cyclizing. This is often an issue of concentration and reaction conditions.

  • Use High-Dilution Conditions: Intramolecular reactions are favored at low concentrations, as this reduces the probability of two reactant molecules encountering each other. Try running your reaction at a lower molarity (e.g., 0.01 M to 0.05 M). For sensitive substrates, this can be achieved by the slow addition of the substrate and base to the solvent over several hours.

  • Check Your Base's Nucleophilicity: If your base is also a potent nucleophile (e.g., an alkoxide), it may be participating in intermolecular side reactions. Use a non-nucleophilic base like NaH, K₂CO₃, or DBU.[6][7]

Selection Guides: Making an Informed Choice

The optimal base and solvent are highly substrate-dependent. The following tables and workflow provide a starting point for your experimental design.

Table 1: Common Bases for Azetidine Synthesis
BaseClasspKa (Conjugate Acid)Typical Use Case & Comments
K₂CO₃ / Cs₂CO₃ Inorganic Carbonate~10.3Mild base, suitable for activated systems (e.g., N-sulfonyl precursors) in polar aprotic solvents like MeCN or DMF. Often requires heat.[6]
Et₃N / DIPEA Tertiary Amine~11Organic bases used when a mild, non-nucleophilic base is needed. Often insufficient for less acidic precursors.[7]
DBU Amidine~13.5Strong, non-nucleophilic organic base. Excellent for promoting cyclization while minimizing elimination side reactions.[6]
NaH Metal Hydride~36Very strong, non-nucleophilic base. Effective for a wide range of substrates. Requires anhydrous aprotic solvents (THF, DMF).
KOH / NaOH Inorganic Hydroxide~15.7Strong, inexpensive base. Often used in biphasic (e.g., THF/H₂O) systems at high temperatures, which can drive difficult cyclizations to completion.[5]
LiHMDS / NaHMDS Metal Amide~26Very strong, sterically hindered, non-nucleophilic bases. Ideal for preventing elimination and for use with sterically demanding substrates.[1][4]
Table 2: Common Solvents for Azetidine Synthesis
SolventTypeDielectric Constant (ε)Influence on Reaction & Comments
THF Aprotic Ether7.6Good general-purpose solvent for strong bases like NaH and metal amides. Less polar, may result in slower reaction rates.
Acetonitrile (MeCN) Polar Aprotic37.5Highly polar, effectively promotes SN2 reactions. Compatible with a wide range of organic and inorganic bases.[6][7]
DMF Polar Aprotic36.7Very polar, excellent at dissolving salts and accelerating SN2 reactions. High boiling point allows for a wide temperature range.
1,2-Dichloroethane (DCE) Halogenated10.4Used in specific catalytic systems, particularly Lewis-acid-catalyzed aminolysis of epoxides, where its higher boiling point is advantageous.[8]
Toluene Nonpolar Aromatic2.4Generally disfavored for SN2 reactions but can be effective in specific cases, such as certain phase-transfer or high-temperature reactions.[6]
Decision Workflow for Base & Solvent Selection

Use the following workflow to guide your initial experimental design.

G start Analyze Substrate q1 N-H Acidity? start->q1 q2 Sterically Hindered? high_acidity High (e.g., N-Sulfonyl) q1->high_acidity High low_acidity Low (e.g., N-Alkyl) q1->low_acidity Low hindered Yes q2->hindered Yes not_hindered No q2->not_hindered No high_acidity->q2 low_acidity->q2 rec3 Recommendation: Base: LiHMDS, NaHMDS Solvent: THF hindered->rec3 rec1 Recommendation: Base: K₂CO₃, DBU Solvent: MeCN, DMF not_hindered->rec1 rec4 Recommendation: Base: NaH, DBU Solvent: MeCN, THF not_hindered->rec4 rec2 Recommendation: Base: NaH, KOH Solvent: THF, DMF

Sources

"methods for removing residual reagents from Methyl 1-diphenylmethyl-3-azetidine acetate"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of Methyl 1-diphenylmethyl-3-azetidine acetate. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and detailed protocols for removing residual reagents and impurities. Our goal is to equip you with the causal logic behind experimental choices, ensuring robust and reproducible outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered during the purification of your target compound.

Q1: What are the most likely impurities in my crude sample of this compound?

A1: Impurities typically originate from starting materials, reagents, by-products, or degradation.[1] For this specific synthesis, the most probable residual contaminants include:

  • Organic Impurities: Unreacted starting materials (e.g., 1-diphenylmethyl-3-azetidinol or a corresponding mesylate), excess alkylating agent (e.g., methyl bromoacetate), and by-products from side reactions.

  • Inorganic Impurities: Salts formed during the reaction, such as triethylamine hydrochloride or sodium mesylate, depending on the base and reagents used.[2][3]

  • Residual Solvents: Volatile organic compounds used as the reaction medium, such as Toluene, Acetonitrile (MeCN), or Tetrahydrofuran (THF).[1]

Q2: I've just finished the synthesis. What is the very first purification step I should take?

A2: An initial workup using liquid-liquid extraction is the recommended first step. This technique is highly effective for removing the bulk of inorganic salts and water-soluble organic impurities.[4][5][6] By partitioning the crude reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and an aqueous solution, you can efficiently separate components based on their differing solubilities.[4]

Q3: How can I quickly assess the purity of my crude product and my fractions during purification?

A3: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for monitoring reaction progress and assessing the purity of fractions.[7] For your compound, a common mobile phase to start with is a mixture of hexane and ethyl acetate.[8] By comparing the spot of your crude material to the spots of the starting materials, you can visualize the presence of impurities and the target product. An ideal Rf value for the product during methods development for column chromatography is between 0.2 and 0.4.[8]

Q4: My final product is an oil, but the literature reports it as a solid. What could be the issue?

A4: The presence of residual solvents or other impurities is the most common reason for a product failing to crystallize. Even trace amounts can disrupt the crystal lattice formation. We recommend further purification, such as re-dissolving the oil in a minimal amount of a suitable solvent and attempting to precipitate it with an anti-solvent, or performing high-vacuum drying to remove volatile residues.

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification workflow.

Problem Potential Cause Recommended Solution
Persistent Emulsion During Extraction The densities of the aqueous and organic layers are too similar, or surfactants are present.Add brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength and density of the aqueous phase, helping to break the emulsion.[9] Alternatively, filtering the mixture through a pad of Celite can be effective.[9]
Product is Lost in the Aqueous Layer The tertiary amine on the azetidine ring may have been protonated by an acidic aqueous phase, making the entire molecule water-soluble.Ensure your aqueous wash solutions are neutral or slightly basic (e.g., saturated sodium bicarbonate solution) to keep the azetidine nitrogen in its neutral, organic-soluble form.[6]
Poor Separation in Column Chromatography The chosen solvent system (eluent) has a polarity that is too high or too low, causing compounds to co-elute.Optimize the solvent system using TLC first.[8] A less polar system generally improves separation. If impurities are very close in polarity to your product, consider switching the stationary phase (e.g., from silica gel to alumina) or using a more advanced technique like preparative HPLC.[8]
Residual Solvent Peaks in Final NMR Spectrum The product was not dried sufficiently after the final purification step.Co-evaporate the product with a solvent like dichloromethane or toluene on a rotary evaporator, followed by drying under high vacuum for several hours or overnight.
Low Overall Yield After Purification This can result from multiple issues: incomplete reaction, product loss during extractions, or irreversible adsorption onto the silica gel column.Review each step: use TLC to check if the reaction went to completion. During extraction, re-extract the aqueous layer to recover any dissolved product. For chromatography, avoid leaving the product on the column for an extended period and consider pre-treating the silica gel with triethylamine for basic compounds.
Part 3: Key Purification Protocols

These are detailed, step-by-step methodologies for the essential purification techniques.

Protocol 1: Initial Workup via Liquid-Liquid Extraction

This protocol is designed to remove inorganic salts and highly polar impurities.

  • Quench the Reaction: Once the reaction is complete, cool the mixture to room temperature. If reactive reagents like lithium aluminum hydride were used, perform a cautious quench by slowly adding water and a sodium hydroxide solution.[10]

  • Dilute: Dilute the reaction mixture with a suitable organic solvent in which your product is soluble (e.g., Ethyl Acetate, Dichloromethane).

  • Transfer to Separatory Funnel: Transfer the diluted mixture to a separatory funnel.

  • Aqueous Wash:

    • Add an equal volume of deionized water, shake gently, and allow the layers to separate. Drain the aqueous layer.[2]

    • Next, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any residual acidic reagents.[3]

    • Finally, wash with brine (saturated NaCl solution) to remove residual water from the organic phase and help break any emulsions.[9]

  • Dry and Concentrate: Drain the organic layer into a clean flask, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Flash Column Chromatography

This is the primary method for separating your target compound from organic impurities with similar properties.[8][11]

  • Prepare the Column: Select an appropriately sized column and pack it with silica gel as a slurry in a non-polar solvent (e.g., hexane). A general rule is to use a silica gel to crude product ratio of at least 50:1 (w/w).[8]

  • Determine the Eluent: Based on TLC analysis, prepare the starting eluent system (e.g., 95:5 Hexane:Ethyl Acetate). A gradient elution, where the polarity is gradually increased, is often effective.[2]

  • Load the Sample: Dissolve your crude product in a minimal amount of the organic solvent used for extraction (or the eluent itself). Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often yields better separation.

  • Elute and Collect: Apply the eluent to the top of the column and begin collecting fractions. Monitor the separation by collecting small, regular fractions and analyzing them by TLC.

  • Combine and Concentrate: Combine the pure fractions (those containing only the product spot on TLC) and remove the solvent under reduced pressure.

Diagram: General Purification Workflow

This diagram outlines the logical flow from a crude reaction mixture to a purified final product.

PurificationWorkflow Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction (Aqueous Wash) Crude->LLE Removes salts & water-soluble impurities Concentrate1 Concentrate Organic Phase LLE->Concentrate1 Chromatography Flash Column Chromatography Concentrate1->Chromatography Separates organic impurities by polarity Analyze Analyze Fractions (TLC) Chromatography->Analyze Combine Combine Pure Fractions Analyze->Combine Concentrate2 Final Concentration & Drying Combine->Concentrate2 Pure Purified Product Concentrate2->Pure

Caption: A standard workflow for purifying an organic compound.

Part 4: Analytical Methods for Purity Confirmation

Verifying the purity and identity of your final product is a critical step. A combination of techniques should be employed.[7]

Technique Purpose Key Information Provided
TLC (Thin-Layer Chromatography) Rapid purity check and reaction monitoring.Presence of starting materials or by-products (multiple spots).[7]
HPLC (High-Performance Liquid Chromatography) Gold standard for quantitative purity analysis.Provides high-resolution separation and allows for precise quantification of impurities (e.g., >99% purity).[7][12]
NMR (Nuclear Magnetic Resonance) Spectroscopy Structural confirmation and impurity identification.Confirms the chemical structure of the desired product. Can detect and help identify residual solvents and other impurities.
GC-MS (Gas Chromatography-Mass Spectrometry) Detection of volatile impurities.Excellent for identifying and quantifying residual solvents and volatile by-products.[7][13]
LC-MS (Liquid Chromatography-Mass Spectrometry) Structural information on non-volatile impurities.Provides the molecular weight of the product and any impurities separated by the LC, aiding in their identification.[13]
Diagram: Choosing a Purification Method

This decision tree helps guide the selection of an appropriate purification strategy based on the nature of the impurities.

PurificationDecisionTree Start Crude Product Analysis (TLC/NMR) ImpurityType What is the main impurity type? Start->ImpurityType IsSolid Is the product a solid? Recrystallize Recrystallization IsSolid->Recrystallize Yes Pure Pure IsSolid->Pure No (Final Oil) PolarityDiff Different Polarity from Product? ImpurityType->PolarityDiff Organic LLE Liquid-Liquid Extraction ImpurityType->LLE Salts / Water-Soluble Column Column Chromatography PolarityDiff->Column Yes PrepHPLC Preparative HPLC PolarityDiff->PrepHPLC No (Very Similar) Column->IsSolid Recrystallize->Pure Pure Crystalline Solid

Caption: A decision tree for selecting a purification technique.

References
  • BenchChem. (n.d.). Common impurities in 3-(Cycloheptyloxy)azetidine synthesis and their removal.
  • BenchChem. (n.d.). Characterization of impurities in Azetidine, perchlorate synthesis.
  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. (n.d.).
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews.
  • Liquid–liquid extraction. (n.d.). Wikipedia.
  • Alfa Chemistry. (n.d.). Analytical Methods for Elemental Impurities in Pharmaceuticals.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis.
  • BenchChem. (n.d.). Technical Support Center: Purification of 3-(4-Pentylphenyl)azetidine.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023, January 21). PubMed Central.
  • 1-(DIPHENYLMETHYL)-3-(HYDROXYMETHYL)AZETIDINE synthesis. (n.d.). ChemicalBook.
  • Liquid-liquid extraction method for the production of acrylic esters. (n.d.).
  • Extraction - Concept. (2020, March 26). JoVE.
  • Synthesis of 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)
  • A liquid–liquid extraction technique for phthalate esters with water-soluble organic solvents by adding inorganic salts. (2025, August 10).
  • 2.3: LIQUID-LIQUID EXTRACTION. (2021, June 20). Chemistry LibreTexts.
  • WO2000063168A1 - Synthesis of azetidine derivatives. (n.d.).
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. (2021, July 6). RSC Publishing.
  • 1-(Diphenylmethyl)-3-azetidinyl methanesulfonate | 33301-41-6. (2025, July 24). ChemicalBook.
  • Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid. (n.d.). HETEROCYCLES.
  • Efficient Route to (S)-Azetidine-2-carboxylic Acid. (n.d.). J-STAGE.
  • BenchChem. (n.d.). Technical Support Center: Optimizing N-benzhydrylation of 3-Aminoazetidine Derivatives.
  • CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. (n.d.).
  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. (2025, August 7).
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022, June 30). Journal of Medicinal and Chemical Sciences.
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017, September 27). RSC Publishing.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (n.d.).

Sources

Validation & Comparative

A Comparative Guide to Azetidine, Pyrrolidine, and Piperidine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, saturated nitrogen heterocycles are foundational scaffolds for the design of novel therapeutics. Among these, azetidine (a four-membered ring), pyrrolidine (a five-membered ring), and piperidine (a six-membered ring) are frequently employed to modulate the physicochemical and pharmacokinetic properties of drug candidates. The choice of one scaffold over another can profoundly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. This guide provides an in-depth comparison of these three critical scaffolds, supported by experimental data and protocols, to empower researchers in making informed decisions during the drug design process.

Physicochemical and Structural Properties: A Tale of Three Rings

The seemingly subtle difference in ring size between azetidine, pyrrolidine, and piperidine leads to significant variations in their three-dimensional structure, basicity, and lipophilicity. These fundamental properties, in turn, dictate how a drug molecule interacts with its biological environment.

Conformational Flexibility and Vectorial Display

The conformational flexibility of these rings increases with size. Azetidine is a relatively rigid, planar scaffold due to significant ring strain.[1] This rigidity can be advantageous in pre-organizing substituents for optimal binding to a target protein, potentially leading to higher potency and selectivity. Pyrrolidine exhibits a greater degree of flexibility, adopting "envelope" and "twist" conformations.[2][3] Piperidine is the most flexible of the three, predominantly existing in a "chair" conformation, which allows for equatorial and axial positioning of substituents.[4] This flexibility can be beneficial for exploring a wider range of binding poses.[5]

The differing geometries of these scaffolds also influence the vectorial display of substituents, affecting their ability to form key interactions with a biological target.

G cluster_pka pKa Determination (UV-Vis Spectrophotometry) cluster_logp logP/logD Determination (Shake Flask Method) pka1 Prepare buffer series (pH 1-13) pka2 Add compound to 96-well plate with buffers pka1->pka2 pka3 Measure UV-Vis absorbance at each pH pka2->pka3 pka4 Plot absorbance vs. pH to determine pKa pka3->pka4 logp1 Prepare pre-saturated n-octanol and aqueous phase (water/PBS) logp2 Partition compound between the two phases logp1->logp2 logp3 Separate phases and quantify compound concentration (HPLC) logp2->logp3 logp4 Calculate logP/logD ratio logp3->logp4

Figure 2: Workflow for determining pKa and logP.

A common method for pKa determination involves UV-Vis spectrophotometry in a series of buffers with varying pH. [6]The shake-flask method is a classical approach for logP and logD determination, where the compound is partitioned between n-octanol and an aqueous phase. [6][7]

In Vitro Metabolic Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes.

Protocol for Microsomal Stability Assay
  • Preparation: Prepare a solution of the test compound and liver microsomes (human, rat, etc.) in a suitable buffer. [8]2. Initiation: Initiate the metabolic reaction by adding the cofactor NADPH. [9][10]3. Incubation: Incubate the mixture at 37°C.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots and quench the reaction with a solvent like acetonitrile. [9]5. Analysis: Analyze the remaining parent compound at each time point using LC-MS/MS. [11]6. Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (Clint). [8]

Caco-2 Permeability Assay

This assay predicts in vivo drug absorption across the intestinal wall. [12]

Protocol for Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable supports in a transwell plate for approximately 21 days to form a differentiated monolayer. [13]2. Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). [14]3. Permeability Measurement (A to B): Add the test compound to the apical (A) side and measure its appearance on the basolateral (B) side over time. [15][16]4. Permeability Measurement (B to A): In a separate well, add the test compound to the basolateral side and measure its appearance on the apical side to assess active efflux. [15]5. Analysis: Quantify the compound concentration in the receiver compartment using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio. [14]

Caco-2 Permeability Assay Workflow

G start Culture Caco-2 cells on transwell inserts integrity Verify monolayer integrity (TEER) start->integrity transport Perform bidirectional transport study (A to B and B to A) integrity->transport analysis Quantify compound concentration (LC-MS/MS) transport->analysis calculation Calculate Papp and efflux ratio analysis->calculation

Figure 3: Caco-2 permeability assay workflow.

Conclusion

The selection of an azetidine, pyrrolidine, or piperidine scaffold is a critical decision in drug design that requires a comprehensive understanding of their distinct properties. Azetidines offer rigidity and improved metabolic stability, often at the cost of synthetic complexity. Pyrrolidines provide a balance of flexibility and defined stereochemistry. Piperidines, with their conformational adaptability, remain a cornerstone of medicinal chemistry. By leveraging the comparative data and experimental protocols outlined in this guide, researchers can more effectively navigate the intricate process of scaffold selection to optimize the pharmacokinetic and pharmacodynamic profiles of their drug candidates.

References

  • Caco2 assay protocol. (n.d.).
  • A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery. (n.d.). BenchChem.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2023). PubMed.
  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.).
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect.
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023).
  • Mitigating Heterocycle Metabolism in Drug Discovery. (2020). Journal of Medicinal Chemistry.
  • Caco-2 Permeability Assay. (n.d.). Enamine.
  • Caco-2 permeability assay. (n.d.).
  • Structure of the U.S. FDA-approved drugs that contain chiral piperidine... (n.d.).
  • A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry. (n.d.). BenchChem.
  • Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed.
  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.
  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (2016). PubMed.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). SpringerLink.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021).
  • Examples of an azetidine‐based bioisoster for a piperidine ring. (n.d.).
  • metabolic stability in liver microsomes. (n.d.). Mercell.
  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. (n.d.).
  • Facile and Green Synthesis of Satur
  • A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine. (n.d.). BenchChem.
  • The Ubiquitous Piperidine: A Privileged Scaffold in Modern Drug Discovery. (n.d.). BenchChem.
  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal.
  • Therapeutic potential of pyrrole and pyrrolidine analogs: an upd
  • Facile and Green Synthesis of Saturated Cyclic Amines. (2017).
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2021). PMC - NIH.
  • Microsomal Stability Assay. (n.d.).
  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.).
  • Metabolic Stability Assay Services. (n.d.). BioIVT.
  • Synthesis of chiral azetidine-piperidines. (n.d.).
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule ST
  • Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab.
  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. (n.d.). Bentham Science Publisher.
  • Azetidine synthesis. (n.d.). Organic Chemistry Portal.
  • Pyrrolidine. (n.d.). Wikipedia.
  • Spiroazetidines in Drug Discovery. (n.d.). PharmaBlock.
  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. (2022). Blumberg Institute.
  • Examples of azetidine‐based bioisosters. (n.d.).
  • Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determin
  • LogP/LogD/pKa Analysis. (n.d.). Technology Networks.
  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers.
  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024). Michael Green.
  • emerging phaaceutical applications of piperidine, pyrrolidine and it s deriv
  • Azetidine, pyrrole, pyrrolidine, piperidine, and pyridine alkaloids. (1992). RSC Publishing.

Sources

A Comparative Guide to the Biological Activity of Methyl 1-diphenylmethyl-3-azetidine Acetate and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in Neuroscience Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational rigidity and sp³-rich character can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates, including enhanced metabolic stability, improved solubility, and precise spatial orientation of functional groups for optimal target engagement.[1][2] Natural and synthetic azetidine derivatives have demonstrated a wide range of pharmacological activities, targeting the central nervous system (CNS) among other therapeutic areas.[1]

This guide focuses on Methyl 1-diphenylmethyl-3-azetidine acetate, a compound featuring a bulky, lipophilic diphenylmethyl (also known as benzhydryl) group at the 1-position and a methyl acetate moiety at the 3-position. These structural features suggest a potential interaction with neurotransmitter transporters, with a particular focus on the inhibition of γ-aminobutyric acid (GABA) uptake.[3] By comparing this lead compound with its structural analogs, we can elucidate the chemical determinants of biological activity and guide the design of novel CNS-active agents.

The Putative Mechanism of Action: GABA Uptake Inhibition

GABA is the primary inhibitory neurotransmitter in the mammalian CNS. The action of GABA is terminated by its reuptake from the synaptic cleft by GABA transporters (GATs).[4] Inhibition of these transporters increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This mechanism is a validated therapeutic strategy for conditions such as epilepsy and anxiety disorders.[4]

The structural similarity of azetidine-based compounds to GABA and other known GAT inhibitors suggests that this compound and its analogs likely exert their biological effects through the inhibition of GATs. The diphenylmethyl group is a common lipophilic moiety found in many CNS-active drugs, facilitating entry into the brain and potentially interacting with hydrophobic pockets within the transporter protein. The acetate group at the 3-position can be considered a bioisostere of the carboxylic acid function present in GABA.

GABA_Uptake_Inhibition cluster_synapse Synaptic Cleft GABA GABA GAT GABA Transporter (GAT) GABA->GAT Reuptake Receptor Postsynaptic GABA Receptor GABA->Receptor Compound Azetidine Derivative Compound->GAT Inhibition Presynaptic Presynaptic Neuron GAT->Presynaptic Effect Inhibitory Signal Receptor->Effect Presynaptic->GABA Release Postsynaptic Postsynaptic Neuron SAR_Diagram cluster_core Azetidine Core cluster_N_sub N-Substituent (R1) cluster_3_pos 3-Position Moiety (R2) Azetidine Azetidine Ring N_Sub Large, Lipophilic Group (e.g., Diphenylmethyl) - Potency - CNS Penetration Pos_3 Acidic Functionality (or prodrug form) - GAT Selectivity - Interaction with Transporter N_Sub->Azetidine Pos_3->Azetidine

Caption: Key structural features influencing the biological activity of azetidine-based GABA uptake inhibitors.

Experimental Protocol: In Vitro GABA Uptake Inhibition Assay

To empirically determine the biological activity of this compound and its analogs, a robust in vitro GABA uptake assay is essential. The following protocol provides a standardized methodology for such an evaluation.

Objective: To measure the potency of test compounds to inhibit the uptake of [³H]GABA into synaptosomes or cells expressing specific GAT subtypes.

Materials:

  • Test compounds (e.g., this compound)

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • Synaptosomal preparation from rat brain tissue or HEK293 cells stably expressing human GAT-1 or GAT-3

  • Krebs-HEPES buffer (pH 7.4)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Preparation of Reagents:

    • Dissolve test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

    • Prepare serial dilutions of the test compounds in Krebs-HEPES buffer.

    • Prepare a solution of [³H]GABA in Krebs-HEPES buffer at a final concentration of ~10 nM.

  • Assay Protocol:

    • Add 50 µL of the test compound dilutions or vehicle control to the wells of a 96-well microplate.

    • Add 50 µL of the synaptosomal or cell suspension to each well.

    • Pre-incubate the plate for 10 minutes at 37°C.

    • Initiate the uptake reaction by adding 50 µL of the [³H]GABA solution to each well.

    • Incubate for 15 minutes at 37°C.

    • Terminate the uptake by rapid filtration through a glass fiber filter mat using a cell harvester.

    • Wash the filters three times with ice-cold Krebs-HEPES buffer to remove unbound [³H]GABA.

  • Data Analysis:

    • Dry the filter mat and place it in a scintillation vial with scintillation cocktail.

    • Measure the radioactivity in each vial using a microplate scintillation counter.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of [³H]GABA uptake) by non-linear regression analysis using a sigmoidal dose-response curve.

Experimental_Workflow Start Start Prep_Compounds Prepare Test Compound Dilutions Start->Prep_Compounds Prep_Cells Prepare Synaptosomes or GAT-expressing Cells Start->Prep_Cells Pre_incubation Pre-incubate Compounds and Cells (10 min, 37°C) Prep_Compounds->Pre_incubation Prep_Cells->Pre_incubation Add_GABA Add [3H]GABA to Initiate Uptake Pre_incubation->Add_GABA Incubation Incubate (15 min, 37°C) Add_GABA->Incubation Filtration Terminate by Rapid Filtration and Washing Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis Data Analysis (IC50 Determination) Scintillation->Analysis End End Analysis->End

Caption: Workflow for the in vitro GABA uptake inhibition assay.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the biological activity of this compound and its structural analogs. Based on the analysis of related compounds, it is highly probable that this class of molecules acts as inhibitors of GABA uptake, with the potential for high potency and subtype selectivity depending on the specific substitutions on the azetidine scaffold.

Future research should focus on the synthesis and direct biological evaluation of this compound and a systematic library of its analogs. This would involve:

  • Varying the N-substituent: Exploring different lipophilic groups to optimize potency and pharmacokinetic properties.

  • Modifying the 3-position moiety: Investigating different carboxylic acid bioisosteres to fine-tune activity and selectivity.

  • Stereochemical analysis: Synthesizing and testing individual enantiomers, as biological activity is often stereospecific.

Such studies will provide a more complete picture of the SAR for this promising class of compounds and could lead to the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

  • Faust MR, Höfner G, Pabel J, Wanner KT. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. J Med Chem. 2010;53(16):6098-6111. [Link]

  • Melloni P, Della Torre A, Meroni M, Ambrosini A, Rossi AC. Azetidine derivatives of tricyclic antidepressant agents. J Med Chem. 1979;22(2):183-191. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • Azetidines of pharmacological interest. PubMed. [Link]

  • Structure of azetidine‐containing compounds found in nature. ResearchGate. [Link]

  • Synthesis of 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)azetidine oxalate [1:1]. Mol-Instincts. [Link]

  • GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. PubMed. [Link]

  • 1-(DIPHENYLMETHYL)AZETIDINE-3-CARBOXYLIC ACID. gsrs. [Link]

  • Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. [Link]

Sources

A Comparative Guide to the Synthetic Validation of Methyl 1-diphenylmethyl-3-azetidine acetate by Spectral Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comparative analysis of synthetic routes for Methyl 1-diphenylmethyl-3-azetidine acetate, a key intermediate in pharmaceutical research. We will delve into the strategic considerations behind a proposed primary synthetic pathway and an alternative approach, with a core focus on the validation of the final compound through comprehensive spectral analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand the synthetic nuances and characterization of this important azetidine derivative.

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its incorporation into molecular architectures can impart favorable physicochemical properties, including improved solubility and metabolic stability, while offering a rigid framework for the precise spatial orientation of substituents. This compound, with its characteristic diphenylmethyl (benzhydryl) group, is a valuable building block for the synthesis of compounds targeting a range of biological pathways. The diphenylmethyl group is a common pharmacophore that can enhance binding affinity to target proteins. Accurate synthesis and unambiguous structural confirmation are therefore paramount.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several strategies. Here, we compare a proposed primary route involving a Horner-Wadsworth-Emmons reaction followed by reduction and N-alkylation, against a more direct, alternative alkylation approach.

Primary Synthetic Route: A Stepwise Approach

This route offers a controlled, stepwise construction of the target molecule, beginning with the commercially available N-Boc-azetidin-3-one.

  • Horner-Wadsworth-Emmons (HWE) Olefination: The synthesis commences with the reaction of N-Boc-azetidin-3-one with a phosphonate ylide generated from methyl 2-(dimethoxyphosphoryl)acetate. The HWE reaction is a robust method for the formation of α,β-unsaturated esters, favoring the formation of the thermodynamically more stable E-isomer.[1]

  • Reduction of the Alkene: The resulting methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate is then subjected to catalytic hydrogenation to reduce the exocyclic double bond. This step is crucial for establishing the desired saturated azetidine ring system.

  • Deprotection and N-Alkylation: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions. The resulting secondary amine, methyl 2-(azetidin-3-yl)acetate, is then alkylated with diphenylmethyl bromide (benzhydryl bromide) to yield the final product.

Advantages:

  • High Control and Purity: The stepwise nature of this route allows for the isolation and purification of intermediates, leading to a final product of high purity.

  • Versatility: The intermediate, methyl 2-(azetidin-3-yl)acetate, is a versatile precursor for the synthesis of a variety of N-substituted azetidine derivatives.

Disadvantages:

  • Multi-step Process: The three-step sequence results in a longer overall reaction time and may lead to a lower overall yield compared to a more convergent approach.

  • Use of Protecting Groups: The need for protection and deprotection steps adds to the complexity and cost of the synthesis.

Alternative Synthetic Route: Direct N-Alkylation

A more direct approach involves the direct N-alkylation of a pre-formed azetidine acetate.

  • Synthesis of Methyl 2-(azetidin-3-yl)acetate: This intermediate would first need to be synthesized, potentially from a protected azetidine precursor as in the primary route.

  • Direct N-Alkylation: The unprotected methyl 2-(azetidin-3-yl)acetate is directly reacted with diphenylmethyl bromide in the presence of a suitable base to afford the target compound.

Advantages:

  • Fewer Steps: This route is more convergent and potentially quicker than the primary route.

Disadvantages:

  • Potential for Side Reactions: Direct alkylation of the unprotected azetidine acetate could lead to over-alkylation or other side reactions, potentially complicating purification.

  • Availability of Starting Material: The availability of methyl 2-(azetidin-3-yl)acetate may be limited, potentially requiring its synthesis beforehand.

Spectral Analysis for Synthetic Validation

The unambiguous confirmation of the structure of this compound is achieved through a combination of spectroscopic techniques. The following is a detailed breakdown of the expected spectral data for the successfully synthesized compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

¹H NMR spectroscopy provides information about the number and connectivity of hydrogen atoms in the molecule.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.40 - 7.20multiplet10HAromatic protons of the two phenyl rings
~4.40singlet1HMethine proton of the diphenylmethyl group (-CH (Ph)₂)
~3.65singlet3HMethyl ester protons (-COOCH₃)
~3.40triplet2HAzetidine ring protons adjacent to nitrogen (-N-CH₂ -)
~2.80triplet2HAzetidine ring protons adjacent to nitrogen (-N-CH₂ -)
~2.60multiplet1HAzetidine ring methine proton (-CH -CH₂COOCH₃)
~2.45doublet2HMethylene protons of the acetate group (-CH-CH₂ COOCH₃)

Note: Predicted chemical shifts are based on analogous structures and may vary slightly based on solvent and experimental conditions.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm) Assignment
~173Carbonyl carbon of the ester (-C OOCH₃)
~142Quaternary aromatic carbons of the diphenylmethyl group
~129 - 127Aromatic carbons of the phenyl rings
~76Methine carbon of the diphenylmethyl group (-C H(Ph)₂)
~55Azetidine ring carbons adjacent to nitrogen (-N-C H₂-)
~52Methyl ester carbon (-COOC H₃)
~35Methylene carbon of the acetate group (-CH-C H₂COOCH₃)
~33Azetidine ring methine carbon (-C H-CH₂COOCH₃)

Note: Predicted chemical shifts are based on analogous structures and may vary slightly based on solvent and experimental conditions.[2][3]

FT-IR (Fourier-Transform Infrared) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹) Intensity Assignment
~3060 - 3030MediumAromatic C-H stretch
~2950 - 2850MediumAliphatic C-H stretch
~1735StrongC=O stretch of the ester
~1600, ~1495, ~1450Medium-WeakC=C stretch of the aromatic rings
~1160StrongC-O stretch of the ester
~740, ~700StrongC-H out-of-plane bend of monosubstituted benzene rings
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion (M⁺): m/z = 295.15

  • Key Fragmentation Pattern: A prominent peak at m/z = 167, corresponding to the stable diphenylmethyl cation ([CH(Ph)₂]⁺), is expected due to the facile cleavage of the C-N bond.

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate

  • To a suspension of sodium hydride (60% dispersion in mineral oil) in dry THF at 0 °C, add methyl 2-(dimethoxyphosphoryl)acetate dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of N-Boc-azetidin-3-one in dry THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate

  • Dissolve the product from Step 1 in ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

Step 3: Deprotection and N-Alkylation

  • Dissolve the product from Step 2 in dichloromethane.

  • Add trifluoroacetic acid (TFA) and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA.

  • Dissolve the resulting crude amine salt in acetonitrile.

  • Add potassium carbonate and diphenylmethyl bromide.

  • Stir the mixture at room temperature for 24 hours.

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Spectral Analysis Procedures
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

  • FT-IR Spectroscopy: The FT-IR spectrum is recorded on a spectrometer equipped with an ATR accessory.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source.

Visualizing the Synthetic Workflow

Synthetic Workflow cluster_route1 Primary Synthetic Route A N-Boc-azetidin-3-one C HWE Reaction A->C B Methyl 2-(dimethoxyphosphoryl)acetate B->C D Methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate C->D Formation of α,β-unsaturated ester E Catalytic Hydrogenation D->E Reduction of C=C bond F Methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetate E->F G Deprotection (TFA) F->G Removal of Boc group H Methyl 2-(azetidin-3-yl)acetate G->H J N-Alkylation H->J I Diphenylmethyl bromide I->J K This compound J->K Final Product Validation Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Elucidates C-H framework IR FT-IR Spectroscopy Start->IR Identifies functional groups MS Mass Spectrometry Start->MS Determines molecular weight and fragmentation Data Spectral Data Comparison (Predicted vs. Experimental) NMR->Data IR->Data MS->Data Validation Structural Validation Data->Validation Confirms structure

Caption: Workflow for the spectral validation of the synthesized product.

References

  • Horner, L.; Hoffmann, H.; Wippel, H. G. Chem. Ber.1958 , 91, 61-63. [Link]

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.1997 , 62 (21), 7512–7515. [Link]

  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015. [Link]

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons: Hoboken, NJ, 2014. [Link]

  • Methyl 2-(azetidin-3-yl)acetate, PubChem CID 53408531. [Link]

  • 1-(Diphenylmethyl)azetidin-3-one, PubChem CID 123075. [Link]

Sources

A Comparative Guide to Assessing the Metabolic Stability of 1-Diphenylmethyl Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative framework for researchers, scientists, and drug development professionals to assess the metabolic stability of 1-diphenylmethyl azetidine derivatives. We will move beyond rote protocols to explore the causal biochemistry, enabling you to design, execute, and interpret metabolic stability assays with scientific rigor. The unique structural characteristics of the azetidine ring—a strained, four-membered heterocycle—can confer favorable pharmacokinetic properties, including enhanced metabolic stability, but also present specific metabolic liabilities that demand careful evaluation.[1][2]

The Strategic Importance of Metabolic Stability Assessment

In drug discovery, metabolic stability is a critical determinant of a compound's pharmacokinetic profile, directly influencing its half-life, bioavailability, and dosing regimen.[3][4] A compound that is metabolized too rapidly by hepatic enzymes may fail to achieve therapeutic concentrations in vivo, while one that is too stable could accumulate and lead to toxicity.[5] The 1-diphenylmethyl azetidine scaffold is of particular interest as the sp3-rich character of the azetidine ring can enhance metabolic stability compared to more planar aromatic systems.[1] However, the diphenylmethyl moiety and the strained azetidine ring itself represent potential sites for enzymatic attack. Therefore, early and accurate assessment of metabolic stability is paramount to guide lead optimization and select candidates with a higher probability of clinical success.[6][7]

Key Metabolic Pathways for Azetidine Derivatives

The primary routes of metabolism for small molecules occur in the liver, mediated largely by Phase I and Phase II enzymes.[8] For 1-diphenylmethyl azetidine derivatives, key potential metabolic "soft spots" include:

  • Aromatic Hydroxylation: Cytochrome P450 (CYP) enzymes can oxidize the phenyl rings.[9] Introducing electron-withdrawing groups or heteroatoms into these rings can be a strategy to "block" this pathway and improve stability.[10]

  • N-dealkylation: Cleavage of the bond between the azetidine nitrogen and the diphenylmethyl group is a common metabolic route for many amines.

  • Azetidine Ring Opening: While the azetidine ring can be relatively stable, its inherent ring strain makes it susceptible to enzymatic attack.[2][11] This can occur via CYP-mediated oxidation or through direct conjugation with nucleophiles like glutathione, a reaction that can be catalyzed by Glutathione S-transferases (GSTs).[12][13]

Below is a conceptual diagram illustrating these potential metabolic liabilities.

Caption: Potential metabolic "soft spots" on the 1-diphenylmethyl azetidine scaffold.

Comparative Experimental Frameworks for Stability Assessment

The two most common and complementary in vitro systems for assessing metabolic stability are liver microsomes and cryopreserved hepatocytes.[14][15] The choice between them depends on the specific questions being asked.

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from hepatocytes.[16] They are a rich source of Phase I enzymes, particularly the CYP family, making them a cost-effective and high-throughput tool for initial screening of oxidative metabolism.[8][9][15]

  • Hepatocytes: As intact liver cells, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs, GSTs) and relevant cofactors.[15][17] They are considered the "gold standard" for in vitro metabolism studies as they provide a more complete and physiologically relevant picture of a compound's metabolic fate.[15]

Experimental Workflow Overview

A typical metabolic stability assay follows a standardized workflow, from incubation to analysis. This process is designed to measure the disappearance of the parent compound over time when exposed to a metabolically active system.

Caption: General experimental workflow for in vitro metabolic stability assays.

Detailed Experimental Protocols

The following protocols are self-validating, incorporating essential controls to ensure the integrity of the generated data.

Protocol 3.1: Liver Microsomal Stability Assay

Objective: To determine the rate of Phase I metabolism for 1-diphenylmethyl azetidine derivatives.

Materials:

  • Test Compounds (10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM) (e.g., 20 mg/mL stock)[16]

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Control Compounds: Verapamil (High Clearance), Dextromethorphan (Moderate Clearance)

  • Quenching Solution: Acetonitrile with a suitable internal standard (e.g., Tolbutamide, Labetalol)

  • 96-well plates, incubator shaker, centrifuge

Methodology:

  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare a microsomal stock solution by diluting the HLM to 1 mg/mL in cold phosphate buffer. Keep on ice.

    • Prepare test compound working solutions by diluting the 10 mM stock to 100 µM in buffer.

  • Incubation Setup (Final Volume = 200 µL):

    • To each well of a 96-well plate, add 178 µL of the 1 mg/mL microsomal stock solution.

    • Add 2 µL of the 100 µM test compound working solution to achieve a final substrate concentration of 1 µM.

    • Include a negative control for each compound by adding microsomes to buffer without the NADPH system. This control verifies that degradation is enzyme-cofactor dependent.

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding 20 µL of the pre-warmed NADPH regenerating system to all wells (except the negative control). This is your T=0 time point for quenching purposes.

    • Immediately after adding NADPH to the first time point plate, add 400 µL of the cold quenching solution to each well of the T=0 plate.

    • Incubate the reaction plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding 400 µL of the cold quenching solution.

  • Sample Processing and Analysis:

    • Seal the quenched plates and vortex for 2 minutes.

    • Centrifuge the plates at 4,000 rpm for 20 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.[18][19][20] The use of tandem mass spectrometry provides the high selectivity and sensitivity needed to measure the drug concentration in a complex biological matrix.[21][22]

Protocol 3.2: Hepatocyte Stability Assay

Objective: To determine the combined rate of Phase I and Phase II metabolism.

Methodology: This protocol follows a similar principle to the microsomal assay but uses intact cells.

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer to pre-warmed incubation medium and perform a cell count and viability check (e.g., via Trypan Blue exclusion). Viability should be >80%.

    • Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5-1.0 million viable cells/mL).

  • Incubation and Sampling:

    • Add the hepatocyte suspension to a 96-well plate.

    • Add the test compound (final concentration typically 1 µM).

    • Incubate at 37°C in a humidified CO2 incubator, with shaking.

    • Sample at designated time points (e.g., 0, 15, 30, 60, 120 minutes) by taking an aliquot of the cell suspension and quenching it with an equal volume of cold acetonitrile containing an internal standard.

    • Note: Unlike the microsomal assay, no external cofactor is needed as the intact cells contain their own.[17]

  • Sample Processing and Analysis:

    • Processing and LC-MS/MS analysis are identical to the microsomal assay protocol.

Data Analysis and Interpretation

The primary goal of the analysis is to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

  • Quantification: The peak area ratio of the analyte to the internal standard is used to determine the concentration of the parent compound at each time point.

  • Half-Life (t½) Calculation:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm (ln) of the % remaining versus time.[23][24]

    • The slope of the linear portion of this curve is equal to the negative elimination rate constant (-k).[24]

    • The half-life is then calculated using the formula: t½ = 0.693 / k [24]

  • Intrinsic Clearance (CLint) Calculation:

    • Intrinsic clearance represents the inherent ability of the liver to metabolize a drug.[7][15] It is calculated from the half-life and scaled to the incubation conditions:

    • For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)

    • For Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) * (Volume of incubation / number of hepatocytes in millions)

Comparative Data Presentation

To effectively compare derivatives, results should be summarized in a clear, tabular format. The hypothetical data below illustrates how structural modifications can impact metabolic stability.

Compound IDModificationMicrosomal t½ (min)Microsomal CLint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10^6 cells)
AZ-001 Parent (Unsubstituted)2527.72231.5
AZ-002 4-Fluoro on Phenyl> 60< 11.65512.6
AZ-003 Pyridyl replacing Phenyl> 60< 11.6> 60< 11.6
Verapamil Control (High CL)< 5> 138.6< 5> 138.6
Dextro. Control (Mod. CL)3519.83221.7

Interpretation of Hypothetical Data:

  • AZ-001 (Parent): Shows moderate clearance. The similar half-life in microsomes and hepatocytes suggests Phase I (oxidative) metabolism is the primary clearance pathway.

  • AZ-002 (Fluorinated): The addition of fluorine, an electron-withdrawing group, at a potential site of metabolism significantly increases the half-life. This is a classic "metabolic blocking" strategy.[25]

  • AZ-003 (Pyridyl): Replacing a phenyl ring with a pyridine ring often enhances metabolic stability by decreasing the ring's susceptibility to CYP-mediated oxidation.[10][26] The high stability in both systems suggests this modification successfully addressed the primary metabolic liability.

Conclusion

Assessing the metabolic stability of 1-diphenylmethyl azetidine derivatives is a multi-faceted process that requires robust experimental design and careful data interpretation. By employing a combination of in vitro tools like liver microsomes and hepatocytes, researchers can gain a comprehensive understanding of a compound's metabolic liabilities. Comparing derivatives with systematic structural modifications allows for the establishment of clear structure-metabolism relationships, guiding the design of compounds with optimized pharmacokinetic profiles and a greater chance of success in the drug development pipeline.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from Nuvisan CRO Services. [Link]

  • Dash, R. P., et al. (2010). Role of human liver microsomes in in vitro metabolism of drugs-a review. Applied Biochemistry and Biotechnology, 160(6), 1699–1722. [Link]

  • Pelkonen, O., et al. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacology & Toxicology, 94(1), 1-13. [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from Creative Bioarray. [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from Eurofins Discovery. [Link]

  • Xu, R., et al. (2002). Metabolic stability screen for drug discovery using cassette analysis and column switching. Journal of Mass Spectrometry, 37(9), 967-973. [Link]

  • MileCell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. Retrieved from MileCell Bio. [Link]

  • Drug Discovery World. (2023). Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges. Retrieved from Drug Discovery World. [Link]

  • Chem Help ASAP. (2023). metabolic stability & determining intrinsic drug clearance. Retrieved from YouTube. [Link]

  • ResearchGate. (n.d.). Key factors influencing small-molecule drug bioavailability. Retrieved from ResearchGate. [Link]

  • Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. Retrieved from Biotrial. [Link]

  • IONTOF. (n.d.). Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. Retrieved from IONTOF. [Link]

  • Bioanalysis Zone. (n.d.). LC-MS. Retrieved from Bioanalysis Zone. [Link]

  • Bio-Analysis Centre. (2022). Bioanalytical Methods - An Overview. Retrieved from Bio-Analysis Centre. [Link]

  • Al-Hilal, T. A., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(1), 107. [Link]

  • Fasan, R., et al. (2007). Enantioselective Enzyme-Catalyzed Aziridination Enabled by Active-Site Evolution of a Cytochrome P450. Angewandte Chemie International Edition, 46(19), 3523-3526. [Link]

  • Patel, B. N., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Chemical and Pharmaceutical Sciences, 4(1), 1-7. [Link]

  • Li, X. Q., et al. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition, 47(11), 1266-1275. [Link]

  • Pharma Focus Asia. (n.d.). Metabolic Stability. Retrieved from Pharma Focus Asia. [Link]

  • Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1603-1608. [Link]

  • OMICS International. (n.d.). Half-life in Pharmacokinetics: Understanding Drug Elimination and Its Clinical Implications. Retrieved from Journal of Pharmacokinetics & Experimental Therapeutics. [Link]

  • Singh, U., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • van den Brink, W. J., et al. (2019). Assessing the Pre-Analytical Stability of Small-Molecule Metabolites in Cerebrospinal Fluid Using Direct-Infusion Metabolomics. Metabolites, 9(10), 219. [Link]

  • Patsnap Synapse. (2024). What is the importance of metabolic stability in drug design?. Retrieved from Patsnap Synapse. [Link]

  • bioRxiv. (2019). A simple method to determine the elimination half-life of drugs displaying noncumulative toxicity. Retrieved from bioRxiv. [Link]

  • Gumbo, T., et al. (2007). In vitro model to simulate multiple drugs with distinct elimination half-lives. Antimicrobial Agents and Chemotherapy, 51(11), 3970-3976. [Link]

  • Chem Help ASAP. (2020). determining a drug's half-life. Retrieved from YouTube. [Link]

  • ResearchGate. (n.d.). Current Protocols in Pharmacology. Retrieved from ResearchGate. [Link]

  • Lin, Y. C., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. [Link]

  • Dalvie, D. K., et al. (2009). Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, a 5-lipoxygenase inhibitor. Drug Metabolism and Disposition, 37(7), 1437-1445. [Link]

  • Foley, D. J., et al. (2020). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 18(46), 9347-9364. [Link]

  • Davydov, D. R., et al. (2013). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. The Journal of Biological Chemistry, 288(48), 34478-34487. [Link]

  • ResearchGate. (n.d.). Stability of different azetidine esters. Retrieved from ResearchGate. [Link]

  • Miller, M. M., et al. (2012). Identification of a potent and metabolically stable series of fluorinated diphenylpyridylethanamine-based cholesteryl ester transfer protein inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(20), 6503-6508. [Link]

  • Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Retrieved from Chemistry LibreTexts. [Link]

Sources

"comparison of the conformational properties of azetidine rings to other saturated heterocycles"

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the four-membered ring's unique structural properties reveals its advantages over other saturated heterocycles in medicinal chemistry.

Introduction: The Rising Prominence of Small Rings in Drug Design

In the landscape of modern drug discovery, the strategic incorporation of small, saturated heterocyclic rings has become a cornerstone of rational molecular design. These structures, far from being mere passive scaffolds, impart crucial conformational rigidity and unique three-dimensional topologies that can significantly enhance a molecule's binding affinity, selectivity, and pharmacokinetic profile.[1] Among these, the four-membered azetidine ring has emerged as a particularly valuable motif, offering a distinct set of conformational properties that set it apart from its five- and six-membered counterparts, as well as its carbocyclic analog, cyclobutane.[2][3] This guide provides a comprehensive comparison of the conformational properties of the azetidine ring against other key saturated heterocycles, supported by experimental and computational data, to illuminate its strategic value for researchers, scientists, and drug development professionals.

The Puckered World of Azetidine: A Conformational Primer

The azetidine ring, a nitrogen-containing four-membered heterocycle, is not a planar structure.[4] Due to inherent ring strain, it adopts a puckered or "bent" conformation to relieve torsional strain between adjacent C-H bonds.[4][5] This puckering is a dynamic process, with the ring rapidly inverting between two equivalent puckered conformations at room temperature. The energy barrier for this inversion is a key characteristic of the ring's flexibility.

The degree of puckering and the barrier to inversion are influenced by the nature and position of substituents on the ring. For instance, computational studies on fluorinated azetidine derivatives have shown that the ring pucker can be inverted based on the interaction between a C-F dipole and a charged nitrogen atom.[6] This tunability of conformation through substitution is a powerful tool in drug design, allowing for the fine-tuning of a molecule's shape to optimize interactions with a biological target.

A Head-to-Head Comparison: Azetidine vs. Other Saturated Heterocycles

To fully appreciate the unique conformational landscape of azetidine, it is essential to compare it with other commonly employed saturated rings in medicinal chemistry: cyclobutane, pyrrolidine, and tetrahydrofuran. The key differentiators lie in their ring strain, degree of puckering, and the influence of the heteroatom.

HeterocycleRing Strain (kcal/mol)Puckering Amplitude (Å)Inversion Barrier (kcal/mol)Key Conformational Features
Azetidine ~25.4[5]~0.15~1.0 - 2.0Puckered conformation with rapid ring inversion. The nitrogen lone pair prefers a pseudo-axial position.[4]
Cyclobutane ~26[7]~0.2~1.4Puckered "butterfly" conformation to relieve torsional strain.[7]
Pyrrolidine ~6[5]~0.4Low (pseudorotation)Highly flexible, exists in a continuous series of "envelope" and "twist" conformations through pseudorotation.[8][9]
Tetrahydrofuran ~5.5~0.35Low (pseudorotation)Similar to pyrrolidine, undergoes pseudorotation between envelope and twist forms.[10][11]

Data sourced from computational and experimental studies.

Azetidine vs. Cyclobutane: The Nitrogen Advantage

While both azetidine and cyclobutane are four-membered rings with significant ring strain, the presence of the nitrogen atom in azetidine introduces several key differences. The C-N bonds are shorter than C-C bonds, and the C-N-C bond angle is more acute than the C-C-C angle in cyclobutane. This subtle geometric distinction, coupled with the presence of the nitrogen lone pair, influences the puckering amplitude and the preferred orientation of substituents. The nitrogen atom also provides a handle for further functionalization and can act as a hydrogen bond acceptor, a feature absent in cyclobutane.

Azetidine vs. Pyrrolidine and Tetrahydrofuran: Rigidity over Flexibility

In stark contrast to the highly flexible five-membered rings, pyrrolidine and tetrahydrofuran, azetidine offers a greater degree of conformational constraint.[12][13] Pyrrolidine and tetrahydrofuran undergo a low-energy process called pseudorotation, where the pucker moves around the ring, resulting in a multitude of accessible conformations.[10][14] This flexibility can be entropically unfavorable upon binding to a target. The more defined, puckered conformation of azetidine can pre-organize substituents into a bioactive conformation, reducing the entropic penalty of binding and potentially leading to higher affinity.[1]

The Heteroatom's Influence: A Deeper Dive

The identity and position of the heteroatom within a saturated ring profoundly impact its conformational behavior.[15][16]

  • Nitrogen in Azetidine and Pyrrolidine: The nitrogen atom's lone pair and its ability to participate in hydrogen bonding and electrostatic interactions play a crucial role in determining the conformational preferences of these rings and their interactions with biological targets.[17] The pyramidal nature of the nitrogen atom also contributes to the overall ring pucker.

  • Oxygen in Tetrahydrofuran: The oxygen atom in tetrahydrofuran is also a hydrogen bond acceptor, but its conformational influence differs from nitrogen due to the absence of a lone pair that can readily invert. The C-O bond length and the C-O-C bond angle also contribute to the specific puckering preferences of the tetrahydrofuran ring.

The difference in electronegativity between carbon, nitrogen, and oxygen also subtly alters bond lengths and angles within the rings, further contributing to their distinct conformational landscapes.[15]

Experimental and Computational Workflows for Conformational Analysis

The determination of the conformational properties of these heterocycles relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for studying the solution-phase conformation of molecules.[18][19] Key parameters include:

  • Coupling Constants (J-values): Vicinal proton-proton coupling constants (³JHH) are dependent on the dihedral angle between the protons and can be used to determine the degree of ring puckering.

  • Nuclear Overhauser Effect (NOE): NOE data provides information about through-space distances between protons, which can help to define the overall three-dimensional structure and preferred conformation.[20]

Step-by-Step NMR Analysis Workflow:

  • Sample Preparation: Dissolve the purified heterocyclic compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.

  • 1D ¹H and ¹³C NMR Acquisition: Acquire standard one-dimensional proton and carbon spectra to confirm the chemical structure and purity of the compound.

  • 2D NMR Acquisition: Perform a suite of two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to assign all proton and carbon resonances.[18][21]

  • NOESY/ROESY Acquisition: Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify through-space correlations between protons.

  • Data Analysis: Integrate cross-peak volumes from the NOESY/ROESY spectrum to derive distance restraints. Measure vicinal coupling constants from the high-resolution 1D ¹H spectrum.

  • Conformational Modeling: Use the experimental distance and dihedral angle restraints in conjunction with molecular mechanics or quantum mechanics calculations to generate a model of the preferred solution-phase conformation.

2. X-ray Crystallography:

Single-crystal X-ray crystallography provides a definitive, high-resolution picture of a molecule's solid-state conformation.[22][23] This technique is invaluable for visualizing the precise bond lengths, bond angles, and ring pucker of a heterocyclic compound.

Step-by-Step X-ray Crystallography Workflow:

  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by rotating the crystal in a beam of X-rays.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure.

  • Analysis: Analyze the final structure to determine precise bond lengths, bond angles, torsion angles, and the overall conformation of the molecule.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are indispensable for mapping the potential energy surface of a heterocycle and calculating key conformational parameters like ring puckering energies and inversion barriers.[14][24] These methods can also be used to predict the influence of different substituents on the ring's conformation.

Conformational_Analysis_Workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_data Data Integration & Modeling NMR NMR Spectroscopy Data Conformational Parameters (Puckering, Barriers, etc.) NMR->Data XRay X-ray Crystallography Model 3D Structural Model XRay->Model DFT DFT / Ab Initio Calculations DFT->Data Data->Model

Caption: Workflow for determining conformational properties.

Implications for Drug Design: The Azetidine Advantage in Action

The unique conformational properties of the azetidine ring translate into tangible benefits in drug discovery and development.[3][25]

  • Enhanced Binding Affinity: The conformational rigidity of the azetidine scaffold can pre-organize pharmacophoric groups in an optimal orientation for binding to a biological target, thereby reducing the entropic penalty upon binding and increasing affinity.[1]

  • Improved Selectivity: The well-defined three-dimensional shape imparted by the azetidine ring can lead to more specific interactions with the target protein, improving selectivity over other related proteins and reducing off-target effects.

  • Favorable Physicochemical Properties: Azetidines are sp³-rich motifs that can improve the aqueous solubility and metabolic stability of a drug candidate.[3] The strained nature of the ring can also influence its reactivity and metabolic fate.[26][27]

  • Novel Chemical Space: The incorporation of azetidine provides access to novel chemical space and unique molecular geometries that are not easily accessible with more traditional five- and six-membered rings.[28][29]

A notable example is the use of azetidine-containing compounds as central nervous system (CNS) active agents.[2] The conformational constraints of the azetidine ring have been successfully exploited to design potent and selective ligands for various CNS targets.

Drug_Design_Implications cluster_properties Key Properties cluster_outcomes Drug Discovery Outcomes Azetidine Azetidine Ring Conformational Properties Rigidity Conformational Rigidity Azetidine->Rigidity Shape Defined 3D Shape Azetidine->Shape Sp3 sp³-Rich Character Azetidine->Sp3 Novelty Access to Novel Chemical Space Azetidine->Novelty Affinity Increased Binding Affinity Rigidity->Affinity Selectivity Improved Selectivity Shape->Selectivity PK Favorable PK Properties Sp3->PK

Caption: Impact of azetidine's properties on drug design.

Conclusion: A Powerful Tool in the Medicinal Chemist's Arsenal

The conformational properties of the azetidine ring offer a compelling advantage in the design of novel therapeutics. Its inherent rigidity, well-defined puckered conformation, and the influential presence of the nitrogen heteroatom provide a unique structural scaffold that can be leveraged to enhance binding affinity, improve selectivity, and optimize pharmacokinetic properties. A thorough understanding of these conformational nuances, through a combination of advanced experimental and computational techniques, is paramount for unlocking the full potential of this remarkable four-membered heterocycle in the pursuit of next-generation medicines.

References

Sources

A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of Methyl 1-diphenylmethyl-3-azetidine acetate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the assurance of a drug product's quality, safety, and efficacy is paramount. Central to this assurance is the rigorous validation of analytical methods used for the quantification of active pharmaceutical ingredients (APIs). This guide provides an in-depth, comparative analysis of the validation of a new High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the precise quantification of Methyl 1-diphenylmethyl-3-azetidine acetate, a key intermediate or potential API in drug synthesis.

This document is designed for researchers, analytical scientists, and quality control professionals. It moves beyond a simple checklist of validation parameters, delving into the scientific rationale behind experimental design and providing a framework for establishing a robust and reliable analytical procedure in line with global regulatory standards.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical technique is the foundational step in method development. For a non-volatile, UV-active small molecule like this compound, several techniques could be considered. However, a comparative assessment reveals the most suitable approach.

Analytical Technique Principle Advantages for Target Analyte Disadvantages for Target Analyte
HPLC-UV Separation based on polarity, detection via UV absorbance.High specificity, good sensitivity, wide linear range, robust, and widely used in the pharmaceutical industry.[1][2]Requires the analyte to have a UV chromophore.
Gas Chromatography (GC) Separation based on volatility.Excellent for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like the target analyte without derivatization.[3]
UV-Vis Spectrophotometry Measures the absorption of UV-Vis light.Simple, fast, and inexpensive.Lacks specificity; cannot distinguish the analyte from other UV-absorbing compounds in a mixture.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass-based detection.Extremely high sensitivity and specificity. Provides structural information.Higher cost and complexity compared to HPLC-UV. May be overkill for routine quality control if sufficient specificity is achieved with UV detection.

Rationale for Selecting HPLC-UV:

For the routine quantification of this compound in a quality control environment, HPLC-UV presents the optimal balance of specificity, sensitivity, robustness, and cost-effectiveness.[1] Its ability to separate the analyte from potential impurities and degradation products is crucial for ensuring accurate quantification.[5]

cluster_selection Analytical Technique Selection Analyte This compound Properties Non-volatile UV-active Analyte->Properties HPLC_UV HPLC-UV Properties->HPLC_UV Suitable GC Gas Chromatography Properties->GC Unsuitable (non-volatile) UV_Vis UV-Vis Spectrophotometry Properties->UV_Vis Lacks Specificity LC_MS LC-MS Properties->LC_MS High Cost/Complexity

Caption: Decision pathway for selecting the optimal analytical technique.

The Pillars of a Validated Method: Core Parameters

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[5][6] The International Council for Harmonisation (ICH) guideline Q2(R1) and the U.S. Food and Drug Administration (FDA) provide a framework for the validation parameters that must be evaluated.[7][8][9]

cluster_validation Analytical Method Validation Workflow Start Method Development Protocol Validation Protocol Definition Start->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: A typical workflow for analytical method validation.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10][11][12]

  • Experimental Approach:

    • Analyze a placebo (formulation without the API) to demonstrate the absence of interfering peaks at the retention time of the analyte.

    • Spike the analyte with known impurities and potential degradation products to ensure they are well-separated.

    • Perform forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) to demonstrate that the degradation products do not interfere with the quantification of the analyte.[5]

Linearity and Range

Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[13][14][15] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[13][16]

  • Experimental Approach:

    • Prepare a series of at least five concentrations of the analyte standard, typically spanning 80% to 120% of the target assay concentration.[16][17]

    • Inject each concentration in triplicate and plot the average peak area against the concentration.

    • Perform a linear regression analysis and evaluate the correlation coefficient (r²), which should ideally be ≥ 0.999.[15]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[10][12][18] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo.

  • Experimental Approach:

    • Prepare samples by spiking a placebo with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.[12]

    • Calculate the percentage recovery for each sample. The acceptance criterion is typically between 98.0% and 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[10][12][18] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Precision within the same laboratory but with variations such as different days, analysts, or equipment.

  • Experimental Approach:

    • Repeatability: Analyze a minimum of six replicate samples at 100% of the target concentration or nine determinations across three concentration levels.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • The acceptance criterion is typically a relative standard deviation (RSD) of ≤ 2.0%.[5]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Approach:

    • These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[19][20][21] It provides an indication of the method's reliability during normal usage.[19][20]

  • Experimental Approach:

    • Introduce small, deliberate changes to the chromatographic conditions, such as:

      • pH of the mobile phase (e.g., ± 0.2 units)

      • Percentage of organic solvent in the mobile phase (e.g., ± 2%)

      • Column temperature (e.g., ± 5 °C)

      • Flow rate (e.g., ± 0.1 mL/min)

    • Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, peak asymmetry, and resolution).

Experimental Protocol: HPLC-UV Method Validation

Objective: To validate an HPLC-UV method for the quantification of this compound.

1. Instrumentation and Materials:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent), Phosphoric Acid (analytical grade).

  • Standards: Reference standard of this compound (purity > 99.5%).

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 220 nm.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of the reference standard and dissolve it in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare calibration standards by diluting the stock solution with the mobile phase to concentrations of 80, 90, 100, 110, and 120 µg/mL.

  • Sample Solution (100 µg/mL): Prepare the sample containing this compound to a target concentration of 100 µg/mL using the mobile phase as the diluent.

Hypothetical Data and Interpretation

The following tables present hypothetical data that would be generated during the validation of this method, along with typical acceptance criteria.

Table 1: Linearity

Concentration (µg/mL)Mean Peak Area (n=3)
80810,500
90912,000
1001,015,000
1101,118,000
1201,221,500
Correlation Coefficient (r²) 0.9998
Acceptance Criterion r² ≥ 0.999
  • Interpretation: The high correlation coefficient indicates a strong linear relationship between concentration and peak area over the tested range.[15]

Table 2: Accuracy (Recovery)

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)Mean Recovery (%)
80%8079.599.499.6
8079.999.9
8079.699.5
100%100100.5100.5100.3
10099.899.8
100100.6100.6
120%120119.599.699.8
120120.2100.2
120119.899.8
Acceptance Criterion 98.0% - 102.0%
  • Interpretation: The mean recovery at all three levels is within the acceptance criteria, demonstrating the accuracy of the method.[6]

Table 3: Precision

Precision TypeParameterResultAcceptance Criterion
Repeatability %RSD (n=6)0.5%≤ 2.0%
Intermediate Precision
Day 1 / Analyst 1%RSD (n=6)0.6%≤ 2.0%
Day 2 / Analyst 2%RSD (n=6)0.8%≤ 2.0%
  • Interpretation: The low RSD values for both repeatability and intermediate precision indicate that the method is precise.

Table 4: Robustness

Parameter VariedSystem Suitability ParameterResultAcceptance Criteria
Flow Rate (0.9 mL/min) Retention Time (min)5.8± 10% from initial
Tailing Factor1.1≤ 2.0
Flow Rate (1.1 mL/min) Retention Time (min)4.9± 10% from initial
Tailing Factor1.2≤ 2.0
Column Temp (25 °C) Retention Time (min)5.5± 10% from initial
Tailing Factor1.1≤ 2.0
Column Temp (35 °C) Retention Time (min)5.1± 10% from initial
Tailing Factor1.1≤ 2.0
  • Interpretation: The system suitability parameters remain within acceptable limits despite small, deliberate changes to the method parameters, demonstrating the robustness of the method.[22]

Conclusion

The validation of an analytical method is a critical, multifaceted process that underpins the quality and reliability of pharmaceutical data. This guide has provided a comprehensive framework for the validation of a new HPLC-UV method for the quantification of this compound. By systematically evaluating specificity, linearity, range, accuracy, precision, and robustness, and by understanding the scientific principles behind these parameters, researchers can confidently establish an analytical method that is fit for its intended purpose and compliant with regulatory expectations. The presented comparative analysis of analytical techniques further reinforces the selection of HPLC-UV as a pragmatic and scientifically sound choice for this application.

References

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • PharmaGuru. (2025). How To Perform Linearity and Range In Method Validation: Easy Tips. [Link]

  • Lab Manager. (2023). Robustness and Ruggedness Testing in Analytical Chemistry. [Link]

  • LCGC. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Pharma Franchise World. (2024). How to Perform Linearity and Range in Analytical Method Validation. [Link]

  • AAPS. (2022). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. [Link]

  • Technology Networks. (2024). Development and Validation of HPLC Methods in Pharmaceutical Analysis. [Link]

  • Industrial Pharmacist. (2023). Linearity and Range in Analytical Method Validation by HPLC. [Link]

  • Altabrisa Group. (2025). HPLC Specificity Testing: Importance Explained. [Link]

  • LCGC International. (2003). Robustness Tests. [Link]

  • Pharmaceutical Technology. (2007). Robustness in Analytical Methods Outlined. [Link]

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • PubMed. (2003). [Tests for robustness of biomedical and pharmaceutical analytic methods]. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • PharmaGuru. (2025). How To Perform Robustness In Analytical Method Validation. [Link]

  • SciELO Brazil. (2018). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • Pharma Calculation. (2023). Range and Linearity Test for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ResearchGate. (2015). Analytical method validation: A brief review. [Link]

  • Pharma Validation. (2025). How to Validate Accuracy in Analytical Methods: A Step-by-Step Guide. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. (2014). What is the difference between specificity and selectivity of the HPLC method? [Link]

  • AKJournals. (2007). Comparison of quantitative methods for analysis of polyphasic pharmaceuticals. [Link]

  • SciSpace. (2024). Comparative analysis and validation of analytical techniques for quantification active component in pharmaceuticals: Green approach. [Link]

  • SCION Instruments. Accuracy and Precision - What's The Difference? | Analytical Data. [Link]

  • Walsh Medical Media. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. [Link]

  • PMC - NIH. (2022). Application of different quantitative analytical techniques for estimation of aspirin and omeprazole in pharmaceutical preparation. [Link]

  • ResearchGate. (2011). Comparison of various international guidelines for analytical method validation. [Link]

  • Semantic Scholar. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

  • PMC - PubMed Central. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. [Link]

  • SpectraBase. 1-(Diphenylmethyl)-3-azetidinol. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2023). Synthesis and Characterization of a Novel Azetidine Derivative. [Link]

  • College of Science Repository. Synthesis and characterization of some Azetidines derivatives. [Link]

Sources

A Strategic Guide to the Patent Landscape of Novel Azetidine-Based Compounds: Synthesis, Evaluation, and Competitive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The azetidine scaffold has emerged as a privileged structure in medicinal chemistry, offering significant advantages in tuning physicochemical and pharmacokinetic properties of drug candidates.[1] This guide provides a comprehensive analysis of the current patent landscape for novel azetidine-based compounds. It details synthetic methodologies, protocols for biological evaluation and ADME profiling, and a comparative analysis against alternative heterocyclic scaffolds. The objective is to equip researchers and drug development professionals with the strategic insights and technical knowledge required to navigate this competitive space and identify opportunities for innovation.

Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry

The four-membered nitrogen-containing heterocycle, azetidine, has garnered substantial interest in drug discovery.[1] Its inherent ring strain and non-planar geometry impart unique conformational constraints on molecules, which can lead to improved binding affinity and selectivity for biological targets.[2]

2.1 Unique Physicochemical Properties of Azetidine

The azetidine ring is a versatile scaffold that can significantly influence a molecule's properties.[3] Its incorporation often leads to:

  • Increased Solubility: The polar nature of the nitrogen atom within the strained ring can enhance aqueous solubility, a critical factor for bioavailability.[3]

  • Improved Metabolic Stability: The compact and rigid structure of azetidine can render it less susceptible to metabolic degradation by cytochrome P450 enzymes.[4]

  • Reduced Lipophilicity: Compared to larger rings like piperidine, azetidine can help lower a compound's lipophilicity, which can be advantageous for reducing off-target effects and improving pharmacokinetic profiles.[3]

2.2 Advantages over Traditional Scaffolds

While scaffolds like piperidine and pyrrolidine have been mainstays in medicinal chemistry, azetidine offers distinct advantages.[5][6] The smaller ring size of azetidine provides a more rigid framework, which can be beneficial for locking in a specific conformation required for optimal target engagement.[7] This rigidity can also lead to higher ligand efficiency.

2.3 Overview of Therapeutic Areas with Active Azetidine-Based Patents

Azetidine-based compounds are being explored across a wide range of therapeutic areas. Recent patent filings highlight their potential in:

  • Oncology: As inhibitors of key signaling pathways.[2]

  • Inflammatory and Autoimmune Diseases: Modulating immune responses.[8][9]

  • Central Nervous System (CNS) Disorders: Targeting receptors and enzymes in the brain.[1][10]

  • Infectious Diseases: As novel antibacterial and antiviral agents.[4][11]

  • Cardiovascular and Metabolic Diseases: For conditions like hypertension and diabetes.[12][13]

Decoding the Current Patent Landscape

The patent landscape for azetidine-based compounds is dynamic, with numerous pharmaceutical companies and academic institutions actively filing for intellectual property. A notable trend is the focus on 3-substituted azetidines, which allows for diverse functionalization to modulate biological activity.[3]

3.1 Key Players and Their Patented Scaffolds

Several major pharmaceutical companies have demonstrated significant interest in azetidine-containing molecules. Analysis of recent patent literature reveals a focus on developing inhibitors for various enzymes and receptors, including Janus kinase (JAK) inhibitors and soluble epoxide hydrolase (sEH) inhibitors.[9][12]

3.2 Emerging Trends: Analysis of Recent Patent Filings

Recent patent applications underscore a move towards more complex azetidine derivatives, including spirocyclic and fused ring systems.[14] There is also a growing interest in their use as biased agonists for G protein-coupled receptors, such as the 5HT2A receptor.[15]

3.3 White Space Analysis: Identifying Opportunities for Novel Chemical Matter

Despite the active patenting in this area, opportunities for novel chemical matter still exist. A thorough analysis of the existing patent claims can reveal "white space" for new scaffold designs, substitution patterns, and therapeutic applications. For example, exploring novel bioisosteric replacements for known pharmacophores on the azetidine ring could lead to compounds with improved properties and a clear path to patentability.

Experimental Roadmap for Developing Patentable Azetidine Compounds

Developing a patentable azetidine-based compound requires a systematic approach encompassing synthesis, biological evaluation, and pharmacokinetic profiling.

Synthesis & Characterization

The ability to efficiently synthesize and characterize novel azetidine derivatives is fundamental.

4.1.1 Protocol: Novel Synthesis of 3-Substituted Azetidines

A common and effective method for the synthesis of 3-substituted azetidines is the aza-Michael addition to a suitably activated azetidine precursor.[16]

Experimental Protocol: Aza-Michael Addition for 3-Substituted Azetidines [16]

  • Precursor Synthesis: Synthesize methyl (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one via a Horner-Wadsworth-Emmons reaction.

  • Aza-Michael Addition: Dissolve the resulting methyl (N-Boc-azetidin-3-ylidene)acetate (1 equivalent), the desired N-heterocyclic amine (1 equivalent), and DBU (1 equivalent) in acetonitrile.

  • Reaction: Stir the mixture at 65°C for 4-16 hours, monitoring the reaction progress by LC/MS.

  • Workup: Quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers over sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

4.1.2 Analytical Validation: NMR, Mass Spectrometry, and HPLC

The structure and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR: To confirm the chemical structure and stereochemistry.[16]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.[16]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

In Vitro Biological Evaluation

Screening for biological activity is a critical step in identifying promising lead compounds.

4.2.1 Protocol: Target-Based Assays

For compounds designed to interact with a specific molecular target, enzymatic or binding assays are essential. For example, for kinase inhibitors, an in vitro kinase assay would be performed to determine the IC₅₀ value.

4.2.2 Protocol: Cell-Based Potency and Selectivity Assays

Cell-based assays provide a more physiologically relevant context to evaluate a compound's activity.

Experimental Protocol: MTT Cytotoxicity Assay [2]

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the azetidine compound and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

ADME & Preliminary Safety Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage failures in drug development.[17][18]

4.3.1 Protocol: Metabolic Stability Assessment

Metabolic stability is often assessed using liver microsomes or hepatocytes.[19]

Experimental Protocol: Microsomal Stability Assay

  • Incubation: Incubate the test compound with liver microsomes and NADPH in a phosphate buffer at 37°C.

  • Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the remaining parent compound at each time point by LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance.

4.3.2 Protocol: Early Cytotoxicity Screening

In addition to cancer cell lines, it is important to assess cytotoxicity in non-cancerous cell lines to get an early indication of potential toxicity. The MTT assay described above can be adapted for this purpose.

Comparative Analysis: Azetidines vs. Alternative Scaffolds

The choice of a heterocyclic scaffold is a critical decision in drug design. This section compares the properties of azetidine with two other common nitrogen-containing heterocycles: pyrrolidine and piperidine.[6][20]

5.1 Head-to-Head Physicochemical Property Comparison

PropertyAzetidine (Representative)Pyrrolidine (Representative)Piperidine (Representative)Key Considerations for Drug Design
Molecular Weight ( g/mol ) ~197.25211.28225.31Smaller ring size of azetidine can contribute to lower molecular weight and higher ligand efficiency.
logP (calculated) ~1.31.61.9Azetidine is generally more polar and less lipophilic, which can lead to improved solubility and reduced non-specific binding.[20]
Aqueous Solubility HighModerateLowThe higher polarity of azetidine often results in better aqueous solubility.[20]
Conformational Flexibility RigidFlexiblePrefers a rigid chair conformationThe rigidity of azetidine can be advantageous for pre-organizing the molecule for optimal target binding.[6]

Note: Data is for representative N-phenylsulfonyl derivatives and will vary with substitution.[20]

5.2 Biological Activity & Selectivity Profile Comparison

The choice of scaffold can significantly impact biological activity. In some cases, replacing a piperidine or pyrrolidine with an azetidine has led to a decrease in activity, highlighting the importance of empirical testing for each target.[7][21] However, the unique vector projections of substituents from the azetidine ring can also lead to novel and potent interactions that are not achievable with larger rings.

5.3 Patentability & Freedom-to-Operate Considerations

The novelty of a compound is a key criterion for patentability. While piperidine and pyrrolidine scaffolds are extensively claimed in the patent literature, the chemical space around azetidine, particularly with more complex substitution patterns, may offer more opportunities for securing broad patent protection.

Conclusion: Strategic Outlook and Future Directions

The azetidine scaffold continues to be a highly attractive building block in modern drug discovery. Its unique structural and physicochemical properties offer a powerful tool for medicinal chemists to design novel therapeutics with improved efficacy and pharmacokinetic profiles. The patent landscape is competitive, but a deep understanding of the existing intellectual property, coupled with innovative synthetic strategies and thorough biological and ADME evaluation, will enable the development of the next generation of patentable azetidine-based drugs. Future trends will likely involve the exploration of more complex, three-dimensional azetidine derivatives and their application in an even broader range of therapeutic areas.

Visualization & Formatting

Data Presentation

(See Table in Section 5.1)

Experimental Protocols

(See detailed protocols in Sections 4.1.1, 4.2.2, and 4.3.1)

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_adme ADME & Safety Profiling synthesis Novel Azetidine Synthesis purification Purification synthesis->purification characterization Analytical Validation (NMR, MS, HPLC) purification->characterization target_assay Target-Based Assays (IC50) characterization->target_assay Test Compound cell_assay Cell-Based Assays (EC50) characterization->cell_assay Test Compound metabolic_stability Metabolic Stability target_assay->metabolic_stability Active Hit cytotoxicity Cytotoxicity cell_assay->cytotoxicity Potent Hit Lead Optimization Lead Optimization metabolic_stability->Lead Optimization cytotoxicity->Lead Optimization patent_landscape_logic cluster_analysis Patent Landscape Analysis cluster_strategy Development Strategy topic Novel Azetidine Compounds key_players Key Players & Patents topic->key_players trends Emerging Trends topic->trends white_space White Space Analysis key_players->white_space trends->white_space synthesis_design Novel Scaffold Design white_space->synthesis_design therapeutic_target New Therapeutic Applications white_space->therapeutic_target

Caption: Logical relationship for identifying opportunities in the azetidine patent landscape.

References

  • The impact of early ADME profiling on drug discovery and development strategy. (n.d.).
  • Review of 3-substituted azetidine synthesis methods. (2025). Benchchem.
  • A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery. (n.d.). Benchchem.
  • A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry. (n.d.). Benchchem.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central.
  • Azetidine compounds, compositions and methods of use. (n.d.). Google Patents.
  • ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. (2023). Clinical Tree.
  • Screening for Bioactive Azetidine Compounds: A Technical Guide. (2025). Benchchem.
  • A Guide to In Vitro ADME Testing in Drug Development. (2022). WuXi AppTec.
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023).
  • AZETIDINE COMPOUND AND MEDICAL USE THEREOF. (2025). WIPO Patentscope.
  • Comparative Analysis of Azetidine-Based Compounds in Biological Assays: A Guide for Researchers. (2025). Benchchem.
  • Azetidine derivatives, compositions and their use. (n.d.). Google Patents.
  • Heterocyclic compounds as 5ht2a biased agonists. (n.d.). Google Patents.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). ResearchGate.
  • Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. (2025). Benchchem.
  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2020). Muthanna Journal of Pure Science.
  • Pharmaceutical compositions based on azetidine derivatives. (n.d.). Google Patents.
  • Azetidine and cyclobutane derivatives as JAK inhibitors. (n.d.). Google Patents.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 1-diphenylmethyl-3-azetidine acetate

Author: BenchChem Technical Support Team. Date: January 2026

Inferred Hazard Profile and Characterization

The disposal protocol for any chemical is fundamentally dictated by its hazard profile. By deconstructing Methyl 1-diphenylmethyl-3-azetidine acetate into its core structural components—the azetidine ring, the diphenylmethyl group, and the methyl acetate ester—we can establish a robust, precautionary hazard assessment.

  • Azetidine Moiety: Small, strained nitrogen-containing heterocycles like azetidine can be reactive. General safety protocols for azetidines require careful handling to avoid contact and inhalation[1].

  • Diphenylmethyl Group: The presence of this bulky, aromatic group is significant. Structurally similar compounds, such as 1-(Diphenylmethyl)-3-hydroxyazetidine and 1-Diphenylmethyl-3-azetidinyl methanesulfonate, are classified as known skin and eye irritants, with potential for respiratory irritation[2][3].

  • Methyl Acetate Moiety: The ester component, methyl acetate, is classified as a highly flammable liquid (Category 2) and a known eye irritant[4]. It also presents a risk of causing drowsiness or dizziness through inhalation[5].

Based on this analysis, this compound must be handled as a hazardous substance. The following table summarizes its predicted hazard profile.

Hazard AttributePredicted GHS ClassificationRationale & Authoritative Source (Analogous Compounds)
Flammability Flammable Liquid, Category 2 (H225)Based on the methyl acetate component[4].
Skin Irritation Skin Irritant, Category 2 (H315)Based on diphenylmethyl-azetidine analogues[2][3].
Eye Irritation Serious Eye Irritant, Category 2 (H319)Consistent across both diphenylmethyl-azetidine and methyl acetate analogues[2][3].
Specific Target Organ Toxicity (Single Exposure) Category 3 (H335/H336)Potential for respiratory irritation and/or drowsiness based on analogues[2].

Immediate Safety & Personal Protective Equipment (PPE)

Before handling or preparing for disposal, adherence to a strict PPE protocol is mandatory to mitigate the risks identified above.

  • Hand Protection: Always wear nitrile or other chemically resistant gloves. Inspect gloves before use and employ proper removal techniques to prevent skin contact. Contaminated gloves must be disposed of as hazardous waste[6].

  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN166 (EU) standards to protect against splashes[2][3].

  • Respiratory Protection: All handling and disposal operations should be conducted within a certified chemical fume hood to minimize inhalation of vapors[2][7]. If a fume hood is not available or if exposure limits may be exceeded, a full-face respirator with appropriate cartridges should be used[2].

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, chemically impervious clothing should be worn[2].

Waste Management & Disposal Workflow

Proper disposal is a multi-step process that begins with correct classification and ends with removal by a certified waste handler. Evaporation is never an acceptable method of chemical disposal[8].

Step 1: Waste Classification & Segregation

In accordance with EPA and OSHA guidelines, any chemical waste of unknown or uncharacterized toxicity should be treated as hazardous[8]. Therefore, all waste streams containing this compound must be managed as Hazardous Waste .

Due to its flammability and organic nature, this waste should be segregated as a non-halogenated organic solvent waste . It is critical to prevent the mixing of incompatible waste streams. Store this waste separately from:

  • Strong Acids

  • Strong Bases

  • Oxidizing Agents

  • Aqueous Waste Streams[9]

Caption: Waste segregation diagram.

Step 2: Containerization & Labeling
  • Select a Container: Use a clean, dry, and chemically compatible container, preferably the original container if it is in good condition[9]. The container must have a secure, leak-proof screw cap. Do not use food-grade containers[9].

  • Label the Container: The container must be clearly labeled with the words "Hazardous Waste" [10]. The label must also include the full chemical name ("this compound") and a clear description of the contents (e.g., "Waste Solvent," "Reaction Residue"). Affix appropriate hazard pictograms for Flammable (GHS02) and Irritant (GHS07)[4][10].

  • Keep Container Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste[2][9].

Step 3: On-Site Storage & Disposal
  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA at or near the point of generation[9][10]. This area must be under the control of laboratory personnel and inspected weekly for leaks[9].

  • Final Disposal: The disposal of the final waste container must be conducted through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company[3][11]. Do not attempt to dispose of this chemical via sink or as regular trash[8].

The following diagram outlines the complete decision workflow for managing waste streams of this compound.

DisposalWorkflow A Waste Generated (Contains this compound) B Is this an empty container? A->B C Collect all material as NON-HALOGENATED ORGANIC HAZARDOUS WASTE B->C No D Triple-rinse container with a suitable organic solvent (e.g., acetone) B->D Yes H Store in labeled, closed container in Satellite Accumulation Area C->H E Collect rinse solvent (rinsate) as Hazardous Waste D->E F Deface original label D->F E->H G Dispose of clean, empty container in regular laboratory trash F->G I Arrange pickup by certified hazardous waste vendor H->I

Caption: Disposal decision workflow.

Emergency Procedures: Spills and Exposure

Accidental Spills
  • Control Ignition Sources: Immediately extinguish any open flames and turn off spark-producing equipment due to the high flammability risk[1][12].

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, contain the liquid with an inert, non-combustible absorbent material such as vermiculite or sand[1]. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Using non-sparking tools, carefully collect the absorbent material and place it into a designated hazardous waste container for disposal.

  • Decontamination: Clean the spill area thoroughly.

Personnel Exposure
  • Inhalation: Immediately move the affected person to fresh air. If they feel unwell, seek medical attention[2][3].

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention[2][3].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][2].

This guide is predicated on established safety principles and data from analogous compounds. Always consult your institution's Chemical Hygiene Plan (CHP) and EHS department for specific local requirements[13][14].

References

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • BenchChem. (2025). Navigating the Disposal of 2-(3-Chlorophenyl)azetidine: A Guide for Laboratory Professionals.
  • Echemi. (n.d.). 1-(Diphenylmethyl)-3-[(methylsulfonyl)oxy]azetidine Safety Data Sheets.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
  • Apollo Scientific. (n.d.). Azetidine Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • TCI Chemicals. (2025). 1-(Diphenylmethyl)-3-hydroxyazetidine Safety Data Sheet.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Azetidine.
  • U.S. Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety OSHA Lab Standard.
  • Agilent Technologies, Inc. (2019). Safety Data Sheet: Methyl Acetate.
  • U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Lab Manager. (2020). The OSHA Laboratory Standard.
  • Southwest Tennessee Community College. (2012). Appendix I: OSHA Laboratory Standard.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Methyl acetate.
  • Fisher Scientific. (2009). Safety Data Sheet: Methyl acetate.

Sources

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 1-diphenylmethyl-3-azetidine acetate

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, ensuring personal safety is paramount to fostering innovation. This guide provides an in-depth, scientifically grounded framework for the selection and use of Personal Protective Equipment (PPE) when handling Methyl 1-diphenylmethyl-3-azetidine acetate. As a Senior Application Scientist, my objective is to move beyond mere checklists, offering a narrative that elucidates the rationale behind each safety measure, thereby empowering you to cultivate a culture of safety and excellence in your laboratory.

Core Principles of Chemical Handling Safety

Before delving into specific PPE recommendations, it is crucial to establish a foundational understanding of the principles that govern laboratory safety. The Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe working environment, which includes conducting hazard assessments and providing appropriate PPE at no cost to employees.[1][2] This guide is designed to supplement, not replace, your institution's specific Chemical Hygiene Plan and the professional judgment of your Environmental Health and Safety (EHS) department.

Recommended Personal Protective Equipment (PPE) Ensemble

Based on the hazard profile of analogous azetidine derivatives, the following PPE ensemble is recommended for all procedures involving this compound.

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1-rated safety glasses with side shields (minimum); chemical splash goggles are strongly recommended. A face shield should be worn over goggles when there is a significant risk of splashes.Protects against accidental splashes of the chemical, which, based on related compounds, is expected to be a serious eye irritant.[3][4] OSHA's standard 29 CFR 1910.133 mandates appropriate eye and face protection against chemical hazards.[1][5][6]
Hand Protection Compatible chemical-resistant gloves (Nitrile or Butyl rubber recommended). Double-gloving is advised for extended handling periods.Prevents direct skin contact, a primary route of exposure. Azetidine compounds can cause skin irritation.[3][4] The choice of glove material should be based on its resistance to permeation by the chemical.[7]
Body Protection A fully fastened, long-sleeved laboratory coat. A chemically resistant apron worn over the lab coat is recommended for larger quantities.Protects skin and personal clothing from contamination in the event of a spill.
Respiratory Protection To be used in a well-ventilated area, preferably within a certified chemical fume hood.Minimizes the inhalation of any potential vapors or aerosols, which may cause respiratory irritation.[3] If work outside a fume hood is unavoidable, a risk assessment must be conducted to determine the need for a NIOSH-approved respirator.[1][5]
Foot Protection Closed-toe shoes constructed of a material that will resist penetration by small spills.Protects feet from spills and falling objects.

Operational Plan: Donning, Doffing, and Immediate Safety Actions

The efficacy of PPE is contingent upon its correct usage. The following step-by-step protocols are designed to ensure that your protective barrier is both effective and does not become a source of contamination.

Donning PPE: A Deliberate Approach to Safety
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Lab Coat and Apron: Put on your laboratory coat, ensuring all buttons are fastened. If handling larger quantities, wear a chemically resistant apron over the lab coat.

  • Eye and Face Protection: Don your safety glasses or chemical splash goggles. If a splash hazard exists, add a face shield.

  • Gloves: Select the appropriate size and type of chemical-resistant gloves. Inspect each glove for any signs of degradation or punctures before use. When double-gloving, the outer glove should have the cuff pulled up over the sleeve of the lab coat.

Doffing PPE: Preventing Cross-Contamination
  • Gloves: This is typically the most contaminated item. Remove the outer gloves first by grasping the outside of one glove at the wrist with your other gloved hand and peeling it off. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of the gloves in the designated hazardous waste container. If you were double-gloving, remove the inner gloves using the same technique.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of your head. Avoid touching the front surfaces.

  • Lab Coat/Apron: Unfasten your lab coat and remove it by peeling it away from your body, turning the sleeves inside out as you go. Hang it in its designated storage area or dispose of it if it is contaminated.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan: Responsible Management of Contaminated Materials

Proper disposal of contaminated PPE and chemical waste is a critical component of laboratory safety and environmental stewardship.

PPE Disposal
  • Gloves: Contaminated gloves should be disposed of as hazardous waste in a clearly labeled, sealed container.

  • Disposable Lab Coats/Aprons: If grossly contaminated, these should also be disposed of as hazardous waste.

Chemical Waste Disposal

While specific deactivation protocols for this compound are not established, a conservative approach based on the properties of azetidine compounds is warranted. Azetidines are basic in nature and can be reactive.

  • Collection: Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.

  • Segregation: Store this waste separately from acidic compounds to prevent any potential exothermic reactions.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not attempt to neutralize the waste unless you have a validated and approved protocol.

Visualizing the PPE Selection Workflow

To further clarify the decision-making process for selecting the appropriate level of PPE, the following workflow diagram is provided.

PPE_Selection_Workflow start Start: Handling this compound risk_assessment Conduct Risk Assessment (Quantity, Procedure, Environment) start->risk_assessment small_scale Small Scale / Low Splash Potential? risk_assessment->small_scale high_risk High Splash Potential / Large Quantity? small_scale->high_risk No min_ppe Minimum PPE: - Safety Glasses with Side Shields - Single Pair of Nitrile/Butyl Gloves - Lab Coat - Closed-toe Shoes small_scale->min_ppe Yes high_risk->min_ppe No enhanced_ppe Enhanced PPE: - Chemical Splash Goggles - Face Shield - Double Nitrile/Butyl Gloves - Chemically Resistant Apron - Lab Coat - Closed-toe Shoes high_risk->enhanced_ppe Yes fume_hood Work in a Certified Chemical Fume Hood? respirator_assessment Respiratory Hazard Assessment Required (Consult EHS) fume_hood->respirator_assessment No end Proceed with Experiment fume_hood->end Yes min_ppe->fume_hood enhanced_ppe->fume_hood respirator_assessment->end

Caption: PPE selection workflow for handling this compound.

Conclusion: Fostering a Proactive Safety Culture

The guidance provided herein is predicated on a comprehensive review of available safety information for structurally related compounds and established best practices in laboratory safety. As a scientist, your most valuable asset is your well-being. By internalizing the principles and protocols outlined in this guide, you contribute to a robust safety culture that protects not only yourself but also your colleagues and the groundbreaking research you conduct. Always remember to consult your institution's specific safety guidelines and your EHS department for any questions or concerns.

References

  • OSHAcademy. (n.d.). Laboratory Safety. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Recommendations for Chemical Protective Clothing. NIOSH. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Clarion Safety Systems. (2022). OSHA's PPE Laboratory Standards. Retrieved from [Link]

  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Personal Protective Equipment (PPE) Toolkit. OneLab REACH. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.